Me-Tet-PEG8-NHBoc
Description
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Properties
Molecular Formula |
C34H56N6O11 |
|---|---|
Molecular Weight |
724.8 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C34H56N6O11/c1-28-37-39-32(40-38-28)30-7-5-29(6-8-30)27-36-31(41)9-11-43-13-15-45-17-19-47-21-23-49-25-26-50-24-22-48-20-18-46-16-14-44-12-10-35-33(42)51-34(2,3)4/h5-8H,9-27H2,1-4H3,(H,35,42)(H,36,41) |
InChI Key |
AJYYYJXHNDGCBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Me-Tet-PEG8-NHBoc: An In-depth Technical Guide to its Mechanism of Action in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the Me-Tet-PEG8-NHBoc linker, a critical tool in modern bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs). We will delve into its core mechanism of action, provide quantitative data on its reactivity, and present detailed experimental protocols for its application.
Introduction to this compound
This compound is a heterobifunctional linker designed for precise and stable bioconjugation. Its structure consists of three key components:
-
Methyl-Tetrazine (Me-Tet): An electron-deficient diene that serves as the bioorthogonal reactive group.
-
PEG8 Spacer: An eight-unit polyethylene glycol chain that enhances hydrophilicity, improves pharmacokinetics, and provides spatial separation between the conjugated molecules.
-
Boc-Protected Amine (NHBoc): A terminal primary amine protected by a tert-butyloxycarbonyl (Boc) group, which, upon deprotection, allows for the attachment of a payload molecule.
The primary application of this compound is in "click chemistry," a field of chemical reactions that are rapid, selective, and high-yielding. Specifically, it participates in the inverse-electron-demand Diels-Alder (iEDDA) reaction.
Core Mechanism of Action: The Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
The central mechanism of action for this compound in bioconjugation is its reaction with a strained alkene, most commonly a trans-cyclooctene (TCO) derivative. This iEDDA reaction is a [4+2] cycloaddition where the electron-poor tetrazine acts as the diene and the strained, electron-rich TCO serves as the dienophile.[1]
The reaction proceeds in two stages:
-
A [4+2] cycloaddition to form a highly unstable, nitrogen-containing intermediate.
-
A subsequent retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂), forming a stable dihydropyridazine bond.[1]
This reaction is characterized by its bioorthogonal nature, meaning it occurs with high specificity and efficiency in complex biological media without interfering with native functional groups.[2]
Figure 1: Mechanism of the Tetrazine-TCO iEDDA ligation.
Quantitative Data
The kinetics of the tetrazine-TCO ligation are among the fastest of all bioorthogonal reactions, which is a significant advantage for bioconjugation at low concentrations. The second-order rate constants are influenced by the substituents on both the tetrazine and the TCO.
| Reactant Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference(s) |
| Methyl-substituted tetrazine with TCO | ~1,000 - 2,000 | PBS, 37°C | [3][4] |
| Hydrogen-substituted tetrazine with TCO | up to 30,000 | PBS, 37°C | |
| Dipyridyl tetrazine with TCO | 2,000 (±400) | PBS, 37°C | |
| General range for Tetrazine-TCO reactions | 1 - 1 x 10⁶ | Various |
Note: While a specific rate constant for this compound is not publicly available, based on data for methyl-substituted and PEGylated tetrazines, a rate constant in the range of 1,000-2,000 M⁻¹s⁻¹ can be reasonably expected. The inclusion of a PEG linker may slightly reduce the reaction kinetics due to steric effects, but it significantly improves solubility and in vivo performance.
Experimental Protocols
The use of this compound in bioconjugation, particularly for ADC synthesis, is a multi-step process. The following protocols provide a detailed methodology for each key stage.
Step 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free amine, which is then ready for conjugation to a payload molecule.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) or LC-MS for reaction monitoring
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 0.1 M).
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Optional Basic Work-up: a. Dissolve the residue in DCM. b. Wash with saturated NaHCO₃ solution to neutralize residual acid. c. Wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected Me-Tet-PEG8-NH₂.
Figure 2: Workflow for Boc deprotection.
Step 2: Conjugation of Payload to Deprotected Linker
This protocol describes the conjugation of a carboxyl-containing payload to the newly exposed amine of the linker.
Materials:
-
Deprotected Me-Tet-PEG8-NH₂
-
Carboxyl-containing payload (e.g., a cytotoxic drug)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Anhydrous DMF or DMSO
-
DIPEA (N,N-Diisopropylethylamine)
-
Reverse-phase HPLC for purification
Procedure:
-
Activate Payload: In an anhydrous solvent (DMF or DMSO), dissolve the payload and add 1.2 equivalents of EDC and NHS/Sulfo-NHS to activate the carboxylic acid. Stir for 2-4 hours at room temperature.
-
Conjugation: In a separate flask, dissolve the deprotected Me-Tet-PEG8-NH₂ and 2-3 equivalents of DIPEA in the same anhydrous solvent. Add this solution to the activated payload.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Purification: Purify the Me-Tet-PEG8-Payload conjugate by reverse-phase HPLC.
Step 3: Bioconjugation to a TCO-Modified Antibody
This final step involves the iEDDA "click" reaction between the tetrazine-payload construct and a TCO-modified antibody.
Materials:
-
TCO-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
Me-Tet-PEG8-Payload conjugate
-
Size-exclusion chromatography (SEC) or desalting columns for purification
Procedure:
-
Prepare the TCO-modified antibody in the reaction buffer at a concentration of 1-5 mg/mL.
-
Add the Me-Tet-PEG8-Payload conjugate to the antibody solution. A slight molar excess (1.05-1.5 equivalents) of the tetrazine-payload is recommended.
-
Incubate the reaction at room temperature for 30-120 minutes. The reaction can also be performed at 4°C with a longer incubation time.
-
The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color or by UV-Vis spectrophotometry (absorbance decrease between 510-550 nm).
-
Purification: Purify the resulting ADC using SEC or desalting columns to remove any unreacted tetrazine-payload.
Figure 3: Overall workflow for ADC synthesis using this compound.
Intracellular Fate and Signaling
Once an ADC constructed with a Me-Tet-PEG8 linker is administered, it circulates in the bloodstream, and the antibody component targets a specific antigen on the surface of cancer cells. The subsequent intracellular processing depends on the nature of the payload and the overall ADC design.
-
Internalization: Upon binding to its target antigen, the ADC-antigen complex is typically internalized by the cell through endocytosis.
-
Trafficking and Payload Release: The ADC is trafficked through the endosomal-lysosomal pathway. If the linker is designed to be cleavable (e.g., containing an enzyme-cleavable peptide or a pH-sensitive hydrazone, which is not inherent to the this compound linker itself but could be part of the payload), the payload is released in the lysosome. For non-cleavable linkers, the antibody is degraded by lysosomal proteases, releasing the payload still attached to the linker and the conjugating amino acid.
-
Mechanism of Action: The released cytotoxic payload can then exert its effect, which typically involves interacting with critical cellular machinery, such as microtubules or DNA, leading to cell cycle arrest and apoptosis.
The PEG8 spacer in the this compound linker plays a crucial role in the in vivo performance of the ADC by shielding it from proteolytic degradation and reducing renal clearance, thereby extending its circulation half-life.
Figure 4: Generalized intracellular trafficking and mechanism of action for an ADC.
Conclusion
This compound is a versatile and powerful tool in bioconjugation, offering a combination of high reactivity, specificity, and favorable in vivo properties. Its core mechanism, the inverse-electron-demand Diels-Alder reaction, provides an efficient method for creating stable bioconjugates under mild conditions. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this linker in the creation of next-generation therapeutics and diagnostics, particularly in the rapidly advancing field of antibody-drug conjugates.
References
An In-depth Technical Guide on the Role of the PEG8 Linker in Me-Tet-PEG8-NHBoc Solubility
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed examination of the pivotal role the 8-unit polyethylene glycol (PEG) linker plays in the solubility of the heterobifunctional crosslinker, Me-Tet-PEG8-NHBoc. Understanding the physicochemical properties of this linker is crucial for its effective application in bioconjugation, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).
Introduction to this compound and the Criticality of Solubility
This compound is a chemical tool utilized in the field of bioconjugation. It comprises three key functional components: a methyl-tetrazine moiety for bioorthogonal "click chemistry," a Boc-protected amine for further functionalization, and a central PEG8 linker. The successful application of this molecule in aqueous biological environments is fundamentally dependent on its solubility. Poor solubility can lead to aggregation, reduced reactivity, and challenges in purification and handling, thereby compromising experimental outcomes and the therapeutic potential of resulting conjugates.[1][2]
The strategic inclusion of a PEG linker is a widely adopted method to enhance the aqueous solubility and overall developability of therapeutic molecules.[] This guide will delve into the specific contributions of the PEG8 linker to the solubility profile of this compound.
The Physicochemical Drivers of this compound Solubility
The solubility of this compound is a result of the interplay between its constituent parts. The methyl-tetrazine and the Boc-protecting group are inherently hydrophobic, which can limit solubility in aqueous solutions.[4] Conversely, the PEG8 linker is highly hydrophilic and is the primary contributor to the molecule's water solubility.[5]
The eight repeating ethylene glycol units of the PEG8 chain are capable of forming hydrogen bonds with water molecules, effectively creating a hydration shell around the molecule. This hydration shell masks the hydrophobic regions of the tetrazine and Boc-NH-moieties, preventing aggregation and increasing the overall solubility of the compound in aqueous media.
Quantitative Data and Solubility Profile
| Solvent | Predicted Solubility | Rationale |
| Water | Soluble | The hydrophilic PEG8 chain is the dominant factor, enabling dissolution in aqueous media. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A polar aprotic solvent capable of dissolving both polar and nonpolar compounds. |
| Dichloromethane (DCM) | Soluble | A polar aprotic solvent suitable for dissolving a wide range of organic compounds. |
| Dimethylformamide (DMF) | Soluble | A polar aprotic solvent with strong solvating power for a variety of organic molecules. |
Table 1. Predicted solubility of this compound in common laboratory solvents based on data from structurally similar compounds such as Methyltetrazine-PEG8-acid and t-Boc-N-amido-PEG8-acid.
Experimental Protocol for Solubility Determination
To ascertain the precise solubility of this compound in a specific buffer or solvent system, the following experimental protocol, adapted from methodologies for similar tetrazine-PEG linkers, can be employed.
4.1. Materials
-
This compound
-
Solvents of interest (e.g., deionized water, PBS, DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer
-
Quartz cuvettes
4.2. Methodology
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in a solvent in which it is freely soluble, such as DMSO.
-
Serial Dilutions: Create a series of dilutions of the stock solution in the solvent of interest.
-
Equilibration: Vortex each dilution thoroughly and allow it to equilibrate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 24 hours) to ensure saturation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for a specified time (e.g., 10 minutes) to pellet any undissolved solute.
-
Visual Inspection: Carefully observe each tube for the presence of a pellet. The highest concentration that shows no visible precipitate is an initial estimate of the solubility.
-
Spectrophotometric Analysis (for precise quantification):
-
Carefully collect the supernatant from each tube.
-
Measure the absorbance of the tetrazine moiety at its characteristic wavelength (approximately 520-540 nm).
-
Create a calibration curve using known concentrations of this compound in the same solvent.
-
Determine the concentration of the saturated solutions from the calibration curve. The point at which the measured concentration plateaus with increasing amounts of added solute represents the solubility limit.
-
The Broader Impact of the PEG8 Linker
The role of the PEG8 linker extends beyond simply enhancing solubility. Its inclusion in ADCs and PROTACs has several beneficial downstream effects that are intrinsically linked to its solubilizing properties.
-
Prevention of Aggregation: By improving the solubility of the entire conjugate, the PEG8 linker reduces the propensity for aggregation, which is a critical quality attribute for therapeutic biologics.
-
Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can shield the conjugate from proteolytic degradation and reduce renal clearance, thereby extending its circulation half-life.
-
Enhanced Biophysical Properties: The flexibility and hydrophilicity of the PEG8 linker can provide the optimal spatial orientation for the binding of the two ends of a PROTAC to their respective target protein and E3 ligase, facilitating efficient ternary complex formation.
Conclusion
The PEG8 linker is a critical design element in the this compound molecule, playing a fundamental role in its aqueous solubility. By imparting hydrophilicity, the PEG8 linker counteracts the hydrophobic nature of the tetrazine and Boc-protected amine moieties, thereby enabling the use of this versatile crosslinker in biological applications. The enhanced solubility provided by the PEG8 linker is not only a prerequisite for its practical handling and reactivity but also a key contributor to the improved biophysical and pharmacokinetic properties of the resulting bioconjugates. For researchers and drug developers, a thorough understanding and experimental validation of the solubility of this compound are essential steps toward its successful implementation in the generation of novel therapeutics and research tools.
References
An In-depth Technical Guide to Tetrazine Ligation Chemistry with Me-Tet-PEG8-NHBoc
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of tetrazine ligation, a cornerstone of bioorthogonal chemistry, with a specific focus on the versatile linker, Me-Tet-PEG8-NHBoc. We will delve into the core principles, reaction kinetics, experimental protocols, and applications of this powerful chemical tool.
Core Principles of Tetrazine Ligation
Tetrazine ligation is a bioorthogonal reaction that enables the specific covalent labeling of biomolecules in complex biological environments.[1][2][3] Its utility stems from the unique reactivity between a 1,2,4,5-tetrazine (Tz) and a strained dienophile, most commonly a trans-cyclooctene (TCO).[1][4] This reaction is prized for its exceptional speed, specificity, and biocompatibility.
Mechanism of Action: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The chemical basis for the ligation is an inverse-electron-demand Diels-Alder [4+2] cycloaddition. In this reaction, the electron-deficient tetrazine acts as the diene, and the electron-rich, strained TCO serves as the dienophile. This initial cycloaddition is followed by a rapid, irreversible retro-Diels-Alder reaction that releases nitrogen gas (N₂) as the sole byproduct, forming a stable dihydropyridazine conjugate. This process is highly efficient and proceeds without the need for cytotoxic catalysts like copper.
The Reagent: Understanding this compound
This compound is a heterobifunctional linker designed to leverage the power of tetrazine ligation. It incorporates three key chemical motifs:
-
Methyl-Tetrazine (Me-Tet): The reactive "warhead" of the molecule. The methyl group provides a balance of high reactivity towards TCOs and enhanced stability in aqueous media compared to hydrogen-substituted tetrazines.
-
PEG8 Linker: An eight-unit polyethylene glycol spacer. This hydrophilic chain enhances the solubility of the molecule in aqueous buffers, reduces aggregation, and minimizes steric hindrance, allowing for efficient access to the reactive tetrazine moiety.
-
Boc-Protected Amine (NHBoc): A terminal primary amine protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under a wide range of conditions but can be readily removed under acidic conditions to reveal a free amine. This amine can then be used to conjugate the linker to biomolecules, often via coupling to a carboxylic acid or after activation to an NHS ester.
Quantitative Data
The standout feature of tetrazine ligation is its reaction speed. The kinetics are typically second-order, and the rate constants (k₂) are among the fastest known in bioorthogonal chemistry, enabling efficient labeling at low, biologically relevant concentrations.
Table 1: Second-Order Rate Constants for Tetrazine-TCO Ligations
| Tetrazine Derivative | Dienophile | Rate Constant (k₂) M⁻¹s⁻¹ | Solvent/Conditions |
|---|---|---|---|
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | ~2,000 | Aqueous Media |
| Methyl-substituted tetrazines | TCO | up to 1,000 | Aqueous Media |
| Hydrogen-substituted tetrazines | TCO | up to 30,000 | Aqueous Media |
| Dipyridal tetrazine | Dioxolane-fused TCO (d-TCO) | 366,000 (± 15,000) | Water, 25°C |
| General Range | TCO | 1 - 1 x 10⁶ | Aqueous Media |
Data compiled from multiple sources.
Table 2: Typical Reaction Parameters for Tetrazine Ligation
| Parameter | Value | Notes |
|---|---|---|
| Reaction pH | 6.0 - 9.0 | The reaction is robust across a wide physiological pH range. |
| Temperature | 4°C, 25°C (RT), or 37°C | Reaction proceeds readily at room temperature or physiological temperature. |
| Reaction Time | 10 - 60 minutes | Time depends on reactant concentrations and the specific tetrazine/TCO pair used. |
| Solvents | Aqueous buffers (PBS), cell media, organic solvents (DMSO, DMF) | Highly versatile and compatible with both biological and organic conditions. |
| Monitoring | Disappearance of tetrazine color/absorbance (510-550 nm) | The reaction can be monitored spectroscopically. |
Experimental Protocols
The following is a generalized two-stage protocol for the bioconjugation of two proteins (Protein A and Protein B) using TCO and tetrazine moieties. This compound would first require deprotection of the Boc group and subsequent conversion to an NHS ester to be used in a procedure like the one for Protein B.
Protocol 1: Protein Functionalization
This stage involves activating proteins with TCO and tetrazine reactive groups, typically targeting primary amines like lysine residues using N-hydroxysuccinimide (NHS) esters.
-
Protein Preparation:
-
Dissolve the protein (e.g., 100 µg of Protein A) in an amine-free buffer like PBS (pH 7.4-8.0).
-
If the storage buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.
-
-
NHS Ester Stock Solution Preparation:
-
Immediately before use, dissolve the TCO-PEG-NHS ester and Methyl-tetrazine-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
-
Activation of Protein A with TCO:
-
To the solution of Protein A, add the TCO-PEG-NHS ester stock solution to achieve a 10-20 fold molar excess.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
-
Activation of Protein B with Tetrazine:
-
Separately, to a solution of Protein B (e.g., 100 µg), add the Methyl-tetrazine-PEG-NHS ester stock solution to a 10-20 fold molar excess.
-
Incubate for 30-60 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted NHS esters from both protein solutions using spin desalting columns equilibrated with PBS. The functionalized proteins are now ready for ligation.
-
Protocol 2: TCO-Tetrazine Ligation
-
Ligation Reaction:
-
Mix the purified TCO-functionalized Protein A with the tetrazine-functionalized Protein B in a 1:1 molar ratio in PBS.
-
For optimal results, a slight excess (1.1-1.5 molar equivalents) of the tetrazine-functionalized protein can be used.
-
-
Incubation:
-
Allow the reaction to proceed for 30 minutes to 2 hours at room temperature with gentle rotation. The reaction progress can be monitored by observing the disappearance of the tetrazine's characteristic pink/red color.
-
-
Analysis and Storage:
-
The final protein-protein conjugate can be analyzed by SDS-PAGE or mass spectrometry to confirm successful ligation.
-
The conjugate is ready for use or can be stored at 4°C.
-
Applications in Research and Drug Development
The speed and biocompatibility of tetrazine ligation have made it an indispensable tool in various fields.
-
Pretargeted Imaging and Theranostics: In this two-step approach, a TCO-modified antibody is first administered and allowed to accumulate at a target site (e.g., a tumor). After unbound antibodies are cleared from circulation, a smaller, rapidly clearing radiolabeled tetrazine is administered, which quickly "clicks" to the antibody, providing a high-contrast image or delivering a therapeutic payload with minimal off-target exposure.
-
Drug Delivery and Prodrug Activation: Tetrazine ligation can be engineered as a "click-to-release" system. A drug is "caged" with a TCO moiety that is cleaved upon reaction with a targeted tetrazine, enabling site-specific drug activation. This strategy is being explored for targeted cancer therapy.
-
Chemical Proteomics: This reaction allows for the specific labeling and identification of proteins in living cells, helping to elucidate protein function, track post-translational modifications, and identify small molecule-protein interactions.
References
- 1. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 3. Tetrazine ligation for chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Me-Tet-PEG8-NHBoc for site-specific antibody modification
An In-depth Technical Guide to Site-Specific Antibody Modification Using Me-Tet-PEG8-NHBoc
Antibody-Drug Conjugates (ADCs) represent a premier class of targeted biotherapeutics, ingeniously combining the high specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic small molecule.[1][2][3][4] This synergy allows for the selective delivery of potent drugs to target cells, typically cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.
Early ADC development relied on non-specific conjugation methods, primarily targeting lysine or cysteine residues. This approach, however, results in a heterogeneous mixture of ADC species with a wide distribution of drug-to-antibody ratios (DAR) and conjugation sites.[5] Such heterogeneity can lead to poor reproducibility, unpredictable pharmacokinetics, and compromised antigen-binding affinity if modification occurs within the complementarity-determining region.
To overcome these limitations, the field has shifted towards site-specific modification technologies that produce homogeneous, well-defined ADCs. Site-specific conjugation ensures a precise DAR and a controlled attachment point, leading to improved stability, consistent efficacy, and a better safety profile. Among the most powerful strategies for achieving this is the use of bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This "click" reaction is prized for its exceptionally fast kinetics, high specificity, and ability to proceed under mild, physiological conditions without a catalyst.
The this compound linker is a sophisticated heterobifunctional tool designed to leverage the power of the IEDDA reaction for ADC development. It is composed of three critical moieties:
-
Methyltetrazine (Me-Tet): An electron-poor diene that serves as the highly reactive "handle" for the IEDDA reaction.
-
PEG8: An eight-unit polyethylene glycol spacer. This hydrophilic chain enhances the solubility of the linker and the final ADC, reduces the potential for aggregation, and can improve the overall pharmacokinetic properties of the conjugate.
-
NHBoc: A Boc-protected amine. This functional group, once deprotected, provides a reactive site for the stable attachment of a cytotoxic payload, completing the linker-drug construct prior to antibody conjugation.
This guide provides a comprehensive overview of the chemical principles, experimental workflows, and analytical characterization methods for using this compound to generate site-specific antibody-drug conjugates.
The Chemical Principle: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The core of this conjugation strategy is the IEDDA reaction, a powerful bioorthogonal ligation that occurs between an electron-deficient diene (the tetrazine) and an electron-rich dienophile, typically a strained alkene like trans-cyclooctene (TCO).
The mechanism proceeds as follows:
-
A [4+2] cycloaddition occurs between the 1,2,4,5-tetrazine ring and the TCO.
-
This forms a highly strained, unstable bicyclic intermediate.
-
The intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of nitrogen gas (N₂).
-
The final product is a stable dihydropyridazine linkage, covalently connecting the two reaction partners.
The primary advantages of this reaction in bioconjugation are its exceptional speed (with second-order rate constants orders of magnitude higher than other click reactions), high selectivity (reacting only with its specific partner), and its ability to proceed in aqueous buffers at physiological pH and temperature.
Caption: The IEDDA reaction between a tetrazine and a TCO dienophile.
Overall Experimental Workflow
The generation of a site-specific ADC using this methodology is a structured, multi-stage process. It involves preparing the two key components—the modified antibody and the linker-payload—before combining them in the final ligation step.
Caption: Experimental workflow for ADC generation using iEDDA chemistry.
Stage 1: Site-Specific Antibody Modification The first step is to introduce the TCO dienophile onto the antibody. True site-specificity can be achieved using advanced methods like incorporating unnatural amino acids or using enzymes like transglutaminase to modify specific glutamine residues. A more accessible, site-selective approach involves the partial reduction of interchain disulfide bonds to reveal reactive thiols for conjugation. For general purposes, TCO can be introduced by reacting the antibody with an excess of a TCO-NHS ester, which targets primary amines on lysine residues.
Stage 2: Linker-Payload Preparation Concurrently, the this compound linker is prepared for conjugation. This involves two key steps:
-
Boc Deprotection: The tert-Butyloxycarbonyl (Boc) protecting group is removed from the amine terminus, typically under mild acidic conditions, to yield a reactive primary amine.
-
Payload Conjugation: The cytotoxic drug, which must have a compatible reactive group (e.g., an activated carboxylic acid), is covalently attached to the linker's free amine, forming a stable amide bond. The resulting Tetrazine-PEG8-Payload conjugate is then purified.
Stage 3: Bioorthogonal Ligation and Purification In the final conjugation step, the TCO-modified antibody is mixed with the Tetrazine-PEG8-Payload. The IEDDA reaction proceeds rapidly and specifically, covalently linking the payload to the antibody at the designated sites.
Stage 4: ADC Purification and Characterization Following the reaction, the final ADC must be purified to remove any unreacted linker-payload or unconjugated antibody. This is typically achieved with Size Exclusion Chromatography (SEC). The purified ADC is then subjected to rigorous analytical characterization to confirm its quality, including determining the average DAR, assessing the level of aggregation, and confirming its purity.
Detailed Experimental Protocols
The following protocols provide a general framework. Molar equivalents, buffer conditions, and reaction times should be optimized for each specific antibody and payload.
Protocol 1: Antibody Preparation and TCO Modification
-
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4).
-
TCO-NHS Ester (e.g., TCO-PEG4-NHS).
-
Reaction Buffer: PBS, pH 7.4.
-
Desalting columns (e.g., Zeba™ Spin Columns).
-
-
Procedure:
-
Buffer Exchange: Ensure the mAb is in the Reaction Buffer at a concentration of 5-10 mg/mL.
-
Linker Preparation: Dissolve the TCO-NHS ester in anhydrous DMSO to prepare a 10-20 mM stock solution immediately before use.
-
Conjugation: Add a 5- to 10-fold molar excess of the TCO-NHS ester stock solution to the antibody solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove excess, unreacted TCO-NHS ester by buffer exchanging the modified antibody into fresh PBS using a desalting column.
-
Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry. The TCO-modified antibody can be used immediately or stored at 4°C.
-
Protocol 2: Preparation of Tetrazine-PEG8-Payload
-
Materials:
-
This compound.
-
Deprotection Solution: Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
-
Neutralization Buffer: Diisopropylethylamine (DIPEA) in DCM.
-
Payload with a carboxylic acid group.
-
Activation Reagents: HATU or EDC/Sulfo-NHS.
-
Anhydrous DMF or DMSO.
-
RP-HPLC for purification.
-
-
Procedure:
-
Boc Deprotection: Dissolve this compound in a solution of 20% TFA in DCM. Stir for 30-60 minutes at room temperature. Evaporate the solvent under vacuum. Neutralize the resulting amine salt with DIPEA.
-
Payload Activation: In a separate vial, dissolve the payload and activation reagents (e.g., 1.2 equivalents of HATU) in anhydrous DMF. Stir for 15 minutes at room temperature to form the activated ester.
-
Conjugation: Add the activated payload solution to the deprotected Me-Tet-PEG8-NH₂ linker. Stir the reaction overnight at room temperature.
-
Purification: Purify the Tetrazine-PEG8-Payload conjugate using reverse-phase HPLC. Confirm the product identity and purity via LC-MS.
-
Protocol 3: iEDDA Ligation to Form the Final ADC
-
Materials:
-
TCO-modified antibody (from Protocol 1).
-
Tetrazine-PEG8-Payload (from Protocol 2).
-
Reaction Buffer: PBS, pH 7.4.
-
-
Procedure:
-
Reactant Preparation: Ensure the TCO-antibody is in the Reaction Buffer at a known concentration (e.g., 2-5 mg/mL).
-
Ligation: Add the Tetrazine-PEG8-Payload to the antibody solution. A 1.5- to 3-fold molar excess of the payload per TCO site is recommended to drive the reaction to completion.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or 37°C. The reaction progress can be monitored by LC-MS or HIC-HPLC.
-
Purification: Once complete, purify the ADC using a suitable chromatography method, such as SEC, to remove unreacted payload and other impurities.
-
Quantitative Data and ADC Characterization
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the final ADC. Key parameters are summarized below.
Table 1: Representative Reaction Parameters
| Parameter | Typical Value / Range | Purpose |
| TCO-NHS:mAb Molar Ratio | 5:1 to 10:1 | Controls the number of TCO handles introduced onto the antibody. |
| Tet-Payload:TCO-mAb Ratio | 1.5:1 to 3:1 (per TCO site) | Drives the iEDDA ligation reaction towards completion. |
| Reaction Time (Ligation) | 1 - 4 hours | Duration for achieving high conjugation efficiency. |
| Temperature | Room Temp. or 37°C | Standard mild conditions for the bioorthogonal reaction. |
| Conjugation Efficiency | > 95% | Expected yield for the iEDDA click reaction step. |
Table 2: Key ADC Quality Attributes & Analytical Methods
| Attribute | Method | Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC-HPLC), LC-MS | Quantifies the average number of drugs per antibody and measures species distribution (DAR0, DAR2, etc.). |
| Purity & Aggregation | Size Exclusion Chromatography (SEC-HPLC) | Measures the percentage of monomeric ADC and quantifies high molecular weight species (aggregates). |
| Identity Confirmation | LC-MS (Intact & Reduced) | Confirms the mass of the intact ADC and its light and heavy chain fragments, verifying successful conjugation. |
| Unconjugated Payload | Reversed-Phase HPLC (RP-HPLC) | Quantifies the amount of free, unreacted linker-payload remaining in the final product. |
Table 3: Example HIC-HPLC Data for DAR Analysis of a Cysteine-Linked ADC
Hydrophobic Interaction Chromatography (HIC) is a powerful method for analyzing ADCs. The conjugation of a typically hydrophobic payload increases the overall hydrophobicity of the antibody, leading to longer retention times on the HIC column. This allows for the separation and quantification of different DAR species.
| ADC Species | Description | Typical Retention Time (min) | Relative Abundance (%) |
| DAR0 | Unconjugated Antibody | 8.5 | < 5% |
| DAR2 | Antibody with 2 Payloads | 12.1 | ~25% |
| DAR4 | Antibody with 4 Payloads | 15.3 | ~45% |
| DAR6 | Antibody with 6 Payloads | 17.9 | ~20% |
| DAR8 | Antibody with 8 Payloads | 20.2 | < 5% |
| Average DAR | Calculated from peak areas | ~4.0 | 100% |
Note: Retention times and distributions are illustrative and will vary based on the specific ADC, column, and method conditions.
Conclusion
The use of the this compound linker in conjunction with the inverse-electron-demand Diels-Alder reaction provides a robust and highly efficient platform for the development of next-generation, site-specific antibody-drug conjugates. This strategy allows for precise control over payload placement and stoichiometry, leading to the production of homogeneous ADCs with predictable and optimized pharmacological properties. The detailed workflows, protocols, and characterization methods outlined in this guide offer researchers a clear path to harnessing this powerful technology for advancing targeted therapeutics.
References
The Strategic Role of the Boc Protecting Group in Me-Tet-PEG8-NHBoc: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The molecule Me-Tet-PEG8-NHBoc is a key player in the field of bioconjugation and antibody-drug conjugates (ADCs), serving as a heterobifunctional linker. Its utility is critically dependent on the strategic use of a tert-butyloxycarbonyl (Boc) protecting group. This technical guide provides a comprehensive overview of the function of the Boc group within this molecule, detailing its role in enabling controlled, sequential bioconjugation reactions. We will delve into the principles of Boc protection and deprotection, provide detailed experimental protocols, present quantitative data for these procedures, and illustrate the experimental workflows using logical diagrams.
Introduction: The Architecture and Utility of this compound
This compound is a sophisticated chemical tool designed for the precise linkage of molecules. Its structure consists of three key functional components:
-
A Methyl-Tetrazine (Me-Tet) moiety: This group is the reactive handle for "click chemistry," specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (TCO) partner. This reaction is known for its rapid kinetics and high specificity in biological systems.
-
A Polyethylene Glycol (PEG8) spacer: The eight-unit PEG linker enhances the solubility of the molecule in aqueous buffers, a crucial property for biological applications. It also provides spatial separation between the conjugated molecules, which can be important for maintaining their biological activity.
-
A Boc-protected amine (NHBoc): The terminal primary amine is masked by a tert-butyloxycarbonyl (Boc) group. This protection is the central topic of this guide, as it prevents the amine from reacting prematurely, thereby allowing for a controlled, stepwise conjugation strategy.
The primary application of this compound is in scenarios where a researcher needs to first conjugate a molecule via the tetrazine group and then, in a subsequent step, utilize the deprotected amine for a second conjugation.
The Core Function of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in organic synthesis.[1] Its popularity stems from a combination of factors that are highly advantageous for the intended applications of this compound:
-
Stability: The Boc group is stable under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments.[2][3] This stability is crucial as it ensures the amine remains protected during the storage of the linker and, more importantly, during the initial conjugation reaction involving the tetrazine moiety.
-
Facile and Selective Removal: The key feature of the Boc group is its lability under acidic conditions.[4] It can be readily cleaved using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to regenerate the free amine.[5] This allows for the selective deprotection of the amine at the desired stage of the synthesis, without affecting other functional groups that are stable to acid.
In the context of this compound, the Boc group acts as a temporary "switch." It keeps the amine functionality "off" while the tetrazine end of the molecule is being reacted. Once the initial conjugation is complete, the switch can be flipped by introducing acidic conditions, turning the amine functionality "on" for the next reaction.
Experimental Protocols
Boc Protection of Methyltetrazine-PEG8-Amine (Conceptual Protocol)
Materials:
-
Methyltetrazine-PEG8-Amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve Methyltetrazine-PEG8-Amine (1 equivalent) in DCM or THF.
-
Add TEA or DIPEA (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Add (Boc)₂O (1.1 equivalents) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Once the reaction is complete, dilute the mixture with the reaction solvent.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the product by column chromatography on silica gel.
Boc Deprotection of this compound
The removal of the Boc group is a critical step to unmask the amine for subsequent conjugation. The following protocol is a standard and effective method.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene (for co-evaporation)
-
Diethyl ether (for precipitation, optional)
Procedure:
-
Dissolve this compound in DCM (a common concentration is 20-50% TFA in DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Add TFA to the solution and stir at 0 °C to room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.
-
Upon completion, remove the TFA and DCM under reduced pressure (rotoevaporation).
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene two to three times.
-
The resulting product, Methyltetrazine-PEG8-Amine as a TFA salt, can be used directly in the next step or further purified. Optional: The product can sometimes be precipitated by the addition of cold diethyl ether.
Consideration for Tetrazine Stability: Studies on the stability of tetrazines indicate that some are sensitive to acidic conditions, with electron-withdrawing substituents generally decreasing stability. However, methyl-substituted tetrazines, like the one in this compound, tend to be more stable. It is still advisable to use the mildest acidic conditions and shortest reaction times necessary for complete Boc deprotection to minimize any potential degradation of the tetrazine ring.
Quantitative Data
The efficiency of the Boc deprotection step is crucial for the overall success of the bioconjugation strategy. The following table summarizes typical conditions and expected outcomes for the acid-catalyzed deprotection of Boc-protected amines, with a focus on PEGylated substrates.
| Reagent | Concentration | Solvent | Typical Time | Temperature | Typical Yield |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0.5 - 2 hours | 0 °C to Room Temp. | >95% |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | 1 - 4 hours | Room Temp. | >90% |
Note: Yields are highly substrate-dependent and should be optimized for each specific application.
Subsequent Application: Inverse-Electron-Demand Diels-Alder (iEDDA) Click Chemistry
Once the Boc group is removed to yield Methyltetrazine-PEG8-Amine, the molecule is ready for the highly efficient iEDDA reaction with a TCO-containing molecule.
General Protocol for iEDDA Reaction
Materials:
-
Methyltetrazine-PEG8-Amine (from deprotection step)
-
TCO-functionalized molecule (e.g., TCO-protein, TCO-small molecule)
-
Phosphate-buffered saline (PBS) or other suitable aqueous buffer (pH 6.5-7.5)
Procedure:
-
Dissolve the Methyltetrazine-PEG8-Amine in the reaction buffer.
-
Dissolve the TCO-functionalized molecule in the same buffer.
-
Mix the two solutions. The reaction is typically performed with a slight excess of one of the components, depending on the application.
-
Allow the reaction to proceed at room temperature. The reaction is very rapid, with second-order rate constants in the range of 10³ to 10⁶ M⁻¹s⁻¹. Reaction times can range from minutes to a few hours depending on the concentration of the reactants.
-
The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
The resulting conjugate can be purified by standard methods such as size-exclusion chromatography (for macromolecules) or HPLC.
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.
References
Me-Tet-PEG8-NHBoc: A Technical Guide to its Application in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of targeted therapeutics is continually evolving, with a significant focus on enhancing the precision and efficacy of drug delivery systems. Me-Tet-PEG8-NHBoc has emerged as a critical heterobifunctional linker in this domain, particularly in the construction of Antibody-Drug Conjugates (ADCs). Its unique architecture, featuring a methyl-tetrazine (Me-Tet) moiety, an eight-unit polyethylene glycol (PEG8) spacer, and a Boc-protected amine (NHBoc), offers a powerful toolkit for researchers. This guide provides a comprehensive overview of the applications of this compound in targeted drug delivery, detailing its mechanism of action, experimental protocols, and the quantitative advantages it confers. The strategic incorporation of this linker, leveraging bioorthogonal click chemistry, enables the development of next-generation targeted therapies with improved pharmacokinetic profiles and enhanced therapeutic windows.
Introduction: The Role of Advanced Linkers in Targeted Therapy
Targeted drug delivery aims to concentrate therapeutic agents at the site of disease, thereby maximizing efficacy and minimizing off-target toxicity.[1] Antibody-drug conjugates (ADCs) epitomize this strategy, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload.[2] The linker connecting these two components is of paramount importance, directly influencing the stability, solubility, pharmacokinetics, and payload release of the ADC.[3][4] this compound is a state-of-the-art linker designed to address the multifaceted challenges of ADC development.[5]
Physicochemical Properties and Structure of this compound
This compound is a heterobifunctional linker with a defined chemical structure that dictates its utility in bioconjugation.
| Property | Value | Reference |
| Molecular Formula | C34H56N6O11 | |
| Molecular Weight | 724.85 g/mol | |
| Appearance | Varies (often a solid or oil) | N/A |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) |
The key functional components of this compound are:
-
Methyl-Tetrazine (Me-Tet): The bioorthogonal reactive group. Tetrazines are exceptionally reactive with strained alkenes, such as trans-cyclooctene (TCO), through an inverse-electron-demand Diels-Alder (IEDDA) reaction. This reaction is extremely fast and proceeds under physiological conditions without the need for a catalyst.
-
Polyethylene Glycol (PEG8): A hydrophilic spacer consisting of eight ethylene glycol units. The PEG linker enhances the aqueous solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads. It also reduces immunogenicity and improves the pharmacokinetic profile of the conjugate by increasing its hydrodynamic radius.
-
Boc-Protected Amine (NHBoc): A primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group can be removed under acidic conditions to reveal a free amine, which can then be used to conjugate the linker to a payload or other molecules of interest.
Mechanism of Action: Bioorthogonal Pre-targeting and Conjugation
The primary application of this compound revolves around the highly efficient and specific tetrazine-TCO ligation, a cornerstone of bioorthogonal chemistry. This "click chemistry" reaction allows for the covalent conjugation of two molecules in a complex biological environment without interfering with native biological processes.
There are two main strategies for utilizing this compound in targeted drug delivery:
-
Direct Conjugation: The payload is first functionalized with the deprotected Me-Tet-PEG8-NH2 linker. In parallel, the targeting antibody is modified to incorporate a TCO group. The two components are then reacted together to form the final ADC.
-
Pre-targeting: The TCO-modified antibody is administered first, allowing it to accumulate at the target site (e.g., a tumor). Subsequently, the Me-Tet-PEG8-payload conjugate is administered. The fast kinetics of the IEDDA reaction enables the payload to rapidly and specifically bind to the pre-localized antibody at the target site. This approach can significantly improve the therapeutic index by minimizing systemic exposure to the cytotoxic payload.
Pre-targeting workflow with this compound.
Quantitative Impact on ADC Properties
The incorporation of a PEG8 linker, such as that in this compound, has a quantifiable impact on the physicochemical and pharmacokinetic properties of an ADC.
Drug-to-Antibody Ratio (DAR)
The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, influencing both its potency and potential toxicity. While this compound itself does not determine the DAR, the hydrophilicity of the PEG8 spacer facilitates the synthesis of ADCs with higher DARs by mitigating the aggregation often caused by hydrophobic payloads. This allows for the delivery of a greater number of payload molecules per antibody, which can be advantageous for targets with low expression levels.
| Linker | DAR | Impact on Aggregation | Reference |
| Non-PEGylated | High (e.g., 8) | Prone to aggregation and rapid clearance | |
| PEGylated (e.g., PEG8) | High (e.g., 8) | Reduced aggregation, improved stability |
In Vitro Cytotoxicity
The in vitro cytotoxicity of an ADC is typically measured by its half-maximal inhibitory concentration (IC50). While the primary determinant of potency is the payload itself, the linker can have a modest effect. In some cases, the increased hydrophilicity from a PEG linker can slightly reduce in vitro potency compared to a non-PEGylated counterpart, though this is often offset by improved in vivo performance.
| ADC Construct | Target Cell Line | IC50 (nM) | Reference |
| Anti-GD2 ADC (MC-VC-PABC-MMAF) | GD2-high | < 1 | |
| Anti-GD2 ADC (MC-VC-PABC-MMAF) | GD2-negative | No cytotoxic response | |
| Note: Data for a comparable cleavable linker is provided for context as direct this compound data is not readily available in a consolidated source. |
Pharmacokinetics
The PEG8 spacer significantly improves the pharmacokinetic profile of ADCs. The hydrophilic nature of PEG creates a hydration shell around the conjugate, reducing non-specific clearance and prolonging its circulation half-life. This leads to increased exposure of the tumor to the ADC.
| Linker | Clearance (mL/day/kg) in Rats | Reference |
| No PEG | ~15 | |
| PEG2 | ~10 | |
| PEG4 | ~7 | |
| PEG8 | ~5 | |
| PEG12 | ~5 | |
| PEG24 | ~5 |
Data adapted from a study evaluating the impact of PEG linker length on ADC clearance in rats.
In Vivo Efficacy
The enhanced pharmacokinetic properties conferred by the PEG8 linker often translate to superior in vivo efficacy. Prolonged circulation allows for greater accumulation of the ADC in tumor tissue, leading to more potent anti-tumor activity. Studies have shown that ADCs with PEG8 linkers are better tolerated at higher doses compared to their non-PEGylated counterparts, expanding the therapeutic window. In a study with an anti-CD22 ADC, a PEG8-containing conjugate demonstrated a significant survival benefit in a mouse xenograft model.
Experimental Protocols
The following sections provide detailed, representative methodologies for the key experiments involved in the application of this compound for the synthesis and evaluation of an ADC.
Synthesis of Me-Tet-PEG8-Payload
This protocol describes the deprotection of this compound and its conjugation to a payload containing a carboxylic acid group.
Materials:
-
This compound
-
Payload with a carboxylic acid group
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reverse-phase HPLC system
Procedure:
-
Boc Deprotection:
-
Dissolve this compound in a solution of 20-50% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Evaporate the solvent and TFA under reduced pressure to yield Me-Tet-PEG8-NH2.
-
-
Payload Activation and Conjugation:
-
Dissolve the carboxylic acid-containing payload in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of Me-Tet-PEG8-NH2 (1.0 equivalent) in anhydrous DMF to the activated payload solution.
-
Stir the reaction at room temperature for 2-4 hours, or until completion as monitored by LC-MS.
-
-
Purification:
-
Purify the crude reaction mixture by reverse-phase HPLC to obtain the pure Me-Tet-PEG8-Payload conjugate.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Workflow for payload conjugation.
Antibody Modification with TCO
This protocol outlines the modification of an antibody with a TCO-NHS ester to introduce the reactive handle for tetrazine ligation.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab)
-
TCO-NHS ester
-
Phosphate-buffered saline (PBS), pH 7.4-8.0
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into PBS, pH 7.4-8.0, to a final concentration of 5-10 mg/mL.
-
-
TCO-NHS Ester Solution:
-
Prepare a 10 mM stock solution of TCO-NHS ester in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the TCO-NHS ester solution to the antibody solution. The final concentration of DMSO should be less than 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted TCO-NHS ester and byproducts by size-exclusion chromatography using a pre-equilibrated PD-10 column with PBS, pH 7.4.
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Determine the concentration of the TCO-modified antibody by measuring the absorbance at 280 nm.
-
The degree of labeling (DOL) with TCO can be determined by methods such as MALDI-TOF mass spectrometry or by reacting with a tetrazine-functionalized fluorophore and measuring the absorbance.
-
ADC Formation via Tetrazine-TCO Ligation
This protocol describes the final conjugation of the Me-Tet-PEG8-Payload to the TCO-modified antibody.
Materials:
-
TCO-modified antibody
-
Me-Tet-PEG8-Payload
-
PBS, pH 7.4
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the TCO-modified antibody and the Me-Tet-PEG8-Payload in PBS, pH 7.4. A slight molar excess of the payload (e.g., 1.5-2.0 equivalents per TCO group) is typically used.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
-
Purification:
-
Purify the resulting ADC from unreacted payload and other small molecules using size-exclusion chromatography (e.g., a Superdex 200 column) or tangential flow filtration (TFF).
-
-
Characterization:
-
Characterize the final ADC for purity, aggregation (by SEC), and drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) and/or mass spectrometry.
-
References
An In-depth Technical Guide to the Inverse Electron Demand Diels-Alder Reaction
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The Inverse Electron Demand Diels-Alder (IEDDA) reaction has emerged as a premier bioorthogonal "click" chemistry tool, distinguished by its exceptionally rapid kinetics, high specificity, and ability to proceed in complex biological media without catalysts.[1][2] This technical guide provides a comprehensive overview of the core principles governing the IEDDA reaction, its mechanism, key reactants, and its transformative applications in drug development, particularly in the construction of antibody-drug conjugates (ADCs) and pretargeted drug delivery systems.[3][4] Detailed experimental protocols and quantitative kinetic data are presented to equip researchers with the practical knowledge required to implement this powerful technology.
Core Principles: A Paradigm Shift in Cycloaddition
The Diels-Alder reaction is a cornerstone of organic synthesis, classically described as a [4+2] cycloaddition between an electron-rich diene and an electron-poor dienophile.[5] The Inverse Electron Demand Diels-Alder reaction, as its name suggests, inverts these electronic requirements. The reaction's efficiency is dictated by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.
The IEDDA reaction involves an electron-deficient diene (e.g., a 1,2,4,5-tetrazine) reacting with an electron-rich dienophile (e.g., a strained alkene like trans-cyclooctene, TCO). This inverse electronic arrangement dramatically accelerates the reaction rate, making it one of the fastest bioorthogonal reactions known. Key advantages of the IEDDA reaction in a biological context include:
-
Exceptional Speed: Second-order rate constants can reach up to 10⁶ M⁻¹s⁻¹, enabling efficient conjugation even at low reactant concentrations typically found in biological systems.
-
Biocompatibility: The reaction proceeds readily in aqueous environments under physiological conditions (pH, temperature) and does not require cytotoxic catalysts like copper.
-
High Selectivity: The participating functional groups (e.g., tetrazines and TCO) are abiotic and do not cross-react with endogenous biological functionalities like amines or thiols.
-
Irreversibility: The reaction mechanism involves the irreversible expulsion of nitrogen gas (N₂), driving the reaction to completion and forming a stable covalent bond.
Reaction Mechanism
The IEDDA reaction between the most commonly used pair, a 1,2,4,5-tetrazine (diene) and a trans-cyclooctene (dienophile), proceeds via a two-step mechanism:
-
[4+2] Cycloaddition: The electron-deficient tetrazine and electron-rich TCO undergo a rapid cycloaddition to form an unstable, bicyclic intermediate.
-
Retro-[4+2] Cycloaddition: This intermediate spontaneously eliminates a molecule of dinitrogen (N₂) to form a stable 4,5-dihydropyridazine product, which may then tautomerize or be oxidized to a pyridazine. The release of N₂ gas makes the reaction irreversible.
This process can be monitored spectroscopically by the disappearance of the tetrazine's characteristic absorption band between 510 and 550 nm.
Quantitative Reaction Data
The kinetics of the IEDDA reaction are highly dependent on the specific structures of the diene and dienophile. Electron-withdrawing groups on the tetrazine and increased ring strain in the dienophile generally lead to faster reaction rates. The table below summarizes second-order rate constants for several common reactant pairs.
| Diene | Dienophile | Solvent | k₂ (M⁻¹s⁻¹) |
| 3,6-di-(2-pyridyl)-s-tetrazine | axial-TCO | Water | 3.3 x 10⁵ |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | 9:1 MeOH/Water | 2000 |
| 3,6-di-(2-pyridyl)-s-tetrazine | Norbornene | Not Specified | 1.9 |
| H-Tetrazine | TCO | Not Specified | > 30x faster than with cyclopropene |
| Various Tetrazines | Various Dienophiles | Various | 1 to 10⁶ |
Note: Direct comparison between studies can be challenging due to variations in experimental conditions (e.g., solvent, temperature, pH). Data is intended to be representative.
Applications in Drug Development
The exceptional characteristics of the IEDDA reaction have made it a powerful tool in drug development and biomedical research.
-
Antibody-Drug Conjugates (ADCs): IEDDA enables the site-specific conjugation of potent cytotoxic drugs to antibodies. This creates more homogeneous ADCs with defined drug-to-antibody ratios (DARs), leading to improved therapeutic windows compared to traditional stochastic conjugation methods.
-
Pretargeted Drug Delivery: This innovative strategy separates the targeting and delivery steps to minimize systemic toxicity. First, a TCO-modified antibody is administered and allowed to accumulate at a tumor site. After unbound antibody has cleared from circulation, a much smaller, fast-clearing tetrazine-linked drug is administered. The rapid IEDDA "click" reaction localizes the drug specifically at the tumor, enhancing efficacy while reducing side effects.
-
"Click-to-Release" Systems: IEDDA can be engineered to not only link but also to release a therapeutic agent. For instance, a drug can be attached to a TCO via a cleavable linker. Upon reaction with a tetrazine-based activator at the target site, the linker is cleaved, releasing the active drug.
-
In Vivo Imaging: By linking imaging agents like PET probes or fluorophores to targeting vectors via IEDDA, researchers can perform real-time, pretargeted imaging of biological processes and diseases in living organisms.
Experimental Protocols
General Workflow for Antibody-Oligonucleotide Conjugation
The workflow for bioconjugation involves preparing the biomolecules with the complementary click handles, performing the ligation reaction, and purifying the final conjugate.
Detailed Protocol: IEDDA Ligation of a Tetrazine-Antibody to a TCO-Peptide
This protocol provides a representative method for conjugating a tetrazine-modified monoclonal antibody (mAb-Tz) to a trans-cyclooctene-modified peptide (Peptide-TCO).
Materials:
-
Monoclonal Antibody functionalized with a tetrazine linker (mAb-Tz), e.g., at 10 mg/mL in Phosphate Buffered Saline (PBS).
-
Peptide functionalized with a TCO group (Peptide-TCO), lyophilized.
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4, sterile filtered.
-
Quenching Reagent (optional): TCO-amine or other TCO-containing small molecule to consume excess tetrazine.
-
Purification System: Size Exclusion Chromatography (SEC) column (e.g., Superdex 200 or equivalent) compatible with FPLC/HPLC.
-
Analysis Equipment: UV-Vis Spectrophotometer, SDS-PAGE system, Mass Spectrometer (e.g., MALDI-TOF or ESI-MS).
Methodology:
-
Reagent Preparation:
-
Allow mAb-Tz solution to come to room temperature. Determine its precise concentration using a spectrophotometer (A280).
-
Reconstitute the Peptide-TCO in the Reaction Buffer (PBS) to create a concentrated stock solution (e.g., 10 mM). Determine its concentration if possible (e.g., A214 or based on dry weight).
-
-
IEDDA Conjugation Reaction:
-
In a microcentrifuge tube, add the calculated volume of the mAb-Tz solution.
-
Add the desired molar excess of Peptide-TCO stock solution to the mAb-Tz. A 5 to 10-fold molar excess of the peptide is a common starting point to ensure complete labeling of the antibody.
-
Gently mix the solution by pipetting. Avoid vigorous vortexing to prevent protein denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours. For particularly fast-reacting pairs (k₂ > 10³ M⁻¹s⁻¹), the reaction may be complete in minutes. The reaction progress can be monitored by the disappearance of the tetrazine's color or by analytical chromatography.
-
-
Purification of the Conjugate:
-
Following incubation, purify the resulting antibody-peptide conjugate from unreacted Peptide-TCO and other small molecules.
-
Size Exclusion Chromatography (SEC) is the most common method. Equilibrate the SEC column with PBS, pH 7.4.
-
Load the entire reaction mixture onto the column.
-
Collect fractions corresponding to the high molecular weight peak, which represents the mAb-Peptide conjugate. The smaller, unreacted Peptide-TCO will elute later.
-
-
Analysis and Characterization:
-
UV-Vis Spectroscopy: Pool the fractions containing the purified conjugate and measure the absorbance spectrum. Confirm the presence of both protein (A280) and potentially the peptide or linker chromophores.
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE under reducing conditions. A successful conjugation will show a shift in the molecular weight of the antibody's heavy and/or light chains, depending on the site of tetrazine functionalization.
-
Mass Spectrometry: For precise characterization, use mass spectrometry to confirm the mass of the final conjugate, which allows for the determination of the exact number of peptides conjugated to each antibody (the drug-to-antibody ratio).
-
Conclusion
The Inverse Electron Demand Diels-Alder reaction is a robust and versatile tool that has profoundly impacted chemical biology and drug development. Its unparalleled kinetics and bioorthogonality enable the precise construction of complex bioconjugates, from ADCs to advanced imaging agents, in their native environments. As new tetrazine and dienophile partners with tailored stability and reactivity are developed, the applications of IEDDA are poised to expand even further, promising to revolutionize the design of next-generation therapeutics and diagnostics.
References
- 1. benchchem.com [benchchem.com]
- 2. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 3. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Diels-Alder Reaction [organic-chemistry.org]
Me-Tet-PEG8-NHBoc: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Me-Tet-PEG8-NHBoc, a heterobifunctional linker critical for the development of advanced bioconjugates, particularly Antibody-Drug Conjugates (ADCs). This document outlines its chemical properties, a detailed experimental protocol for its application in bioconjugation, and visual representations of the experimental workflow and the cellular pathway of ADCs.
Core Properties of this compound
This compound is a key component in the field of bioconjugation, functioning as an ADC linker that contains eight polyethylene glycol (PEG) units. Its structure incorporates a methyl-tetrazine (Me-Tet) moiety and a Boc-protected amine (NHBoc). The tetrazine group is highly reactive in inverse electron demand Diels-Alder (iEDDA) cycloaddition reactions with strained dienophiles, most notably trans-cyclooctene (TCO). This "click chemistry" reaction is characterized by its exceptionally fast kinetics and high specificity, enabling efficient and bioorthogonal conjugation in complex biological environments, even at low concentrations.
The PEG8 spacer enhances the solubility and stability of the resulting conjugate, reduces aggregation, and can improve pharmacokinetic properties. The Boc-protecting group on the terminal amine allows for further functionalization following its removal under acidic conditions.
Quantitative Data Summary
The fundamental chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| CAS Number | 2143968-21-0 | |
| Molecular Weight | 724.84 g/mol | |
| Molecular Formula | C₃₄H₅₆N₆O₁₁ |
Experimental Protocols
The following protocol provides a detailed methodology for the conjugation of a tetrazine-containing linker, such as this compound, to a TCO-functionalized protein. This procedure is representative of a typical bioconjugation experiment to form an ADC.
Protocol: Conjugation of this compound to a TCO-Functionalized Antibody
1. Materials and Reagents:
-
TCO-functionalized antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Spin desalting columns
-
Size-exclusion chromatography (SEC) system
2. Reagent Preparation:
-
TCO-Functionalized Antibody: Prepare the TCO-functionalized antibody at a concentration of 1-5 mg/mL in PBS, pH 7.4. If the antibody is in a buffer containing primary amines (e.g., Tris), a buffer exchange into PBS should be performed using a spin desalting column.
-
This compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
3. Conjugation Reaction:
-
In a microcentrifuge tube, combine the TCO-functionalized antibody with the this compound stock solution. A 1.5 to 5-fold molar excess of the this compound over the TCO-functionalized antibody is recommended to ensure a complete reaction.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing. The reaction can also be performed overnight at 4°C. The progress of the reaction can be monitored by the disappearance of the tetrazine's characteristic pink/red color.
4. Purification of the Conjugate:
-
Following the incubation period, purify the resulting antibody conjugate from unreacted this compound and any reaction byproducts.
-
Utilize a spin desalting column for initial buffer exchange and removal of excess small molecules.
-
For a higher degree of purity, employ size-exclusion chromatography (SEC) to separate the larger antibody conjugate from any remaining unreacted linker.
5. Characterization of the Conjugate:
-
The final conjugate can be analyzed by SDS-PAGE, which will show a shift in the molecular weight of the antibody corresponding to the attached linker and payload.
-
The drug-to-antibody ratio (DAR) can be determined using techniques such as UV-Vis spectroscopy or mass spectrometry.
Visualizing the Process: Diagrams
To further elucidate the experimental and biological processes, the following diagrams are provided.
Me-Tet-PEG8-NHBoc: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the stability and recommended storage conditions for the bifunctional linker Me-Tet-PEG8-NHBoc. Understanding the stability profile of this reagent is critical for its effective use in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics, ensuring reproducibility and optimal performance in bioconjugation reactions.
Overview of this compound Structure and Functionality
This compound is a heterobifunctional linker composed of three key components:
-
Methyl-Tetrazine (Me-Tet): A highly reactive and selective moiety that participates in inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with strained alkenes, such as trans-cyclooctene (TCO). The methyl substituent enhances the stability of the tetrazine ring compared to unsubstituted tetrazines.
-
Polyethylene Glycol (PEG8): An eight-unit polyethylene glycol spacer that imparts hydrophilicity, improves solubility in aqueous buffers, and provides spatial separation between the conjugated molecules.
-
Boc-Protected Amine (NHBoc): A primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under basic and nucleophilic conditions but can be readily removed with acid to reveal a reactive amine for subsequent conjugation.
Recommended Storage Conditions
To maintain the integrity and reactivity of this compound, proper storage is essential. Based on data from suppliers of similar compounds and the known sensitivities of the functional moieties, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C is standard for long-term storage. Some suppliers suggest -5°C is also acceptable. | Minimizes the rate of potential degradation of the tetrazine and PEG components.[1][2][3][4][5] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against oxidative degradation, particularly of the PEG chain at elevated temperatures. |
| Light | Protect from light. Store in an amber vial or a dark container. | The tetrazine moiety can be light-sensitive and may undergo photochemical degradation. |
| Moisture | Keep in a dry, desiccated environment. | While the Boc group is stable, related NHS esters are highly susceptible to hydrolysis. Minimizing moisture is good practice for all reactive linkers. |
Upon receipt, it is crucial to consult the Certificate of Analysis provided by the supplier for specific storage instructions. For shipping, the compound may be stable at room temperature for short durations.
Stability Profile
The overall stability of this compound is a function of its individual components.
Tetrazine Moiety Stability
The methyl-tetrazine group is the most reactive and environmentally sensitive part of the linker. Its stability is influenced by temperature, pH, light, and the presence of nucleophiles.
-
Effect of Substituents: Electron-donating groups, such as the methyl group in this compound, generally increase the stability of the tetrazine ring compared to unsubstituted or electron-withdrawing group-substituted tetrazines.
-
Aqueous Stability: Studies on similar methyl-tetrazine compounds demonstrate good stability under physiologically relevant conditions. For instance, a methyl-phenyl-tetrazine derivative showed over 95% integrity after 12 hours in a cell growth medium at 37°C. However, some tetrazines can slowly decompose in aqueous environments. Dipyridyl-tetrazine has a reported half-life of 9.6 hours in PBS, whereas dimethyltetrazine is more stable with a half-life of approximately 14 hours.
-
Temperature Sensitivity: Elevated temperatures can accelerate the degradation of some tetrazine derivatives.
-
Photostability: Tetrazines can be sensitive to light, and exclusion of ambient light is often recommended during synthetic procedures involving these compounds.
Boc-Protected Amine Stability
The NHBoc group is a robust protecting group under many conditions.
-
pH Stability: The Boc group is highly stable in neutral and basic conditions. However, it is designed to be labile under acidic conditions. Cleavage is typically achieved using strong acids like trifluoroacetic acid (TFA) or HCl.
-
Solvent Stability: Boc-protected amines are generally stable in common organic solvents.
PEG Linker Stability
The PEG8 spacer is the most stable component of the molecule under typical bioconjugation conditions.
-
Thermal Stability: Polyethylene glycol is susceptible to thermal-oxidative degradation at elevated temperatures (e.g., above 70°C) in the presence of oxygen, which can lead to chain scission. However, it is very stable under vacuum or inert atmosphere. Under recommended storage and use conditions, the PEG8 linker is not expected to be a point of instability.
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for troubleshooting and for designing stability studies.
Caption: Primary degradation pathways for the functional ends of this compound.
The primary points of instability are the tetrazine ring and the Boc-protecting group. The tetrazine can undergo hydrolytic decomposition or nucleophilic attack, leading to the loss of its characteristic pink/red color and reactivity towards TCO. The Boc group is intentionally labile to strong acid, which results in its removal and the formation of a free amine.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the recommended technique.
General Protocol for HPLC-Based Stability Study
This protocol outlines a general method to assess the stability of this compound in a solution under various stress conditions (e.g., different pH, temperature, or light exposure).
Caption: Workflow for assessing the stability of this compound via HPLC.
Methodology Details:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO, Acetonitrile).
-
Incubation: Dilute the stock solution into a series of aqueous buffers with varying pH values (e.g., pH 5, 7.4, 8.5). Incubate these solutions at different temperatures (e.g., 4°C, 25°C, 37°C). For photostability, expose a set of samples to a controlled light source while keeping a control set in the dark.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.
-
Sample Analysis: Analyze the aliquots immediately by reverse-phase HPLC (RP-HPLC).
-
Column: C18 column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA or formic acid.
-
Detection: Monitor the elution profile using a UV detector at two wavelengths: one for the tetrazine chromophore (~520-540 nm) and a lower wavelength (e.g., 220 nm or 280 nm) for the overall molecule.
-
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. Calculate the percentage of the compound remaining relative to the t=0 sample. This data can be used to determine the degradation rate and half-life under each condition.
Summary and Best Practices
-
Storage is Key: The stability of this compound is best preserved by storing it at -20°C , desiccated, and protected from light under an inert atmosphere.
-
Handle with Care: When preparing solutions, allow the reagent to equilibrate to room temperature before opening to prevent moisture condensation. Prepare stock solutions in a dry, high-quality solvent. For aqueous reactions, use freshly prepared solutions.
-
Mind the pH: Avoid strongly acidic conditions unless Boc deprotection is intended. The tetrazine moiety is generally most stable around neutral pH.
-
Verify Integrity: For critical applications, it is advisable to verify the integrity of the linker before use, especially if it has been stored for an extended period. This can be done by checking its characteristic color and, if necessary, by analytical methods like HPLC.
By adhering to these guidelines, researchers can ensure the stability and reactivity of this compound, leading to more reliable and reproducible results in their drug development and bioconjugation endeavors.
References
Methodological & Application
Application Notes and Protocols for Me-Tet-PEG8-NHBoc Antibody Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the bioconjugation of antibodies utilizing the Me-Tet-PEG8-NHBoc linker. This heterobifunctional linker is a key component in the construction of antibody-drug conjugates (ADCs) through bioorthogonal click chemistry. The workflow described herein leverages the highly efficient inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine (Tet) and a trans-cyclooctene (TCO).
The this compound linker features a methyltetrazine group for rapid and specific reaction with a TCO-modified antibody, a hydrophilic 8-unit polyethylene glycol (PEG8) spacer to enhance solubility and reduce aggregation, and a Boc-protected amine (NHBoc) for subsequent conjugation of a payload after deprotection.[][2][3] This methodology allows for the precise construction of ADCs with controlled drug-to-antibody ratios (DAR), a critical quality attribute for therapeutic efficacy and safety.
The overall strategy involves three main stages:
-
Antibody Modification: Introduction of trans-cyclooctene (TCO) handles onto the antibody.
-
Linker-Payload Preparation: Deprotection of the Boc group on the this compound linker and subsequent attachment of a cytotoxic payload.
-
Final Conjugation: The bioorthogonal "click" reaction between the TCO-modified antibody and the tetrazine-linker-payload construct to form the final ADC.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the key experimental workflows for generating an antibody-drug conjugate using the this compound linker.
References
Step-by-Step Guide to Tetrazine-TCO Ligation: Application Notes and Protocols for Researchers
For Immediate Release
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and applications of tetrazine-trans-cyclooctene (TCO) ligation. This powerful bioorthogonal reaction has emerged as a leading tool for the precise and efficient labeling of biomolecules in complex biological systems.
Introduction
The tetrazine-TCO ligation is a bioorthogonal chemical reaction characterized by its exceptionally fast kinetics and high specificity.[1] It is an inverse-electron-demand Diels-Alder (IEDDA) reaction between an electron-deficient tetrazine and a strained trans-cyclooctene (TCO).[2] This reaction proceeds rapidly in aqueous environments without the need for a catalyst, making it ideal for applications in live cells and in vivo.[3] The reaction forms a stable dihydropyridazine product with the release of nitrogen gas as the only byproduct.[4]
Key features of the tetrazine-TCO ligation include:
-
Exceptional Kinetics: With second-order rate constants reaching up to 107 M-1s-1, it is one of the fastest bioorthogonal reactions known.[2]
-
High Specificity: Tetrazines and TCOs are highly selective for each other and do not cross-react with other functional groups found in biological systems.
-
Biocompatibility: The reaction is non-toxic to cells and can be performed under physiological conditions (aqueous buffer, neutral pH, and room temperature).
-
Catalyst-Free: Unlike some other "click chemistry" reactions, the tetrazine-TCO ligation does not require a cytotoxic copper catalyst.
Reaction Mechanism and Kinetics
The ligation is a two-step process initiated by a [4+2] cycloaddition between the tetrazine (diene) and the TCO (dienophile), which is the rate-determining step. This is followed by a retro-Diels-Alder reaction that irreversibly eliminates nitrogen gas, driving the reaction to completion.
The kinetics of the reaction are influenced by the electronic properties of the reactants. Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO can significantly increase the reaction rate. Similarly, increasing the ring strain of the TCO enhances reactivity.
Reaction Kinetics Data
The following table summarizes the second-order rate constants for various tetrazine and TCO derivatives, providing a basis for selecting the optimal pairing for a specific application.
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2,000 | 9:1 Methanol/Water |
| Methyl-substituted tetrazine | TCO | ~1,000 | Aqueous Media |
| Hydrogen-substituted tetrazine | TCO | up to 30,000 | Aqueous Media |
| 3-methyl-6-phenyl-tetrazine | sTCO | 420 ± 49 | ACN/PBS |
| Me4Pyr-Tz | TCO-PEG₄ | 69,400 | DPBS |
Note: This table provides approximate values. Actual rates will depend on specific experimental conditions.
Stability of Reactants
The stability of both the tetrazine and TCO derivatives is a critical consideration for successful bioconjugation, especially in experiments with long incubation times.
-
Tetrazine Stability: Tetrazines with electron-withdrawing substituents, while more reactive, tend to be less stable in aqueous media. Conversely, tetrazines with electron-donating groups, such as alkyl substituents, exhibit greater stability. For instance, dipyridyl-s-tetrazines can show significant degradation in PBS over 12 hours, while more electron-rich phenyl tetrazines remain largely intact.
-
TCO Stability: Highly strained TCOs, such as sTCO, can isomerize to their unreactive cis-isomer, particularly in the presence of thiols. More stable derivatives, like d-TCO, have been developed and show no decomposition in aqueous solutions over extended periods.
Experimental Protocols
Here we provide detailed protocols for common applications of tetrazine-TCO ligation.
Protocol 1: Antibody Labeling with TCO-NHS Ester
This protocol describes the labeling of primary amines (e.g., lysine residues) on an antibody with a TCO-NHS ester.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
TCO-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS.
-
Adjust the antibody concentration to 1-5 mg/mL.
-
-
TCO-NHS Ester Stock Solution Preparation:
-
Allow the TCO-NHS ester vial to equilibrate to room temperature before opening to prevent condensation.
-
Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 5-10 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted TCO-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
-
Characterization (Optional):
-
Determine the degree of labeling (DOL) by mass spectrometry.
-
Protocol 2: Live-Cell Imaging using a Pre-targeting Strategy
This protocol outlines a two-step labeling procedure for live cells using a TCO-modified antibody and a tetrazine-fluorophore conjugate.
Materials:
-
Live cells cultured on glass-bottom dishes
-
TCO-labeled antibody
-
Tetrazine-fluorophore conjugate
-
Live-cell imaging medium
-
Fluorescence microscope
Procedure:
-
Pre-targeting:
-
Incubate the cells with the TCO-labeled antibody in live-cell imaging medium (e.g., 10-100 nM) for 30-60 minutes at 37°C to allow for target binding.
-
-
Washing:
-
Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove any unbound antibody.
-
-
Ligation and Imaging:
-
Prepare a solution of the tetrazine-fluorophore in imaging medium at a final concentration of 1-5 µM.
-
Add the tetrazine-fluorophore solution to the cells.
-
Immediately begin imaging using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore. Time-lapse imaging can be performed to monitor the labeling process in real-time.
-
Protocol 3: "Click-to-Release" of a Caged Molecule
This protocol describes the tetrazine-triggered release of a molecule from a TCO-carbamate conjugate.
Materials:
-
TCO-carbamate-caged molecule of interest
-
Tetrazine derivative
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Analytical method for detecting the released molecule (e.g., HPLC, LC-MS)
Procedure:
-
Reactant Preparation:
-
Prepare a stock solution of the TCO-carbamate-caged molecule in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the tetrazine derivative in a compatible solvent.
-
-
Release Reaction:
-
In a reaction vessel, combine the TCO-carbamate-caged molecule and the tetrazine in the reaction buffer at the desired concentrations.
-
Incubate the reaction at room temperature or 37°C. The reaction is typically very fast, with cycloaddition often completing within seconds.
-
-
Monitoring Release:
-
At various time points, take aliquots of the reaction mixture and analyze for the presence of the released molecule using a pre-established analytical method. The half-life of release can be determined from this data.
-
Visualizing the Workflow and Mechanism
To further clarify the processes described, the following diagrams illustrate the chemical mechanism and a typical experimental workflow.
Caption: Chemical mechanism of the tetrazine-TCO ligation.
Caption: General experimental workflow for tetrazine-TCO ligation.
References
- 1. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Me-Tet-PEG8-NHBoc in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, pharmacokinetics, and efficacy. Me-Tet-PEG8-NHBoc is a heterobifunctional linker designed for advanced ADC development, incorporating three key features: a methyl-tetrazine (Me-Tet) moiety for bioorthogonal conjugation, an eight-unit polyethylene glycol (PEG8) spacer to enhance hydrophilicity, and a Boc-protected amine (NHBoc) for sequential payload attachment.
The methyl-tetrazine group participates in an exceptionally fast and highly specific inverse-electron-demand Diels-Alder (iEDDA) "click" reaction with a trans-cyclooctene (TCO) modified antibody.[1][2][3] This bioorthogonal reaction proceeds rapidly under physiological conditions without the need for a catalyst, ensuring high conjugation efficiency and specificity.[1][2] The PEG8 spacer improves the solubility of the ADC, mitigates aggregation often caused by hydrophobic payloads, and can improve the pharmacokinetic profile of the conjugate. The Boc (tert-butyloxycarbonyl) protecting group allows for the controlled, sequential attachment of a payload to the linker before conjugation to the antibody, preventing unwanted side reactions.
These application notes provide detailed protocols for the synthesis and characterization of an ADC using the this compound linker, along with representative data to guide researchers in this process.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and characterization of ADCs using a Me-Tet-PEG8 linker. It is important to note that specific values can vary depending on the antibody, payload, and experimental conditions.
Table 1: Representative Reaction Efficiencies and Yields
| Step | Reaction | Reagents/Conditions | Representative Yield/Efficiency |
| 1 | Boc Deprotection | 20-50% TFA in DCM, 0°C to RT | >95% |
| 2 | Payload Coupling | Amine-reactive payload (e.g., NHS ester), DIPEA, DMF | 70-90% |
| 3 | Antibody Modification | TCO-NHS ester, pH 8.5-9.0 | 2-8 TCO molecules per antibody |
| 4 | Click Conjugation | iEDDA reaction, PBS pH 7.4 | >95% |
Table 2: Representative ADC Characterization Data
| Parameter | Method | Representative Value |
| Average Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | 3.5 - 4.5 |
| Monomer Content | Size Exclusion Chromatography (SEC) | >95% |
| Aggregation | Size Exclusion Chromatography (SEC) | <5% |
| Plasma Stability (7 days @ 37°C) | LC-MS | >80% intact ADC |
Table 3: Representative In Vitro Cytotoxicity Data
| Cell Line | Target Antigen | Representative IC50 (ng/mL) |
| SK-BR-3 | HER2 | 10-50 |
| NCI-N87 | HER2 | 15-60 |
| MDA-MB-468 | EGFR | 20-100 |
Experimental Protocols
Protocol 1: Synthesis of Me-Tet-PEG8-Payload
This protocol describes the deprotection of the Boc group from this compound and the subsequent conjugation of a payload with a carboxylic acid group.
1.1. Boc Deprotection of this compound
-
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM (10-20 mg/mL).
-
Cool the solution to 0°C in an ice bath.
-
Add an equal volume of TFA to the solution (for a final concentration of 50% v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize residual acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected Me-Tet-PEG8-NH2. Confirm identity by mass spectrometry.
-
1.2. Payload Activation and Coupling to Me-Tet-PEG8-NH2
-
Materials:
-
Payload with a carboxylic acid group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Me-Tet-PEG8-NH2 (from step 1.1)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
HPLC for purification
-
-
Procedure:
-
Dissolve the payload (1 eq.) and NHS (1.2 eq.) in anhydrous DMF.
-
Add EDC (1.2 eq.) to the solution and stir at room temperature for 1-2 hours to form the NHS ester-activated payload.
-
In a separate flask, dissolve Me-Tet-PEG8-NH2 (1.5 eq.) in anhydrous DMF and add DIPEA (3 eq.).
-
Add the activated payload solution to the Me-Tet-PEG8-NH2 solution and stir at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Purify the Me-Tet-PEG8-Payload conjugate by reverse-phase HPLC.
-
Protocol 2: Antibody Modification with TCO
This protocol describes the modification of a monoclonal antibody with a trans-cyclooctene (TCO) linker.
-
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
TCO-NHS ester
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.5)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
-
Procedure:
-
Prepare a stock solution of TCO-NHS ester in anhydrous DMSO (e.g., 10 mM).
-
Exchange the antibody into the reaction buffer using a desalting column.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the antibody solution.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Remove the excess, unreacted TCO-NHS ester by a desalting column, exchanging the TCO-modified antibody into a storage buffer (e.g., PBS, pH 7.4).
-
Determine the degree of labeling (DOL) of TCO on the antibody using MALDI-TOF mass spectrometry or by reacting with a tetrazine-fluorophore conjugate and measuring the absorbance.
-
Protocol 3: ADC Synthesis and Purification
This protocol describes the final conjugation of the Me-Tet-PEG8-Payload to the TCO-modified antibody via the iEDDA click reaction.
-
Materials:
-
TCO-modified antibody (from Protocol 2)
-
Me-Tet-PEG8-Payload (from Protocol 1)
-
PBS, pH 7.4
-
Size Exclusion Chromatography (SEC) system
-
-
Procedure:
-
Dissolve the Me-Tet-PEG8-Payload in PBS.
-
Add the Me-Tet-PEG8-Payload solution to the TCO-modified antibody solution at a 1.5-fold molar excess of payload-linker per TCO group.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction is typically complete within an hour due to the fast kinetics of the iEDDA reaction.
-
Purify the ADC from unreacted payload-linker using a SEC column.
-
Collect the fractions corresponding to the monomeric ADC.
-
Concentrate the purified ADC and store at 4°C for short-term use or -80°C for long-term storage.
-
Protocol 4: ADC Characterization
4.1. Drug-to-Antibody Ratio (DAR) Determination by HIC
-
Method: Hydrophobic Interaction Chromatography (HIC) separates ADC species based on hydrophobicity. Since the payload is typically hydrophobic, species with a higher DAR will be more hydrophobic and have a longer retention time.
-
Procedure:
-
Use a HIC column (e.g., Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
Run a gradient from high to low salt concentration to elute the ADC species.
-
The unconjugated antibody will elute first, followed by DAR2, DAR4, etc.
-
Calculate the average DAR by integrating the peak areas for each species.
-
4.2. Aggregation Analysis by SEC
-
Method: Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. Aggregates will elute earlier than the monomeric ADC.
-
Procedure:
-
Use an SEC column suitable for monoclonal antibodies.
-
Mobile Phase: A physiological buffer (e.g., 150 mM sodium phosphate, pH 7.0).
-
Run the analysis in isocratic mode.
-
Quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments) relative to the main monomer peak.
-
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
-
Method: The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
-
Procedure:
-
Seed cancer cells expressing the target antigen in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.
-
Treat the cells with the different concentrations and incubate for 72-96 hours.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for ADC development using this compound.
Caption: Mechanism of action for a typical antibody-drug conjugate.
Caption: Chemical synthesis pathway for ADC construction.
References
Application Note: Protocol for Boc Deprotection of Me-Tet-PEG8-NHBoc
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a detailed protocol for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from Me-Tet-PEG8-NHBoc, yielding the corresponding primary amine, Me-Tet-PEG8-NH2. This deprotection is a critical step in bioconjugation and drug development workflows, enabling the subsequent attachment of the tetrazine-PEG linker to biomolecules or other payloads. The protocol is based on established methods for Boc deprotection using trifluoroacetic acid (TFA), a standard and effective reagent for this transformation.[1][2] The methyl-tetrazine moiety is a key component for bioorthogonal chemistry, participating in rapid and specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions. Importantly, studies have shown that the tetrazine ring is stable under the acidic conditions required for Boc deprotection, ensuring the integrity of this functional group.[3]
Chemical Reaction
The deprotection of this compound proceeds via acid-catalyzed hydrolysis of the carbamate bond. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the reagent of choice for this transformation.[1][2] The reaction is typically rapid and proceeds to completion at room temperature.
Reaction Scheme:
This compound + TFA/DCM → Me-Tet-PEG8-NH3+TFA- + Isobutylene + CO2
Quantitative Data Summary
The following table summarizes the recommended reaction conditions and expected outcomes for the Boc deprotection of this compound.
| Parameter | Value | Notes |
| Starting Material | This compound | - |
| Reagent | Trifluoroacetic Acid (TFA) | A 20-50% solution in Dichloromethane (DCM) is commonly used. |
| Solvent | Dichloromethane (DCM) | Anhydrous DCM is recommended to prevent side reactions. |
| Reaction Temperature | 0 °C to Room Temperature (20-25 °C) | The reaction is often initiated at 0 °C and then allowed to warm to room temperature. |
| Reaction Time | 1 - 4 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Work-up | Evaporation of solvent and excess TFA, followed by optional neutralization. | Co-evaporation with a non-polar solvent like toluene can aid in the removal of residual TFA. |
| Expected Product | Me-Tet-PEG8-NH2 (as a TFA salt or free amine) | The product is typically obtained as the TFA salt unless a basic work-up is performed. |
| Expected Yield | >95% | High yields are generally achieved with this method. |
Experimental Protocol
This protocol describes the deprotection of the Boc group from this compound using TFA in DCM.
Materials and Reagents:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Toluene (optional, for removal of TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution (optional, for neutralization)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4) (optional)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
LC-MS system for reaction monitoring and product confirmation
Procedure:
-
Dissolution of Starting Material: In a clean, dry round-bottom flask, dissolve this compound in anhydrous DCM. A typical concentration is 0.1-0.2 M.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.
-
Addition of TFA: Slowly add an equal volume of TFA to the stirred solution. For example, to 10 mL of the DCM solution, add 10 mL of TFA to achieve a 50% TFA/DCM mixture.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
TLC: Spot the reaction mixture against the starting material. The deprotected product will have a lower Rf value (be more polar).
-
LC-MS: Analyze a small aliquot of the reaction mixture to confirm the disappearance of the starting material's mass peak and the appearance of the product's mass peak.
-
-
Work-up (TFA Salt Isolation):
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To further remove residual TFA, add toluene to the residue and evaporate again. Repeat this step 2-3 times.
-
Dry the resulting residue under high vacuum to obtain Me-Tet-PEG8-NH2 as its TFA salt. This salt can often be used directly in subsequent reactions.
-
-
Work-up (Free Amine Isolation - Optional):
-
After the initial concentration of the reaction mixture, dissolve the residue in a small amount of DCM.
-
Carefully wash the organic solution with saturated aqueous NaHCO3 solution to neutralize the excess TFA. Caution: CO2 gas will be evolved.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to yield the free amine, Me-Tet-PEG8-NH2.
-
Product Characterization:
The final product should be characterized to confirm its identity and purity.
-
LC-MS: To confirm the molecular weight of the deprotected product.
-
NMR Spectroscopy: To confirm the removal of the Boc group (disappearance of the tert-butyl proton signal) and the integrity of the rest of the molecule.
Experimental Workflow Diagram
Caption: Boc Deprotection Workflow for this compound.
Signaling Pathway Diagram (Chemical Transformation)
Caption: Boc Deprotection Mechanism.
References
- 1. Facile de novo Sequencing of Tetrazine-Cyclized Peptides Through UV-Induced Ring-Opening and Cleavage from Solid Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Tetrazine-Containing Amino Acid for Peptide Modification and Live Cell Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Me-Tet-PEG8-NHBoc Conjugation to Proteins and Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the successful conjugation of the Me-Tet-PEG8-NHBoc linker to proteins and peptides. This process is fundamental for researchers engaged in the development of targeted therapeutics, diagnostic agents, and other advanced bioconjugates. The protocols herein detail a two-stage process: the deprotection of the Boc-protected amine and the subsequent conjugation to the target biomolecule, followed by the bioorthogonal ligation with a trans-cyclooctene (TCO)-modified molecule.
Introduction
The this compound linker is a valuable tool in bioconjugation, featuring a methyl-tetrazine (Me-Tet) moiety for bioorthogonal click chemistry, a hydrophilic 8-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine for covalent attachment to biomolecules. The conjugation strategy leverages the highly efficient and specific inverse-electron-demand Diels-Alder (IEDDA) reaction between the tetrazine and a trans-cyclooctene (TCO). This "click chemistry" reaction is characterized by its rapid kinetics and biocompatibility, allowing for the precise assembly of complex biomolecular structures in aqueous environments.[1][2]
The overall workflow involves two primary stages:
-
Preparation of the Tetrazine-Linker : The Boc protecting group on this compound is removed to expose a primary amine, yielding Me-Tet-PEG8-NH2.
-
Conjugation to Proteins/Peptides : The newly formed amine on the linker is then covalently attached to the target protein or peptide. This is typically achieved by activating the carboxyl groups (present on aspartic acid, glutamic acid residues, or the C-terminus) on the biomolecule using carbodiimide chemistry (EDC/NHS).
-
Bioorthogonal Ligation : The resulting tetrazine-modified protein/peptide is then ready for rapid and specific ligation to a TCO-functionalized molecule.
Quantitative Data Summary
The efficiency of each step is crucial for the overall yield of the final conjugate. The following tables provide a summary of typical quantitative data for the key reactions involved.
Table 1: Representative Reaction Efficiencies
| Parameter | Value | Reference |
| Boc Deprotection Efficiency | >95% | [3] |
| NHS Ester Conjugation Efficiency | 80-95% | [3] |
| Tetrazine-TCO Ligation Efficiency | >90% | [2] |
Table 2: Typical Reaction Parameters for Tetrazine-TCO Ligation
| Parameter | Value | Notes |
| Reaction Temperature | Room Temperature (20-25 °C) | The reaction proceeds readily at ambient temperature. |
| pH Range | 6.0 - 9.0 | Tolerates a wide physiological pH range. |
| Reaction Time | 1 - 2 hours | Can be faster depending on reactant concentrations. |
| Molar Ratio (Tetrazine:TCO) | 1:1 to 1:1.5 | A slight excess of one reactant can drive the reaction to completion. |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the amine-functionalized linker (Me-Tet-PEG8-NH2).
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Dissolve the this compound linker in anhydrous DCM (e.g., 10 mg/mL).
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected Me-Tet-PEG8-NH2 linker.
Protocol 2: Conjugation of Me-Tet-PEG8-NH2 to Proteins/Peptides via EDC/NHS Chemistry
This protocol details the conjugation of the amine-functionalized linker to the carboxyl groups of a protein or peptide.
Materials:
-
Protein or peptide to be conjugated
-
Me-Tet-PEG8-NH2 (from Protocol 1)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation : Dissolve the protein or peptide in Activation Buffer to a concentration of 1-10 mg/mL. If the protein buffer contains primary amines (e.g., Tris), perform a buffer exchange into the Activation Buffer.
-
Activation of Carboxyl Groups :
-
Add EDC and NHS (or sulfo-NHS) to the protein solution. A 2-10 fold molar excess of EDC and NHS over the amount of protein is recommended as a starting point.
-
Incubate the reaction mixture for 15-30 minutes at room temperature.
-
-
Buffer Exchange (Optional but Recommended) : To improve efficiency and reduce side reactions, remove excess EDC and byproducts using a desalting column equilibrated with Conjugation Buffer (PBS, pH 7.2-7.5). This step also raises the pH for the subsequent amine reaction.
-
Conjugation :
-
Immediately add a 10-20 fold molar excess of the Me-Tet-PEG8-NH2 linker to the activated protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching : Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes to quench the reaction and hydrolyze any remaining active esters.
-
Purification : Remove unreacted linker and byproducts by dialysis or size-exclusion chromatography (desalting column) to obtain the purified Me-Tet-PEG8-Protein/Peptide conjugate.
Protocol 3: Bioorthogonal Ligation of Tetrazine-Modified Protein to a TCO-Functionalized Molecule
This protocol describes the final click reaction between the tetrazine-modified protein/peptide and a TCO-containing molecule.
Materials:
-
Purified Me-Tet-PEG8-Protein/Peptide conjugate
-
TCO-functionalized molecule (e.g., TCO-fluorescent dye, TCO-drug)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Dissolve the Me-Tet-PEG8-Protein/Peptide conjugate in the Reaction Buffer.
-
Add the TCO-functionalized molecule to the solution. A molar ratio of 1:1 to 1:1.5 (Tetrazine:TCO) is typically used.
-
Incubate the reaction at room temperature for 1-2 hours. The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine.
-
The resulting conjugate can be purified by size-exclusion chromatography if necessary to remove any excess unreacted TCO-molecule.
Visualizations
Caption: Overall experimental workflow for protein/peptide conjugation.
Caption: EDC/NHS chemical conjugation mechanism.
References
Application Notes and Protocols for Me-Tet-PEG8-NHBoc in Cell Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Me-Tet-PEG8-NHBoc, a high-quality heterobifunctional linker, for advanced cell labeling applications. This linker is designed for the two-step labeling of cells, leveraging the power of bioorthogonal click chemistry. The workflow involves the initial conjugation of the linker to a biomolecule of interest and subsequent labeling of cells that have been modified with a complementary reactive group.
This compound incorporates three key features: a methyltetrazine (Me-Tet) moiety for rapid and specific bioorthogonal ligation, an eight-unit polyethylene glycol (PEG8) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine (NHBoc) for covalent attachment to a biomolecule after deprotection.
The core of this methodology lies in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a bioorthogonal reaction between the tetrazine group and a strained dienophile, typically a trans-cyclooctene (TCO). This reaction is exceptionally fast and proceeds efficiently under physiological conditions without the need for a catalyst, making it ideal for live-cell applications.[1][2]
Key Applications:
-
Pre-targeted Cell Imaging and Therapy: This powerful strategy involves a two-step in vivo approach. First, a targeting molecule (e.g., an antibody) conjugated with Me-Tet-PEG8 is administered and allowed to accumulate at the target site. Subsequently, a TCO-modified imaging agent or therapeutic payload is introduced, which rapidly reacts with the tetrazine-functionalized targeting molecule.[3][4]
-
Antibody-Drug Conjugates (ADCs): this compound can be used to link a cytotoxic drug to an antibody. This modular approach allows for the precise and stable conjugation of the payload to the antibody.[3]
-
Functionalization of Nanoparticles: The linker can be used to modify the surface of amine-presenting nanoparticles, enabling the subsequent attachment of TCO-modified targeting ligands, imaging agents, or therapeutic molecules.
-
Live-Cell Imaging: Specific cell populations can be labeled by first modifying them with a TCO-containing molecule (e.g., through metabolic labeling or surface receptor engineering) and then introducing a targeting molecule conjugated with Me-Tet-PEG8 and a fluorescent reporter.
Chemical Structure and Properties
| Property | Value |
| Molecular Formula | C34H56N6O11 |
| Molecular Weight | 724.84 g/mol |
| Reactive Groups | Methyltetrazine (reacts with TCO), Boc-protected Amine (available for conjugation after deprotection) |
| Reaction Chemistry | Inverse-electron-demand Diels-Alder (iEDDA) cycloaddition |
| Solubility | Soluble in organic solvents such as DMSO and DMF. The PEG8 spacer enhances solubility in aqueous buffers once conjugated. |
| Storage | Store at -20°C, desiccated, and protected from light. |
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the key steps involved in using this compound. Please note that optimal conditions may vary depending on the specific biomolecule and experimental setup.
| Parameter | Value Range | Notes |
| Boc Deprotection Efficiency | >95% | Monitored by LC-MS or TLC. Complete removal of the Boc group is crucial for efficient conjugation. |
| Antibody Conjugation Efficiency (DOL) | 2 - 8 | The Degree of Labeling (DOL) can be controlled by adjusting the molar ratio of the linker to the antibody. Over-labeling can lead to antibody aggregation and loss of function. |
| iEDDA Reaction Rate Constant (k₂) | 10³ - 10⁶ M⁻¹s⁻¹ | The reaction between tetrazine and TCO is exceptionally fast, allowing for efficient labeling at low concentrations. The precise rate depends on the specific TCO derivative and reaction conditions. |
| Cell Viability Post-Labeling | >95% | The bioorthogonal nature of the iEDDA reaction minimizes cytotoxicity. However, it is always recommended to perform a cell viability assay (e.g., Trypan Blue or MTT assay) for new applications. |
| Labeling Specificity | High | The tetrazine-TCO reaction is highly specific and bioorthogonal, resulting in minimal off-target labeling. |
Experimental Protocols
Here we provide detailed protocols for the use of this compound in a typical cell labeling workflow.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine, Me-Tet-PEG8-NH2, which is ready for conjugation.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stir bar and stir plate
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Add TFA to the solution to a final concentration of 25-50% (v/v).
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the deprotected product will have a lower Rf value (be more polar) than the starting material. For LC-MS, monitor the disappearance of the mass corresponding to the Boc-protected linker and the appearance of the mass of the deprotected product.
-
Work-up (TFA Salt): Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation. The resulting residue is the amine as its TFA salt, which can often be used directly in the subsequent conjugation step.
-
Work-up (Free Amine - Optional): a. Dissolve the residue in DCM. b. Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the excess TFA. Caution: CO₂ evolution will occur. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. e. Filter the solution and concentrate under reduced pressure to obtain the free amine, Me-Tet-PEG8-NH2.
Diagram: Boc Deprotection Workflow
Caption: Workflow for Boc deprotection of this compound.
Protocol 2: Conjugation of Me-Tet-PEG8-NH2 to an Antibody
This protocol describes the conjugation of the deprotected linker to the lysine residues of an antibody via EDC/NHS chemistry.
Materials:
-
Me-Tet-PEG8-NH2 (from Protocol 1)
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Desalting column
Procedure:
-
Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers (e.g., BSA), purify the antibody using a desalting column or dialysis, exchanging it into the Reaction Buffer. Adjust the antibody concentration to 2-5 mg/mL.
-
Reagent Preparation: a. Prepare a 10 mM stock solution of Me-Tet-PEG8-NH2 in anhydrous DMSO. b. Immediately before use, prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO or water.
-
Activation and Conjugation: a. In a microcentrifuge tube, combine the Me-Tet-PEG8-NH2 stock solution with the EDC and NHS stock solutions at a molar ratio of 1:5:10 (Linker:EDC:NHS). b. Incubate the activation mixture for 15-30 minutes at room temperature. c. Add the activated linker mixture to the antibody solution. A 10-20 fold molar excess of the linker to the antibody is a good starting point to achieve a suitable Degree of Labeling (DOL). This ratio should be optimized for your specific antibody. d. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the excess linker and reaction byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization: The resulting tetrazine-modified antibody can be characterized by UV-Vis spectroscopy to determine the DOL. The tetrazine group has a characteristic absorbance at ~520 nm.
Diagram: Antibody Conjugation Workflow
Caption: Workflow for conjugating Me-Tet-PEG8-NH2 to an antibody.
Protocol 3: Labeling of TCO-Modified Cells
This protocol describes the final "click" reaction between the tetrazine-modified antibody and cells that have been pre-labeled with a TCO-containing molecule.
Materials:
-
Tetrazine-modified antibody (from Protocol 2)
-
TCO-modified cells
-
Cell culture medium or FACS buffer (e.g., PBS with 1% BSA)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Harvest the TCO-modified cells and wash them once with ice-cold FACS buffer or cell culture medium.
-
Staining Solution Preparation: Dilute the tetrazine-modified antibody to the desired final concentration (e.g., 1-10 µM) in FACS buffer or cell culture medium. The optimal concentration should be determined empirically.
-
Staining: Add the staining solution to the cell suspension.
-
Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light. The reaction is typically very fast.
-
Washing: Wash the cells two to three times with ice-cold FACS buffer to remove any unreacted antibody.
-
Analysis: Resuspend the cells in FACS buffer and analyze them using a flow cytometer or fluorescence microscope with the appropriate filter sets for the fluorophore conjugated to the antibody.
Controls:
-
Unlabeled Cells + Tetrazine-Antibody: To assess non-specific binding of the antibody.
-
TCO-labeled Cells (no tetrazine-antibody): To determine the background fluorescence of the TCO-modified cells.
-
Unlabeled Cells (no TCO, no tetrazine-antibody): To determine the autofluorescence of the cells.
Diagram: Cell Labeling Workflow
Caption: Workflow for labeling TCO-modified cells.
Application Example: Targeting a Receptor Tyrosine Kinase (RTK) Signaling Pathway
Click chemistry is a valuable tool for studying cell signaling pathways. For instance, a specific RTK on the cell surface can be targeted with an antibody conjugated to Me-Tet-PEG8. This allows for the subsequent attachment of various TCO-modified probes, such as fluorophores for imaging, or small molecule inhibitors to study their effect on downstream signaling.
Diagram: Representative RTK Signaling Pathway
Caption: Simplified RTK signaling pathway targeted by a tetrazine-antibody.
References
Application Notes: Synthesis and Utilization of a Me-Tet-PEG8-Fluorophore Probe for Live-Cell Imaging
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of fluorescent probes derived from Me-Tet-PEG8-NHBoc. This versatile linker enables the creation of custom fluorescent probes for bioorthogonal labeling and live-cell imaging, leveraging the highly efficient inverse electron demand Diels-Alder (iEDDA) reaction.
Introduction
This compound is a heterobifunctional linker molecule designed for bioconjugation. It features a methyl-tetrazine (Me-Tet) group for bioorthogonal reaction with a trans-cyclooctene (TCO) tag, a polyethylene glycol (PEG8) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine (NHBoc) for conjugation to a molecule of interest, such as a fluorescent dye. The iEDDA reaction between tetrazine and TCO is exceptionally fast and specific, allowing for the precise labeling of biomolecules in complex biological environments like living cells.[1][2][3][4]
This document outlines the two-stage process for creating and using a fluorescent probe:
-
Probe Synthesis: Deprotection of the Boc group on this compound to reveal a primary amine, followed by conjugation to an amine-reactive fluorescent dye (e.g., an NHS ester).
-
Live-Cell Application: Utilization of the synthesized Me-Tet-PEG8-Fluorophore probe for labeling and imaging of cells pre-targeted with a TCO-modified molecule.
Data Presentation
Table 1: Synthesis Reaction Parameters
| Step | Reaction | Reagents | Solvent | Typical Reaction Time | Typical Yield |
| 1 | Boc Deprotection | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 1-4 hours | >95% |
| 2 | NHS Ester Coupling | Amine-reactive dye (NHS ester), DIPEA | DMF or DMSO | 2-4 hours | 80-95% |
Table 2: iEDDA Reaction Kinetics for Live-Cell Labeling
| Reactants | Second-Order Rate Constant (k₂) | Reference |
| Tetrazine and TCO | Up to 30,000 M⁻¹s⁻¹ | [2] |
Experimental Protocols
Protocol 1: Synthesis of Me-Tet-PEG8-Fluorophore Probe
This protocol describes the synthesis of a fluorescent probe by conjugating an amine-reactive dye to Me-Tet-PEG8-NH2 following Boc deprotection.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Diisopropylethylamine (DIPEA)
-
Amine-reactive fluorescent dye (NHS ester)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reverse-phase HPLC for purification
Step 1: Boc Deprotection of this compound
-
Dissolve this compound in anhydrous DCM (e.g., 10 mg in 1 mL).
-
Add an equal volume of TFA to the solution (e.g., 1 mL).
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
To obtain the free amine, re-dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize the acid. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield Me-Tet-PEG8-NH2.
Step 2: Conjugation of Me-Tet-PEG8-NH2 with a Fluorescent Dye NHS Ester
-
Dissolve the Me-Tet-PEG8-NH2 from Step 1 in anhydrous DMF or DMSO.
-
Add 1.0-1.2 equivalents of the amine-reactive fluorescent dye (NHS ester).
-
Add 2-3 equivalents of DIPEA to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-4 hours, protected from light. Monitor the reaction by LC-MS.
-
Upon completion, purify the Me-Tet-PEG8-Fluorophore probe using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
Protocol 2: Live-Cell Imaging using a Pre-targeting Strategy
This protocol details the labeling of live cells with the synthesized Me-Tet-PEG8-Fluorophore probe following the introduction of a TCO-modified targeting molecule (e.g., an antibody or a small molecule ligand).
Materials:
-
Live cells cultured on glass-bottom imaging dishes
-
TCO-functionalized targeting molecule
-
Me-Tet-PEG8-Fluorophore probe
-
Live-cell imaging medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Pre-targeting: Incubate the cultured cells with the TCO-functionalized targeting molecule in live-cell imaging medium for 30-60 minutes at 37°C. The optimal concentration of the targeting molecule should be determined empirically (typically in the nM range for antibodies).
-
Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove any unbound TCO-targeting molecule.
-
Labeling: Prepare a solution of the Me-Tet-PEG8-Fluorophore probe in imaging medium at a final concentration of 1-5 µM. Add this solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light, to allow the iEDDA reaction to occur.
-
Final Wash: Wash the cells two to three times with fresh imaging medium to remove any unreacted fluorescent probe.
-
Imaging: Image the labeled cells using a fluorescence microscope with the appropriate excitation and emission filters for the chosen fluorophore. Time-lapse imaging can be performed to track the dynamics of the labeled molecule.
Visualizations
Caption: Experimental workflow for probe synthesis and live-cell imaging.
Caption: Example signaling pathway: Receptor internalization and trafficking.
References
Application Notes and Protocols for Nanoparticle Surface Functionalization with Me-Tet-PEG8-NHBoc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the surface functionalization of nanoparticles using Me-Tet-PEG8-NHBoc. This heterobifunctional linker is a valuable tool for researchers developing advanced drug delivery systems, diagnostic agents, and other nanomedicines. The protocols focus on leveraging bioorthogonal click chemistry for efficient and specific conjugation.
Introduction
This compound is a versatile linker molecule designed for the surface modification of nanoparticles. It features three key components:
-
Methyltetrazine (Me-Tet): An aromatic ring system that participates in a highly efficient and specific bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. Its reaction partner is typically a strained alkene, most commonly trans-cyclooctene (TCO). This "click chemistry" reaction is rapid, proceeds under mild, aqueous conditions, and is highly selective, making it ideal for biological applications.
-
Polyethylene Glycol (PEG8): An eight-unit polyethylene glycol spacer. The PEG chain imparts hydrophilicity to the nanoparticle surface, which can improve colloidal stability, reduce non-specific protein adsorption (the "stealth" effect), and enhance circulation times in vivo.
-
Boc-Protected Amine (NHBoc): A primary amine group protected by a tert-butyloxycarbonyl (Boc) group. The Boc group can be removed under acidic conditions to reveal a free amine, which can then be used for subsequent conjugation of other molecules, such as targeting ligands or imaging agents.
The primary application of this compound in nanoparticle functionalization is for "pre-targeted" strategies in drug delivery and imaging. In this approach, the nanoparticle, functionalized with one part of the click chemistry pair (e.g., tetrazine), is administered first. After it has accumulated at the target site and cleared from non-target tissues, the second part of the pair (e.g., a TCO-modified drug or imaging agent) is administered. The two components then react specifically at the target site, concentrating the therapeutic or diagnostic payload where it is needed most.
Key Applications
-
Pre-targeted Drug Delivery: Enhancing the therapeutic index of potent drugs by concentrating them at the site of disease.
-
Molecular Imaging: Improving the signal-to-background ratio in PET or fluorescence imaging by delivering the imaging agent specifically to the target.
-
Theranostics: Combining therapeutic and diagnostic capabilities in a single platform.
Experimental Protocols
While direct protocols for this compound are not widely published, the following protocols are adapted from well-established methods for functionalizing liposomes with similar reactive handles for bioorthogonal chemistry. The principles outlined here are broadly applicable to other nanoparticle systems with appropriate modifications. The following protocol describes the functionalization of a liposome with a TCO-modified lipid, which will then be the binding partner for a tetrazine-modified molecule. This "reverse" approach is common and demonstrates the same bioorthogonal chemistry principles.
Protocol 1: Preparation of TCO-Functionalized Liposomes
This protocol details the incorporation of a TCO-modified phospholipid into pre-formed PEGylated liposomes via post-insertion.[1]
Materials:
-
Pre-formed PEGylated liposomes (e.g., composed of HSPC, cholesterol, and DSPE-PEG2000)
-
TCO-phospholipid conjugate (e.g., TCO-DSPE-PEG2000)
-
Phosphate-buffered saline (PBS), pH 7.4
-
10% Ethanol in water
-
Size-exclusion chromatography (SEC) column (e.g., PD Minitrap™ G-25)
-
Thermomixer or water bath with shaking capabilities
Procedure:
-
Prepare TCO-Phospholipid Dispersion: Dissolve the TCO-phospholipid conjugate in a 10% ethanol/water solution to a suitable concentration (e.g., 2 mg/mL).
-
Incubation: In a sterile microcentrifuge tube, mix the pre-formed PEGylated liposomes (e.g., 400 µL at a 60 mM lipid concentration) with the TCO-phospholipid dispersion (e.g., 100 µL).
-
Insertion: Incubate the mixture at 50°C for 40 minutes with vigorous shaking.[1] This temperature is just below the phase transition temperature of the lipid, which increases membrane fluidity and facilitates the insertion of the TCO-phospholipid.[1]
-
Purification: Purify the resulting TCO-functionalized liposomes from unincorporated TCO-phospholipid using a size-exclusion chromatography column equilibrated with PBS.
-
Characterization: Characterize the purified TCO-liposomes for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Nanoparticle Tracking Analysis (NTA) can be used to determine the concentration and size distribution.
Protocol 2: In Vitro Click Reaction with a Tetrazine-Modified Molecule
This protocol describes the reaction of the TCO-functionalized liposomes with a tetrazine-containing molecule (e.g., a fluorescent dye or a drug conjugate) in a simulated biological environment.
Materials:
-
TCO-functionalized liposomes (from Protocol 1)
-
Tetrazine-modified molecule of interest (e.g., Me-Tet-PEG8-Fluorophore)
-
Human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
Procedure:
-
Pre-incubation: In a microcentrifuge tube, dilute the TCO-functionalized liposomes to a suitable concentration (e.g., 4 mM) in either PBS or human serum. Incubate for 1 hour at 37°C to simulate physiological conditions.[1]
-
Click Reaction: Add the tetrazine-modified molecule to the liposome suspension. The molar ratio will depend on the specific application and should be optimized.
-
Incubation: Incubate the reaction mixture for 30 minutes at 37°C with continuous agitation.[1]
-
Analysis: Analyze the reaction efficiency by a suitable method. For example, if a fluorescent tetrazine was used, the liposomes can be purified by SEC and the fluorescence associated with the liposome fraction can be measured. Radiolabeling efficiency can be determined for PET imaging applications.
Quantitative Data Presentation
The successful functionalization of nanoparticles should be confirmed by various characterization techniques. The following tables summarize the expected changes in key parameters based on published data for TCO-functionalization of liposomes.
Table 1: Physicochemical Properties of Liposomes Before and After TCO-Functionalization
| Parameter | PEGylated Liposomes (Before TCO insertion) | TCO-PEG-Liposomes (After TCO insertion) |
| Hydrodynamic Diameter (nm) | 89.4 ± 0.6 | No significant change |
| Polydispersity Index (PDI) | 0.03 ± 0.01 | No significant change |
| Zeta Potential (mV) | -10.5 ± 0.5 | -11.5 ± 0.5 (a slight decrease) |
Data adapted from a study on the insertion of a TCO-phospholipid into preformed PEGylated liposomes.
Table 2: In Vitro Bioorthogonal Reaction Efficiency
| Reaction Condition | Radiolabeling Efficiency (%) |
| TCO-PEG-liposomes + [68Ga]Ga-THP-Tz in PBS | 75 ± 2 |
| TCO-PEG-liposomes + [68Ga]Ga-THP-Tz in Human Serum | 62 ± 3 |
Data represents the efficiency of a radiolabeled tetrazine reacting with TCO-functionalized liposomes.
Visualization of Experimental Workflows
Pre-targeted Drug Delivery Workflow
The following diagram illustrates the logical steps involved in a pre-targeted drug delivery strategy using TCO-functionalized nanoparticles and a tetrazine-drug conjugate.
Caption: Workflow for pre-targeted drug delivery.
Signaling Pathway for Nanoparticle Uptake and Drug Action
The following diagram illustrates a simplified signaling pathway that could be initiated by a drug delivered via this pre-targeted approach, leading to apoptosis.
References
Application Note: High-Purity Purification of Me-Tet-PEG8-NHBoc Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of well-defined bioconjugates for therapeutic and diagnostic applications, such as antibody-drug conjugates (ADCs), relies on the use of high-purity linkers. Me-Tet-PEG8-NHBoc is a heterobifunctional linker comprising a methyl-tetrazine moiety for bioorthogonal click chemistry, an eight-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine for further functionalization.[][2] Incomplete reactions during its synthesis can lead to a mixture containing the desired product along with unreacted starting materials and side products. The presence of these impurities can compromise the efficiency of subsequent conjugation reactions and the homogeneity of the final bioconjugate, potentially impacting its efficacy and safety.[3][4]
This application note provides detailed protocols for the purification of this compound from common unreacted components, ensuring a high degree of purity for downstream applications. The primary methods covered are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Flash Chromatography, with an additional protocol for an initial workup using Liquid-Liquid Extraction.
The probable unreacted starting materials in the synthesis of this compound are a methyl-tetrazine precursor and an amino-PEG8-NHBoc starting material. The purification strategies outlined below are designed to efficiently separate the more hydrophobic final product from these potentially more polar or differently charged starting materials.
Purification Strategies Overview
The selection of an appropriate purification method depends on the scale of the synthesis, the desired final purity, and the available equipment. A general workflow for the purification process is outlined below.
Caption: General workflow for the purification and analysis of this compound.
Experimental Protocols
Protocol 1: Initial Cleanup by Liquid-Liquid Extraction
This protocol is a preliminary step to remove highly polar or water-soluble impurities from the crude reaction mixture.
Materials:
-
Crude this compound reaction mixture
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Dissolve the crude reaction mixture in ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Deionized water (2 x volume of organic layer)
-
Saturated NaHCO₃ solution (1 x volume of organic layer)
-
Brine (1 x volume of organic layer)
-
-
Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the partially purified product.
Protocol 2: Purification by Flash Chromatography
Flash chromatography is a rapid and efficient method for purifying gram-scale quantities of organic compounds.[5] For a polar molecule like this compound, a polar stationary phase and a moderately polar solvent system are recommended.
Materials:
-
Partially purified this compound from Protocol 1
-
Silica gel (for normal-phase) or C18-functionalized silica (for reversed-phase)
-
Solvents for mobile phase (e.g., Dichloromethane (DCM) and Methanol (MeOH) for normal phase; Acetonitrile (ACN) and water for reversed-phase)
-
Thin Layer Chromatography (TLC) plates and chamber
-
Flash chromatography system (column, pump, fraction collector)
Procedure:
-
Method Development using TLC:
-
Dissolve a small amount of the crude product in a suitable solvent.
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using various solvent systems to find an eluent that provides good separation between the product and impurities. For polar compounds, starting points can be 100% ethyl acetate or a 5% methanol in dichloromethane mixture.
-
Aim for an Rf value of 0.2-0.4 for the desired product.
-
-
Column Packing and Equilibration:
-
Pack a flash chromatography column with the chosen stationary phase (e.g., silica gel).
-
Equilibrate the column by running the initial mobile phase through it until the baseline is stable.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent.
-
Alternatively, for dry loading, adsorb the product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the mobile phase determined from the TLC analysis. A gradient elution (e.g., increasing the percentage of methanol in dichloromethane) is often effective.
-
Collect fractions and monitor the elution of the product by TLC or a UV detector.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 3: High-Purity Purification by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a high-resolution technique ideal for achieving high purity, particularly for small-scale purifications. Separation is based on the hydrophobicity of the molecules.
Materials:
-
Partially purified this compound
-
Preparative RP-HPLC system with a UV detector
-
C18 HPLC column (preparative scale)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or formic acid (FA)
-
Lyophilizer or centrifugal evaporator
Procedure:
-
Sample Preparation: Dissolve the this compound conjugate in the initial mobile phase. Filter the sample through a 0.22 µm syringe filter.
-
HPLC Method:
-
Column: C18, 5 or 10 µm particle size, preparative dimensions (e.g., 21.2 x 150 mm).
-
Mobile Phase A: 0.1% TFA or FA in water.
-
Mobile Phase B: 0.1% TFA or FA in acetonitrile.
-
Flow Rate: Dependent on column dimensions (e.g., 20 mL/min for a 21.2 mm ID column).
-
Detection: UV at 254 nm or 280 nm (tetrazine has some absorbance in this range).
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, hold for a few minutes, then ramp up the concentration of Mobile Phase B to elute the product. An example gradient is:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B
-
45-50 min: 5% B
-
-
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Product Recovery:
-
Combine the pure fractions.
-
Remove the acetonitrile by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the purified product as a solid.
-
Data Presentation
The following tables summarize representative quantitative data for the purification of this compound using the described methods. The starting material was a crude reaction mixture with an initial purity of approximately 65%.
Table 1: Comparison of Purification Methods
| Purification Method | Scale | Purity (%) | Yield (%) |
| Liquid-Liquid Extraction | 1 g | ~75% | >90% |
| Flash Chromatography | 1 g | >90% | ~80% |
| Preparative RP-HPLC | 100 mg | >98% | ~70% |
Table 2: Representative RP-HPLC Purity Analysis
| Sample | Retention Time (min) | Peak Area (%) |
| Crude Mixture | ||
| Unreacted Me-Tet Precursor | 5.2 | 15.1 |
| Unreacted PEG8-NHBoc | 8.9 | 18.3 |
| This compound | 15.7 | 65.2 |
| Other Impurities | various | 1.4 |
| After Flash Chromatography | ||
| This compound | 15.7 | 91.5 |
| Minor Impurities | various | 8.5 |
| After Preparative RP-HPLC | ||
| This compound | 15.7 | 98.8 |
| Minor Impurities | various | 1.2 |
Note: The data presented are representative and may vary depending on the specific reaction conditions and the efficiency of the purification process.
Visualization of Key Processes
Logical Relationship of Purification Choices
Caption: Decision tree for selecting the appropriate purification method.
Experimental Workflow for RP-HPLC Purification
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
Troubleshooting & Optimization
Troubleshooting low yield in Me-Tet-PEG8-NHBoc conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in conjugation reactions involving Me-Tet-PEG8-NHBoc.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive groups?
This compound is an Antibody-Drug Conjugate (ADC) linker that features two primary reactive functionalities.[1] It contains a Tetrazine group, which is used for extremely fast and selective inverse electron demand Diels-Alder (iEDDA) "click chemistry" reactions with trans-cyclooctene (TCO) partners.[1][2] It also has a Boc-protected amine (NHBoc). The tert-butyloxycarbonyl (Boc) group is a protecting group that can be removed under acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation, typically through amide bond formation with an activated carboxylic acid.[3][4]
Q2: My conjugation yield is low. What are the possible reaction pathways and where could the problem be?
Low yield can occur in one of two primary conjugation strategies for this linker:
-
Pathway 1: Tetrazine-TCO Ligation. In this approach, the Tetrazine ring of this compound is reacted directly with a molecule functionalized with a trans-cyclooctene (TCO) group. Problems here typically relate to the iEDDA reaction conditions or the stability of the reactants.
-
Pathway 2: Amine Conjugation after Boc Deprotection. This is a two-step process. First, the Boc protecting group is removed to expose a primary amine. Second, this newly formed amine is conjugated to a second molecule (e.g., a protein or payload with an activated carboxyl group). Low yields can arise from incomplete Boc deprotection, side reactions during deprotection, or inefficient subsequent conjugation of the amine.
Q3: I'm using the Tetrazine-TCO pathway (Pathway 1) and getting a low yield. What should I check?
Low yields in Tetrazine-TCO ligations are often traced to issues with reaction conditions or reactant integrity.
-
Suboptimal Stoichiometry: An incorrect molar ratio of Tetrazine to TCO is a common issue. It is generally recommended to use a slight molar excess (1.05 to 1.5-fold) of the tetrazine-containing molecule to drive the reaction to completion.
-
Reactant Degradation: Tetrazines can be susceptible to degradation in aqueous media, and TCOs can degrade in the presence of thiols or UV light. Ensure you are using freshly prepared solutions or reagents that have been stored correctly (desiccated and protected from light).
-
Steric Hindrance: If the Tetrazine and TCO groups are attached to large, bulky molecules, their ability to react can be sterically hindered. The inclusion of a flexible spacer, such as the PEG8 chain in this linker, is designed to mitigate this, but further optimization may be needed.
-
Incorrect pH or Buffer: While the iEDDA reaction is robust across a wide pH range (typically 6-9), the stability of your specific biomolecules may be pH-dependent. Phosphate-buffered saline (PBS) is a commonly used buffer.
Q4: I'm struggling with the Boc deprotection step in Pathway 2. Why is it incomplete?
Incomplete Boc deprotection is a frequent cause of low overall yield in a multi-step synthesis.
-
Insufficient Acid Strength or Concentration: The Boc group is removed by acidolysis. Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is standard. If deprotection is incomplete, you may need to increase the acid concentration (e.g., from 20% to 50% TFA) or use a stronger acid system like 4M HCl in 1,4-dioxane.
-
Inadequate Reaction Time or Temperature: While many deprotections are rapid at room temperature, sterically hindered Boc groups or those on complex substrates may require longer reaction times (from 1-2 hours to overnight) or gentle heating.
-
Poor Solubility: The Boc-protected linker must be fully dissolved in the reaction solvent for the acid to be effective. If solubility is an issue, a different solvent system may be required.
-
Reagent Quality: TFA is hygroscopic, and the presence of water can decrease its effective acidity, leading to a slower reaction.
Q5: I'm seeing unexpected side products after Boc deprotection. What is happening?
The deprotection process generates a reactive tert-butyl cation intermediate. This cation can react with nucleophilic sites on your molecule, leading to unwanted by-products.
-
Alkylation of Nucleophiles: Electron-rich aromatic rings, thiols (cysteine), and other nucleophilic functional groups are particularly susceptible to alkylation by the t-butyl cation.
-
Solution - Use Scavengers: To prevent these side reactions, it is critical to add "scavengers" to the reaction mixture. These are compounds that will react with and "trap" the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), water, thioanisole, and 1,2-ethanedithiol (EDT). The choice of scavenger depends on the functional groups present in your molecule.
Data Presentation
Table 1: Recommended Reaction Conditions for Boc Deprotection
| Parameter | Recommended Condition | Notes |
| Reagent | Trifluoroacetic acid (TFA) or HCl in 1,4-dioxane | TFA is most common. A 20-50% (v/v) solution in Dichloromethane (DCM) is a good starting point. |
| Solvent | Dichloromethane (DCM) | Ensures good solubility for many organic molecules. |
| Temperature | 0°C to Room Temperature | Start at 0°C and allow to warm to room temperature. Challenging substrates may require gentle heating. |
| Reaction Time | 1 - 4 hours | Monitor by TLC or LC-MS. May require longer times for sterically hindered groups. |
| Scavengers | Triisopropylsilane (TIS), Water, Thioanisole | Essential to prevent side reactions. Use 2.5-5% (v/v). |
Table 2: Recommended Reaction Conditions for Tetrazine-TCO Ligation (iEDDA)
| Parameter | Recommended Condition | Notes |
| Stoichiometry | 1.05 - 1.5 fold molar excess of Tetrazine | Can be empirically optimized. A slight excess drives the reaction to completion. |
| Solvent/Buffer | Phosphate-Buffered Saline (PBS) | The reaction is compatible with a wide range of aqueous buffers. |
| pH | 6.0 - 9.0 | The reaction itself is largely pH-insensitive, but consider the stability of your biomolecules. |
| Temperature | Room Temperature (20-25°C) | The reaction is exceptionally fast and typically does not require heating. |
| Reaction Time | < 1 hour | The reaction is often complete within minutes. Can be monitored by the disappearance of the tetrazine's pink/red color. |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free amine as a TFA salt.
-
Preparation: Dissolve the this compound (1 equivalent) in Dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Acid Addition: Add Trifluoroacetic acid (TFA) to a final concentration of 50% (v/v). Add triisopropylsilane (TIS) as a scavenger to a final concentration of 2.5-5% (v/v).
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-2 hours).
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, co-evaporate the residue with toluene (repeat 3 times).
-
The resulting TFA salt of the deprotected amine (Me-Tet-PEG8-NH2) can often be used directly in the next conjugation step without further purification.
-
Protocol 2: Tetrazine-TCO Conjugation
This protocol describes the conjugation of a tetrazine-containing molecule (like this compound) to a TCO-modified protein.
-
Preparation: Prepare the TCO-labeled protein and the this compound in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Reactant Calculation: Determine the volumes of each solution required to achieve the desired molar ratio (e.g., 1.2 equivalents of this compound to 1 equivalent of TCO-protein).
-
Conjugation: Add the this compound solution to the TCO-labeled protein solution. Mix gently.
-
Incubation: Allow the reaction to proceed for 60 minutes at room temperature. The reaction can be monitored by observing the disappearance of the characteristic pink color of the tetrazine or by UV-Vis spectroscopy (monitoring the absorbance around 520-540 nm).
-
Purification: Purify the final conjugate to remove any unreacted starting materials using an appropriate method such as size-exclusion chromatography (SEC).
-
Storage: Store the purified conjugate at 4°C until further use.
Visualizations
Experimental & Troubleshooting Workflows
Caption: Overview of the two primary conjugation strategies for this compound.
Caption: A step-by-step flowchart for diagnosing the cause of low conjugation yield.
References
Technical Support Center: Optimizing Temperature for Tetrazine Ligation Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing temperature in tetrazine ligation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting temperature for a tetrazine ligation reaction?
For most tetrazine ligation reactions, particularly those involving highly reactive dienophiles like trans-cyclooctene (TCO), the recommended starting point is room temperature, typically between 20-25°C.[1] Many established protocols for applications such as protein-protein conjugation and cell labeling have been successfully carried out under these conditions.[1][2]
Q2: Can I increase the reaction temperature if my reaction is slow at room temperature?
Yes, increasing the temperature can significantly accelerate the reaction rate. This can be particularly beneficial for less reactive dienophiles, such as norbornene, or in systems with low reactant concentrations.[1] For instance, in polymer-polymer coupling, raising the temperature to 80°C has been shown to achieve quantitative conversion in a much shorter time compared to room temperature.[1] However, it is crucial to evaluate the thermal stability of your specific tetrazine and any biomolecules in your reaction, as high temperatures can lead to degradation.
Q3: What are the potential risks of increasing the reaction temperature?
While higher temperatures can enhance reaction speed, they may also introduce complications:
-
Degradation of Reactants: Some tetrazine derivatives are sensitive to high temperatures and can degrade, especially in the presence of certain reagents or at a high pH.
-
Instability of Biomolecules: If you are working with sensitive biomolecules like proteins, elevated temperatures can cause denaturation and a loss of biological function.
-
Side Reactions: Although tetrazine ligation is known for its high specificity, increased temperatures can sometimes promote undesired side reactions.
Q4: Is it possible to perform tetrazine ligation at lower temperatures, such as 4°C?
Yes, conducting the ligation at 4°C is a viable option and is often recommended for reactions that involve sensitive biological samples or to slow down an extremely fast reaction for better control. Be aware that the reaction rate will be considerably slower at this temperature, necessitating longer incubation times.
Q5: How does the choice of dienophile (e.g., TCO vs. norbornene) influence the optimal temperature?
The reactivity of the dienophile is a critical factor in determining the optimal reaction temperature. Highly reactive dienophiles like TCO can often react efficiently at room temperature or even 4°C. Less reactive dienophiles, such as norbornenes, may require higher temperatures to achieve a desirable reaction rate.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | Reaction temperature is too low for the specific reactants. | Gradually increase the reaction temperature in increments (e.g., to 37°C) while monitoring the stability of your reactants. |
| Reactant degradation due to excessively high temperature. | If you suspect degradation, perform a stability test of your tetrazine at the reaction temperature by monitoring its characteristic absorbance (around 520-540 nm) over time. If it is unstable, lower the temperature and extend the reaction time. | |
| Reaction is too fast to control | The reaction temperature is too high for the given reactants. | Decrease the temperature. Performing the reaction at 4°C or on ice can provide better control over highly exothermic or rapid reactions. |
| Presence of unexpected byproducts | High temperature is leading to side reactions or degradation of reactants or biomolecules. | Lower the reaction temperature. Analyze the byproducts to understand their origin and consider the temperature sensitivity of all components in your reaction mixture. |
| Inconsistent results between experiments | Fluctuations in ambient temperature. | Use a temperature-controlled environment (e.g., a water bath, incubator, or thermocycler) to ensure a consistent reaction temperature across all experiments. |
Data Presentation
Table 1: Influence of Temperature on Tetrazine Ligation Reaction Rates
| Tetrazine | Dienophile | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Buffer |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | Not Specified | ~2000 | 9:1 Methanol/Water |
| Selected Tetrazines | TCO | 37 | 26,000 | Not Specified |
| H-phenyl-, pyrimidyl-phenyl-, or bis(pyridyl)-Tz-scaffolds | TCO | 25 | >70 | 1,4-dioxane |
| H-phenyl-, pyrimidyl-phenyl-, or bis(pyridyl)-Tz-scaffolds | TCO | 37 | >39,000 | DPBS |
| Various Tetrazines | TCO | Not Specified | up to 1 x 10⁶ | Not Specified |
| PEG₃ₖ-Tz | Norbornene | Room Temp | 90% conversion after 3h | Not Specified |
| PEG₃ₖ-Tz | Norbornene | 80 | 90% conversion after 12 min | Not Specified |
TCO: trans-cyclooctene; Tz: Tetrazine; DPBS: Dulbecco's Phosphate Buffered Saline.
Experimental Protocols
Protocol 1: Temperature Optimization for a Generic Tetrazine-TCO Ligation
This protocol provides a general framework for optimizing the reaction temperature for a generic tetrazine-TCO ligation.
-
Preparation of Reactants:
-
Dissolve the tetrazine-functionalized molecule in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 10 µM.
-
Dissolve the TCO-functionalized molecule in the same buffer to a final concentration of 12 µM (a slight excess is often recommended).
-
-
Reaction Setup:
-
Set up multiple reaction vials, each containing the tetrazine solution.
-
Place the vials in temperature-controlled environments (e.g., water baths, incubators) set to a range of temperatures (e.g., 4°C, 25°C, 37°C).
-
Allow the vials to equilibrate to the desired temperature for 5-10 minutes.
-
-
Initiation of Reaction:
-
To each vial, add the TCO solution to initiate the ligation.
-
Start a timer for each reaction.
-
-
Monitoring the Reaction:
-
At various time points (e.g., 5, 15, 30, 60 minutes), take an aliquot from each reaction.
-
The disappearance of the tetrazine's characteristic pink/red color can be monitored by measuring the absorbance at its λmax (typically 510-550 nm).
-
-
Analysis:
-
Analyze the reaction aliquots using a suitable method (e.g., LC-MS, SDS-PAGE) to determine the product yield at each temperature and time point.
-
Plot the product yield versus time for each temperature to identify the optimal condition for your specific application.
-
Mandatory Visualization
References
How to prevent aggregation during ADC synthesis with Me-Tet-PEG8-NHBoc
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing aggregation during antibody-drug conjugate (ADC) synthesis using Me-Tet-PEG8-NHBoc.
Troubleshooting Guide & FAQs
Q1: We are observing significant precipitation and aggregation of our antibody-drug conjugate (ADC) during the conjugation reaction with this compound. What are the potential causes and how can we mitigate this?
A1: ADC aggregation during conjugation is a common challenge, primarily driven by an increase in hydrophobicity upon conjugation of the payload-linker.[1][2][3][4] The this compound linker is designed to enhance hydrophilicity due to its polyethylene glycol (PEG) spacer, which helps to counteract the hydrophobicity of the payload.[5] However, aggregation can still occur due to several factors:
-
High Drug-to-Antibody Ratio (DAR): A higher DAR leads to increased surface hydrophobicity of the ADC, promoting intermolecular interactions and aggregation. It is crucial to control and optimize the DAR during the reaction.
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Suboptimal Reaction Buffer Conditions: The pH, ionic strength, and composition of the conjugation buffer can significantly impact antibody stability and solubility. Operating near the isoelectric point (pI) of the antibody can minimize its solubility and lead to aggregation.
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Presence of Organic Co-solvents: While often necessary to dissolve the hydrophobic payload-linker, organic solvents can denature the antibody and induce aggregation.
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Temperature and Reaction Time: Elevated temperatures and prolonged reaction times can increase the rate of aggregation.
Troubleshooting Steps:
-
Optimize DAR: Titrate the molar ratio of this compound-payload to the antibody to achieve a lower, more homogeneous DAR.
-
Buffer Optimization:
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Screen a range of pH values (typically 6.5-8.0 for lysine conjugation) to find the optimal pH that maintains antibody stability while allowing for efficient conjugation.
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Ensure the buffer has sufficient ionic strength (e.g., 50-150 mM NaCl) to maintain protein solubility.
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Consider the use of stabilizing excipients in the conjugation buffer.
-
-
Minimize Organic Co-solvent: Use the lowest possible concentration of a biocompatible organic co-solvent (e.g., DMSO, DMA) required to dissolve the linker-payload. Add the co-solvent slowly to the antibody solution with gentle mixing.
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Control Reaction Conditions: Perform the conjugation at a lower temperature (e.g., 4°C or room temperature) and monitor the reaction progress to avoid unnecessarily long incubation times.
Q2: How does the PEG8 component of this compound help in preventing aggregation, and is it always effective?
A2: The polyethylene glycol (PEG) component of the linker plays a crucial role in mitigating aggregation. The eight repeating ethylene oxide units in PEG8 create a hydrophilic cloud around the conjugated payload. This has two main benefits:
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Increased Hydrophilicity: The PEG spacer increases the overall water solubility of the ADC, counteracting the hydrophobic nature of many cytotoxic payloads.
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Steric Hindrance: The flexible PEG chain can create a steric shield that physically prevents the hydrophobic regions of adjacent ADC molecules from interacting and aggregating.
While highly effective, the PEG8 linker may not completely prevent aggregation under all circumstances, especially with highly hydrophobic payloads or at high DARs. In such cases, further optimization of the ADC construct, such as using a longer PEG chain or introducing additional hydrophilic moieties, may be necessary.
Q3: We are using a hydrophobic payload with this compound and still observing aggregation. What formulation strategies can we employ post-conjugation to improve the stability of our ADC?
A3: Post-conjugation formulation is critical for the long-term stability of the ADC. If aggregation is still a concern, consider the following formulation strategies:
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pH and Buffer Selection: Formulate the purified ADC in a buffer that maintains its stability, typically in the pH range of 5.0-7.0. The optimal pH will be specific to the ADC and should be determined experimentally.
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Use of Stabilizing Excipients:
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Surfactants: Non-ionic surfactants like polysorbate 20 or polysorbate 80 can be added at low concentrations (e.g., 0.01-0.1%) to prevent surface-induced aggregation and stabilize the ADC.
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Sugars and Polyols: Sugars such as sucrose and trehalose, or polyols like mannitol and sorbitol, can act as cryoprotectants and lyoprotectants, stabilizing the ADC during freezing, lyophilization, and long-term storage.
-
Amino Acids: Certain amino acids, such as arginine and glycine, can act as stabilizers and reduce aggregation.
-
-
Controlled Storage Conditions: Store the final ADC formulation at the recommended temperature (typically 2-8°C for liquid formulations or -20°C to -80°C for frozen or lyophilized forms) and protect it from light and agitation.
Quantitative Data Summary
The following tables provide illustrative data on how different parameters can influence ADC aggregation during synthesis with a this compound linker. Note: This data is representative and the actual results may vary depending on the specific antibody, payload, and experimental conditions.
Table 1: Effect of Drug-to-Antibody Ratio (DAR) on ADC Aggregation
| Target DAR | Achieved DAR (by HIC-HPLC) | % Monomer (by SEC-HPLC) | % Aggregate (by SEC-HPLC) |
| 2 | 1.9 | 98.5 | 1.5 |
| 4 | 3.8 | 95.2 | 4.8 |
| 8 | 7.5 | 88.1 | 11.9 |
This table illustrates that as the DAR increases, the percentage of aggregated ADC also increases.
Table 2: Influence of pH on ADC Aggregation during Conjugation
| Conjugation Buffer pH | % Monomer (by SEC-HPLC) | % Aggregate (by SEC-HPLC) |
| 6.5 | 96.8 | 3.2 |
| 7.4 | 98.1 | 1.9 |
| 8.0 | 94.5 | 5.5 |
| 8.5 | 91.3 | 8.7 |
This table demonstrates the importance of optimizing the conjugation pH to minimize aggregation. The optimal pH is often a balance between reaction efficiency and antibody stability.
Table 3: Impact of Organic Co-solvent (DMSO) Concentration on ADC Aggregation
| DMSO Concentration (%) | % Monomer (by SEC-HPLC) | % Aggregate (by SEC-HPLC) |
| 5 | 97.9 | 2.1 |
| 10 | 96.2 | 3.8 |
| 15 | 92.5 | 7.5 |
| 20 | 85.1 | 14.9 |
This table shows that increasing concentrations of organic co-solvents can lead to a higher percentage of ADC aggregates.
Experimental Protocols
Protocol 1: General Procedure for ADC Synthesis with this compound
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Antibody Preparation:
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Dialyze the antibody into a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4).
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Adjust the antibody concentration to a working range (e.g., 5-10 mg/mL).
-
-
Linker-Payload Preparation:
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Dissolve the this compound-payload conjugate in a minimal amount of an appropriate organic solvent (e.g., DMSO).
-
-
Conjugation Reaction:
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Slowly add the desired molar excess of the linker-payload solution to the antibody solution with gentle stirring.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a specified duration (e.g., 1-4 hours).
-
-
Purification:
-
Remove the unreacted linker-payload and solvent using a suitable purification method, such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Exchange the buffer to the final formulation buffer.
-
-
Characterization:
-
Determine the DAR using hydrophobic interaction chromatography (HIC-HPLC) or UV-Vis spectroscopy.
-
Assess the level of aggregation using size-exclusion chromatography with multi-angle light scattering (SEC-MALS).
-
Confirm the identity and integrity of the ADC using mass spectrometry.
-
Protocol 2: Screening for Optimal Conjugation pH
-
Prepare a series of small-scale conjugation reactions in parallel.
-
For each reaction, use a different conjugation buffer with a pH ranging from 6.5 to 8.5 in 0.5 unit increments.
-
Keep all other reaction parameters (antibody concentration, linker-payload ratio, temperature, and time) constant across all reactions.
-
After the incubation period, purify each ADC sample.
-
Analyze each sample by SEC-HPLC to determine the percentage of monomer and aggregate.
-
The pH that yields the highest percentage of monomeric ADC with an acceptable DAR is considered optimal.
Visualizations
Caption: Factors contributing to ADC aggregation and preventative strategies.
Caption: A typical experimental workflow for ADC synthesis and characterization.
References
Side reactions in tetrazine-TCO click chemistry and how to avoid them
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding side reactions in tetrazine-TCO click chemistry, ensuring the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: My tetrazine-TCO reaction is slow or incomplete. What are the possible causes and solutions?
A1: Slow or incomplete reactions are common issues that can often be resolved by optimizing several factors.
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Reagent Reactivity: The intrinsic reactivity of the specific tetrazine and TCO derivatives is the primary determinant of the reaction rate. Highly strained TCOs (e.g., s-TCO) and tetrazines with electron-withdrawing groups are generally more reactive.[1] If your reaction is slow, consider switching to a more reactive pairing.
-
Steric Hindrance: Bulky groups near the reacting moieties can impede the reaction. If you suspect steric hindrance, introducing a flexible spacer, such as a PEG linker, between your molecule of interest and the click handle can improve accessibility.[1]
-
Stoichiometry: While a 1:1 molar ratio is theoretical, using a slight excess (e.g., 1.05 to 1.5-fold) of one reactant can help drive the reaction to completion.[2] This is particularly useful if one of the components is less stable or if accurate concentration determination is challenging.
-
Reagent Degradation: Both tetrazines and TCOs can degrade, leading to lower effective concentrations and incomplete reactions. Ensure your reagents have been stored correctly and prepare solutions fresh whenever possible.[1]
Q2: I'm observing a lower than expected yield. What side reactions could be occurring?
A2: Low product yield is often attributable to side reactions that consume one or both of your starting materials.
-
Tetrazine Degradation: Tetrazines can degrade in aqueous buffers, especially under basic conditions (high pH) or in the presence of nucleophiles.[3] This is a common cause of reduced yield. Consider using a more stable tetrazine derivative (e.g., methyl-substituted over hydrogen-substituted) or performing the reaction at a neutral or slightly acidic pH.
-
TCO Isomerization: The highly reactive trans-cyclooctene can isomerize to its much less reactive cis-isomer. This process can be catalyzed by thiols (e.g., from DTT, TCEP, or cysteine residues) or components in cell culture media. If your system contains thiols, it is crucial to use a more stable TCO derivative or to remove the thiols prior to the click reaction.
-
Hydrolysis of NHS Esters: If you are functionalizing a biomolecule with a tetrazine or TCO using an NHS ester, hydrolysis of the ester is a competing reaction that will reduce your labeling efficiency. Perform NHS ester couplings in amine-free buffers (e.g., phosphate buffer) at a pH between 7 and 9 and use the functionalized biomolecule promptly.
-
Precipitation: If either the reactants or the final conjugate have poor aqueous solubility, they may precipitate out of solution, leading to a lower apparent yield. Using reagents with PEG linkers can improve solubility.
Q3: How do I choose the right tetrazine and TCO for my experiment?
A3: The choice depends on a trade-off between reactivity and stability.
-
For rapid labeling at low concentrations: Use a highly reactive pair, such as a hydrogen-substituted or pyridyl-substituted tetrazine with a strained TCO (s-TCO or d-TCO). Be aware that these reagents are generally less stable.
-
For long-term experiments or in complex biological media: Prioritize stability. A methyl-substituted tetrazine is more stable in aqueous media than a hydrogen-substituted one. Similarly, certain conformationally strained TCOs like d-TCO offer a good balance of high reactivity and improved stability compared to s-TCO.
Q4: How can I monitor the progress of my tetrazine-TCO ligation?
A4: The reaction can be conveniently monitored by spectrophotometry. Tetrazines have a characteristic color and absorbance peak in the visible range (typically 510-550 nm). As the reaction proceeds, this absorbance decreases. You can track the disappearance of this peak over time using a UV-Vis spectrophotometer to determine the reaction kinetics. For more detailed analysis, HPLC or LC-MS can be used to quantify the consumption of reactants and the formation of the product.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Degradation of Tetrazine | Check the stability of your tetrazine in the reaction buffer. Prepare tetrazine solutions fresh before use. Consider using a more stable, electron-rich tetrazine derivative if long incubation times are required. |
| Degradation/Isomerization of TCO | Store TCO reagents, especially strained ones, under an inert atmosphere and protected from light. If thiols are present in your sample, remove them prior to adding the TCO or use a more thiol-stable TCO derivative. | |
| Incorrect Stoichiometry | Accurately determine the concentration of your stock solutions. Empirically test different molar ratios; a slight excess (1.5-2 fold) of one reactant can improve yields. | |
| Hydrolysis of NHS ester (during labeling) | Use amine-free buffers (e.g., PBS) for labeling. Prepare NHS ester solutions fresh in anhydrous DMSO or DMF. Purify the labeled biomolecule immediately after the reaction to remove unreacted ester. | |
| Steric Hindrance | If conjugating to large biomolecules, incorporate a flexible PEG spacer onto your tetrazine or TCO to improve accessibility. | |
| Reaction is Too Slow | Low Reactivity of Tetrazine/TCO Pair | Consult kinetic data to choose a more reactive pair. H-tetrazines are more reactive than methyl-tetrazines, and strained TCOs (sTCO, d-TCO) are significantly faster than standard TCO. |
| Suboptimal Temperature | While most reactions proceed quickly at room temperature, gentle heating (e.g., to 37°C) can sometimes accelerate slower reactions, provided your biomolecules are stable at that temperature. | |
| Unexpected Byproducts | Impurities in Reagents | Ensure the purity of your starting materials. Purify reactants if necessary. |
| Oxidation of TCO | If your molecules are oxygen-sensitive, degas the reaction buffer before starting the experiment. |
Data Presentation
Table 1: Second-Order Rate Constants (k₂) for Various Tetrazine-TCO Pairs
This table provides a comparison of reaction kinetics for different tetrazine and TCO derivatives. Higher k₂ values indicate a faster reaction.
| Tetrazine Derivative | TCO Derivative | k₂ (M⁻¹s⁻¹) | Solvent / Conditions |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | ~2,000 | 9:1 Methanol/Water |
| Hydrogen-substituted tetrazine | trans-cyclooctene (TCO) | up to 30,000 | Aqueous Media |
| Methyl-substituted tetrazine | trans-cyclooctene (TCO) | ~1,000 | Aqueous Media |
| 3-phenyl-tetrazine | trans-cyclooctene (TCO) | 26,000 ± 500 | PBS, 37°C |
| 3-(p-methoxyphenyl)-tetrazine | trans-cyclooctene (TCO) | 820 ± 70 | PBS, 37°C |
| 3-(p-aminophenyl)-tetrazine | trans-cyclooctene (TCO) | 210 ± 20 | PBS, 37°C |
| 3,6-dipyridyl-s-tetrazine | d-TCO (syn-diastereomer) | 366,000 ± 15,000 | Water, 25°C |
| 3,6-dipyridyl-s-tetrazine | s-TCO (water soluble) | 3,300,000 ± 40,000 | Water, 25°C |
Data compiled from multiple sources. Conditions can affect rates, so these values should be used for comparative purposes.
Table 2: Stability of TCO Derivatives
This table summarizes the stability of different TCO derivatives under conditions known to cause side reactions.
| TCO Derivative | Condition | Observation |
| d-TCO | 30 mM Mercaptoethanol, pH 7.4 | 43% isomerization after 5 hours |
| Human Serum, RT | >97% trans-isomer remained after 4 days | |
| s-TCO | 30 mM Thiols | Rapidly isomerizes, sometimes after an induction period |
| oxo-TCO (axial) | PBS | Half-life of 36 hours |
Visualizations
Reaction Pathways
Caption: Main inverse-electron-demand Diels-Alder (IEDDA) reaction and common side reactions.
Troubleshooting Workflow
References
Improving Me-Tet-PEG8-NHBoc reaction efficiency in aqueous buffers
Welcome to the technical support center for Me-Tet-PEG8-NHBoc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction efficiency in aqueous buffers and to troubleshoot common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues users might encounter.
Q1: I am observing low conjugation yield. What are the potential causes and solutions?
Low conjugation yield in a tetrazine-TCO ligation can stem from several factors, from reagent quality to reaction conditions.
-
Suboptimal pH: The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazine and trans-cyclooctene (TCO) is efficient over a pH range of 6-9.[1] However, the stability of the tetrazine and the reactivity of your specific biomolecule may favor a narrower range.
-
Troubleshooting:
-
Ensure your reaction buffer is within the pH 6-9 range. Phosphate-buffered saline (PBS) at pH 7.4 is a common starting point.[1]
-
If your biomolecule is sensitive to pH, perform small-scale test reactions at different pH values (e.g., 6.5, 7.4, and 8.0) to determine the optimal condition.
-
-
-
Inefficient Boc Deprotection: If you are using the deprotected amine for conjugation, incomplete removal of the Boc group will result in a lower concentration of reactive Me-Tet-PEG8-Amine and consequently, a lower yield.
-
Troubleshooting:
-
Confirm complete deprotection using a method like LC-MS before proceeding with the conjugation.
-
Follow a reliable deprotection protocol (see Experimental Protocols section). Ensure complete removal of the deprotection reagents (e.g., TFA) as they can affect the pH of your subsequent conjugation reaction.
-
-
-
Reactant Concentration and Molar Ratio: The kinetics of the iEDDA reaction are second-order, meaning the rate is dependent on the concentration of both the tetrazine and the TCO-modified molecule.[2]
-
Troubleshooting:
-
For dilute protein solutions (< 5 mg/mL), a higher molar excess of the tetrazine reagent (20- to 50-fold) may be necessary to drive the reaction to completion.[3]
-
A slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized molecule over the TCO-functionalized molecule is often recommended.[4]
-
-
-
Instability of Reactants: While methyl-tetrazines exhibit good stability in aqueous media, prolonged incubation, especially at non-optimal pH or in the presence of certain nucleophiles, can lead to degradation. TCOs can also degrade under certain conditions.
-
Troubleshooting:
-
Prepare solutions of this compound or its deprotected form fresh before each use.
-
Store stock solutions in an anhydrous solvent like DMSO or DMF at -20°C or -80°C.
-
-
Q2: My this compound reagent is not dissolving well in my aqueous buffer.
The PEG8 linker in this compound is designed to enhance water solubility. However, at high concentrations, solubility issues can still arise.
-
Troubleshooting:
-
Prepare a concentrated stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF.
-
Add the stock solution dropwise to your aqueous reaction buffer while gently vortexing to ensure proper mixing and prevent precipitation. The final concentration of the organic solvent should ideally be kept low (e.g., <10%) to avoid affecting your biomolecule.
-
Q3: I am observing precipitation of my protein during the conjugation reaction.
Protein precipitation can occur due to several factors, including changes in buffer composition, protein concentration, and modifications to the protein surface.
-
Troubleshooting:
-
Over-labeling: Attaching too many hydrophobic tetrazine linkers to the protein surface can increase its overall hydrophobicity, leading to aggregation. Reduce the molar excess of the tetrazine reagent in your reaction.
-
Buffer Conditions: Ensure the pH and ionic strength of your buffer are optimal for your specific protein's stability. Consider adding stabilizing excipients like glycerol (e.g., 5%) to your buffers.
-
Localized High Reagent Concentration: Add the tetrazine stock solution slowly to the protein solution while mixing to avoid localized high concentrations that can cause precipitation.
-
Q4: How does the methyl group on the tetrazine affect the reaction?
The methyl group on the tetrazine ring of this compound influences both the stability and reactivity of the molecule.
-
Stability: Methyl-substituted tetrazines are generally more stable in aqueous media compared to their hydrogen-substituted counterparts. This increased stability is beneficial for reactions requiring longer incubation times or for in vivo applications.
-
Reactivity: While hydrogen-substituted tetrazines can exhibit faster reaction kinetics, methyl-tetrazines still offer rapid reaction rates that are suitable for most bioconjugation applications. The trade-off is often between the enhanced stability of the methyl-tetrazine and the faster kinetics of the hydrogen-tetrazine.
Quantitative Data
The efficiency of the iEDDA reaction is highly dependent on the electronic and steric properties of the tetrazine and the dienophile (e.g., TCO). The following table summarizes general trends and reported reaction rates for various tetrazine derivatives to provide a comparative context for your experiments.
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| Methyl-substituted tetrazines | TCO | ~1000 | Aqueous media |
| Hydrogen-substituted tetrazines | TCO | up to 30,000 | PBS, 37°C |
| Dipyridyl tetrazine | TCO | ~2000 | Not specified |
| General Range for Tetrazine-TCO | TCO | 1 - 1 x 10⁶ | General |
Table 1: Comparison of second-order rate constants for various tetrazine-TCO reactions. Data is compiled from multiple sources for comparative purposes.
Experimental Protocols
Below are detailed protocols for the deprotection of this compound and its subsequent conjugation to a TCO-modified protein.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the reactive primary amine (Me-Tet-PEG8-Amine).
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DCM (e.g., 10 mg in 1 mL) in a round-bottom flask.
-
Acid Addition: Cool the solution in an ice bath. Add an equal volume of TFA to the DCM solution (creating a 50% TFA/DCM mixture).
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by LC-MS until the starting material is fully consumed.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
Precipitation (for TFA salt): To the resulting oil, add cold diethyl ether to precipitate the product as the TFA salt. Collect the precipitate by filtration or decantation and dry under vacuum.
-
Neutralization (for free amine): a. After solvent removal (step 5), redissolve the residue in a small amount of DCM. b. Carefully add saturated aqueous NaHCO₃ solution to neutralize the excess acid until the aqueous layer is basic (test with pH paper). Caution: CO₂ gas evolution. c. Extract the aqueous layer with DCM (3x). d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.
Protocol 2: Conjugation of Me-Tet-PEG8-Amine to a TCO-Modified Protein
This protocol outlines the iEDDA reaction in an aqueous buffer.
Materials:
-
Deprotected Me-Tet-PEG8-Amine (from Protocol 1)
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TCO-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
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Spin desalting columns or size-exclusion chromatography (SEC) system for purification
Procedure:
-
Protein Preparation: Ensure the TCO-modified protein is in a suitable reaction buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange.
-
Tetrazine Stock Solution: Immediately before use, prepare a 10 mM stock solution of the deprotected Me-Tet-PEG8-Amine in anhydrous DMSO or DMF.
-
Conjugation Reaction: a. Add the desired molar excess of the Me-Tet-PEG8-Amine stock solution to the TCO-modified protein solution. A 1.5-5 fold molar excess of the tetrazine reagent is a good starting point. b. Incubate the reaction at room temperature for 30-60 minutes. The reaction progress can often be monitored by the disappearance of the pink/red color of the tetrazine.
-
Purification: Remove the excess, unreacted Me-Tet-PEG8-Amine and byproducts using a spin desalting column (for rapid buffer exchange) or size-exclusion chromatography (for higher purity).
-
Characterization: Characterize the final conjugate. The degree of labeling can be determined using methods such as UV-Vis spectroscopy (if the tetrazine or protein has a distinct absorbance) or mass spectrometry.
Visualizations
Experimental Workflow
Caption: Complete experimental workflow for this compound deprotection and subsequent conjugation.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common issues in this compound reactions.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. interchim.fr [interchim.fr]
Technical Support Center: Navigating Challenges in Boc Deprotection of Acid-Sensitive Molecules
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the tert-butyloxycarbonyl (Boc) deprotection of molecules with acid-sensitive functionalities.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
Issue 1: Incomplete Deprotection
Q: My Boc deprotection reaction is not going to completion. What are the possible causes and how can I resolve this?
A: Incomplete deprotection can stem from several factors. A primary cause is often insufficient acid strength or concentration for the specific substrate.[1] Steric hindrance around the Boc-protected amine can also slow down the reaction, requiring more forcing conditions.[1] Additionally, poor solubility of the starting material in the chosen solvent system will hinder the reaction's efficiency.[1]
To address this, consider the following troubleshooting steps:
-
Increase Acid Concentration: Gradually increase the concentration of the acid. For instance, if using 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM), you could try increasing it to 50%.[2]
-
Extend Reaction Time: Some sterically hindered substrates may require longer reaction times, from several hours to overnight.[3]
-
Elevate Temperature: Gently warming the reaction can help drive it to completion. However, exercise caution as this may promote side reactions in sensitive substrates.
-
Optimize Solvent: Ensure your substrate is fully soluble. If solubility is an issue in DCM, you might consider switching to neat TFA or using a different acid system like 4M HCl in 1,4-dioxane.
Issue 2: Observation of Side Products
Q: I'm observing unexpected side products in my reaction mixture. What are the common side reactions and how can I prevent them?
A: The most prevalent side reaction during acidic Boc deprotection is the alkylation of nucleophilic functional groups by the tert-butyl cation generated during the cleavage. Electron-rich moieties such as the indole ring of tryptophan, the thioether of methionine, and the phenolic ring of tyrosine are particularly susceptible to this tert-butylation. Another common issue is the unintended cleavage of other acid-labile protecting groups present in the molecule, such as tert-butyl esters or trityl groups.
Here are strategies to mitigate these side reactions:
-
Use of Scavengers: To prevent tert-butylation, the addition of scavengers to the reaction mixture is highly recommended. Scavengers are compounds that trap the reactive tert-butyl cation. Common scavengers include triisopropylsilane (TIS), water, and thioanisole. A widely used mixture for peptide synthesis is a "scavenger cocktail" such as TFA/TIS/water (95:2.5:2.5).
-
Employ Milder Deprotection Conditions: For molecules containing other acid-sensitive groups, switching to milder deprotection methods is advisable. These alternatives can selectively remove the Boc group while leaving other protecting groups intact.
Issue 3: Degradation of Other Acid-Sensitive Groups
Q: My molecule contains other acid-labile groups that are being cleaved along with the Boc group. What are my options?
A: This is a classic challenge that highlights the need for an orthogonal protection strategy. When standard strong acid conditions (e.g., TFA) are not selective, you have several alternative approaches:
-
Orthogonal Protecting Groups: The most robust solution is to design your synthetic route using orthogonal protecting groups. This means using protecting groups that can be removed under different chemical conditions. For instance, if your molecule has an acid-sensitive ester, you could protect the amine with a base-labile group like Fmoc (9-fluorenylmethyloxycarbonyl).
-
Mild Lewis Acid Deprotection: Reagents like Trimethylsilyl iodide (TMSI) can offer a milder, non-hydrolytic method for Boc deprotection, which can be beneficial for sensitive substrates.
-
Use of Solid-Supported Acids: Heterogeneous acid catalysts, such as H-BEA zeolite, can be used in continuous flow reactors, allowing for efficient deprotection at higher temperatures with short residence times, which can improve selectivity.
-
Enzymatic Deprotection: In some cases, enzymatic methods can provide high selectivity for the removal of protecting groups under very mild conditions.
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Frequently Asked Questions (FAQs)
Q1: What is the mechanism of acid-catalyzed Boc deprotection?
A: The deprotection is initiated by the protonation of the carbamate oxygen by an acid, such as TFA or HCl. This is followed by the fragmentation of the protonated intermediate to generate a stable tert-butyl cation, carbon dioxide, and the free amine. The tert-butyl cation can then be trapped by scavengers or may lead to side reactions.
Boc_Amine [label="Boc-Protected Amine\n(R-NH-Boc)"]; Protonation [label="Protonation of\nCarbamate Oxygen"]; Protonated_Intermediate [label="Protonated Intermediate"]; Fragmentation [label="Fragmentation"]; Tert_Butyl_Cation [label="tert-Butyl Cation\n(t-Bu+)"]; Carbamic_Acid [label="Carbamic Acid\n(R-NH-COOH)"]; Decarboxylation [label="Decarboxylation"]; Free_Amine [label="Free Amine\n(R-NH2)"]; CO2 [label="Carbon Dioxide (CO2)"];
Boc_Amine -> Protonation [label="+ H+"]; Protonation -> Protonated_Intermediate; Protonated_Intermediate -> Fragmentation; Fragmentation -> Tert_Butyl_Cation; Fragmentation -> Carbamic_Acid; Carbamic_Acid -> Decarboxylation; Decarboxylation -> Free_Amine; Decarboxylation -> CO2; }
Q2: Which scavengers are most effective for preventing tert-butylation?
A: The choice of scavenger depends on the specific nucleophilic residues in your molecule.
-
Trialkylsilanes (TIS, TES): Highly effective for protecting tryptophan and methionine residues.
-
Thioanisole: Often used specifically to protect methionine.
-
Anisole: A general-purpose scavenger for various nucleophilic groups.
-
1,2-Ethanedithiol (EDT): Effective for preventing side reactions with tryptophan.
-
Water: Can also act as a scavenger for the tert-butyl cation.
Q3: Can I use milder acids for Boc deprotection?
A: Yes, several milder acidic conditions can be employed, which is particularly useful for sensitive substrates.
-
Aqueous Phosphoric Acid: This has been reported as an effective and environmentally benign reagent for the deprotection of tert-butyl carbamates.
-
p-Toluenesulfonic acid (pTSA): Considered a greener alternative to TFA, it can be used in deep eutectic solvents for efficient cleavage at room temperature.
-
Oxalyl Chloride in Methanol: This system provides a mild method for selective N-Boc deprotection at room temperature.
Q4: Are there any non-acidic methods for Boc deprotection?
A: Yes, several non-acidic methods have been developed for highly sensitive molecules.
-
Thermal Deprotection: In some cases, simply heating the Boc-protected compound, sometimes in water or solvents like 2,2,2-trifluoroethanol (TFE), can effect deprotection.
-
Trimethylsilyl Iodide (TMSI): TMSI in a solvent like chloroform or acetonitrile offers a mild, non-hydrolytic deprotection method.
-
Enzymatic Deprotection: Certain lipases and esterases can selectively cleave tert-butyl esters, and potentially Boc groups, under neutral conditions, leaving other protecting groups intact.
Data Summary
The following tables summarize quantitative data on various Boc deprotection methods for easy comparison.
Table 1: Comparison of Common Acidic Deprotection Conditions
| Reagent/Solvent | Typical Concentration | Temperature | Typical Reaction Time | Notes |
| TFA/DCM | 20-50% v/v | 0°C to RT | 30 min - 2 h | Most common method; scavengers often required. |
| 4M HCl in 1,4-Dioxane | 4M | RT | 1 - 4 h | Product often precipitates as the HCl salt. |
| Aqueous Phosphoric Acid | Varies | RT | Varies | Environmentally benign alternative. |
| pTSA in DES | Catalytic | RT | 10 - 30 min | Green chemistry approach; fast reaction times. |
Table 2: Mild and Alternative Boc Deprotection Methods
| Method | Reagent/Conditions | Temperature | Typical Reaction Time | Key Advantages |
| Lewis Acid | TMSI in CHCl₃ or MeCN | RT | Several hours to overnight | Mild, non-hydrolytic conditions for sensitive substrates. |
| Oxalyl Chloride | Oxalyl chloride in MeOH | RT | 1 - 4 h | Tolerant of many other functional groups. |
| Thermal | Refluxing water or TFE | Reflux | 15 min - several hours | No acidic reagents required. |
| Solid Acid Catalyst | H-BEA zeolite in THF (flow) | 140°C | < 1 min residence time | Continuous process, easy product separation. |
| Enzymatic | Lipase A or Esterase | Varies | Varies | High selectivity under neutral pH. |
Detailed Experimental Protocols
Protocol 1: Standard Deprotection using TFA in DCM
-
Dissolve the Boc-protected amine (1 equivalent) in Dichloromethane (DCM).
-
If required, add an appropriate scavenger or scavenger cocktail (e.g., TIS, 2.5-5% v/v).
-
Cool the solution to 0°C in an ice bath.
-
Add Trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
For workup, the residue can be co-evaporated with toluene to remove residual TFA, or dissolved in an appropriate solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
dissolve [label="1. Dissolve Boc-Amine\nin DCM"]; add_scavenger [label="2. Add Scavenger\n(e.g., TIS)"]; cool [label="3. Cool to 0°C"]; add_tfa [label="4. Add TFA"]; stir [label="5. Stir at 0°C to RT"]; monitor [label="6. Monitor by\nTLC/LC-MS"]; workup [label="7. Concentrate and\nWorkup/Neutralize"]; product [label="Deprotected Amine\n(TFA salt or free base)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
dissolve -> add_scavenger; add_scavenger -> cool; cool -> add_tfa; add_tfa -> stir; stir -> monitor; monitor -> workup [label="Reaction Complete"]; workup -> product; }
Protocol 2: Mild Deprotection using Trimethylsilyl Iodide (TMSI)
-
Dissolve the Boc-protected amine (1 equivalent) in anhydrous Chloroform (CHCl₃) or Acetonitrile.
-
Add Trimethylsilyl iodide (TMSI) (typically 1.2-1.5 equivalents) dropwise to the solution at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature. The reaction may take from several hours to overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is typically quenched by the addition of methanol.
-
The solvent is removed under reduced pressure, and the crude product is purified by standard methods (e.g., chromatography or crystallization).
Protocol 3: Deprotection using Oxalyl Chloride in Methanol
-
In a dry round-bottom flask, dissolve the Boc-protected substrate (1 equivalent) in Methanol (MeOH) and stir for 5 minutes at room temperature.
-
Add oxalyl chloride (3 equivalents) dropwise to the solution. An immediate increase in temperature may be observed.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, remove the solvent in vacuo and proceed with purification of the resulting hydrochloride salt.
References
Me-Tet-PEG8-NHBoc linker stability in different pH conditions
Welcome to the technical support center for the Me-Tet-PEG8-NHBoc linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this linker in various pH conditions. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the general structure of the this compound linker and what are its components?
The this compound linker is a heterobifunctional linker composed of three key parts: a methyl-tetrazine (Me-Tet) moiety for bioorthogonal click chemistry, a polyethylene glycol (PEG8) spacer to enhance solubility and provide distance, and a Boc-protected amine (NHBoc) for conjugation to a payload or other molecule.
Q2: How does pH affect the stability of the this compound linker?
The stability of the this compound linker is highly dependent on the pH of the environment due to the distinct chemical properties of its components.
-
Acidic Conditions (pH < 6): The Boc (tert-butyloxycarbonyl) protecting group is highly sensitive to acidic conditions and will be cleaved, exposing a primary amine. The methyl-tetrazine and PEG components are generally stable in moderately acidic environments.
-
Neutral Conditions (pH 6-8): The linker is most stable at or near physiological pH. The methyl-tetrazine ring is stabilized by the electron-donating methyl group, and the Boc group is stable.[1]
-
Basic Conditions (pH > 8): The methyl-tetrazine ring can become susceptible to degradation in basic conditions, especially in the presence of nucleophiles.[2] The Boc group and the PEG chain are generally stable in basic solutions.
Q3: What are the primary degradation pathways for this linker at different pH values?
The primary degradation pathways are pH-dependent:
-
Under acidic conditions, the main degradation pathway is the acid-catalyzed hydrolysis of the Boc group, resulting in the deprotected amine.
-
Under strongly basic conditions, the tetrazine ring can undergo hydrolytic decomposition.[1]
Q4: Can I expect the PEG8 spacer to degrade?
The poly(ethylene glycol) chain itself is generally stable to hydrolysis across a wide pH range. Degradation of PEG typically occurs under conditions of oxidative stress, which is not primarily pH-dependent in this context.
Linker Stability Data
The following table summarizes the expected stability of the this compound linker at different pH values based on the known properties of its individual components. The stability is dictated by the most labile moiety under the specified conditions.
| pH Value | Primary Labile Moiety | Expected Half-life (t½) at 37°C | % Intact Linker (Expected after 24h) |
| 3.0 | NHBoc | Minutes to a few hours | < 10% |
| 5.0 | NHBoc | Several hours | 10-50% |
| 7.4 | (Overall Stable) | > 48 hours | > 90% |
| 9.0 | Me-Tet | Many hours to days | > 80% (in absence of strong nucleophiles) |
Disclaimer: The quantitative data presented are estimations based on the known chemical properties of the individual functional groups. Actual stability may vary depending on buffer composition, temperature, and the presence of other reagents.
Experimental Protocols
Protocol for Assessing pH-Dependent Stability of this compound Linker via HPLC
Objective: To determine the degradation kinetics of the this compound linker at various pH values.
Materials:
-
This compound linker
-
Buffers of various pH (e.g., 100 mM citrate for pH 3 and 5; 100 mM phosphate for pH 7.4; 100 mM borate for pH 9)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), HPLC grade
-
Water, HPLC grade
-
HPLC system with a C18 column and UV detector
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the this compound linker in a suitable organic solvent (e.g., DMSO or ACN).
-
Incubation:
-
For each pH condition, dilute the stock solution into the respective buffer to a final concentration of 100 µg/mL.
-
Incubate the solutions at a constant temperature (e.g., 37°C).
-
-
Time Points: Collect aliquots from each solution at specified time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).
-
Sample Quenching and Storage: Immediately quench the degradation by adding an equal volume of cold acetonitrile. If not analyzed immediately, store the samples at -20°C.
-
HPLC Analysis:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Column: C18, 2.6 µm, 4.6 x 100 mm (or similar)
-
Flow Rate: 1.0 mL/min
-
Gradient: A suitable gradient to separate the parent linker from its degradation products (e.g., 10-90% B over 10 minutes).
-
Detection: Monitor the absorbance at a wavelength appropriate for the tetrazine chromophore (typically around 520-540 nm) and at a lower wavelength for other components (e.g., 220 nm).
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound linker at each time point.
-
Normalize the peak area at each time point to the peak area at t=0 to determine the percentage of intact linker remaining.
-
Plot the percentage of intact linker versus time to determine the degradation kinetics and calculate the half-life.
-
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Loss of Boc group during storage or handling | The linker was exposed to acidic conditions. | Ensure all solvents and buffers are free of acidic contaminants. Store the linker in a dry, neutral environment. |
| Rapid degradation of the linker in a neutral buffer | The buffer contains nucleophiles (e.g., thiols) that are reacting with the tetrazine. | Use non-nucleophilic buffers for your experiments. If a nucleophilic reagent is required, perform the reaction quickly and at a lower temperature. |
| Inconsistent results in stability assays | Temperature fluctuations or inconsistent sample handling. | Use a calibrated incubator and ensure consistent timing for sample collection and quenching. Prepare fresh buffer solutions for each experiment. |
| Unexpected peaks in HPLC chromatogram | Formation of degradation products or impurities in the starting material. | Characterize the unexpected peaks using mass spectrometry (LC-MS) to identify degradation products. Always check the purity of the linker before starting a stability study. |
Visualizations
Caption: Structure of the this compound linker.
Caption: pH-dependent degradation of the linker.
Caption: Workflow for assessing linker stability.
References
Technical Support Center: Troubleshooting Non-Specific Binding of Me-Tet-PEG8-NHBoc Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding (NSB) issues encountered when using Me-Tet-PEG8-NHBoc conjugates in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chemical linker used in bioconjugation. It features a methyl-tetrazine (Me-Tet) group for bioorthogonal click chemistry, an 8-unit polyethylene glycol (PEG8) spacer to enhance solubility and reduce non-specific binding, and a Boc-protected amine (NHBoc) for further chemical modifications.[1][2] Its primary application is in antibody-drug conjugates (ADCs) and other targeted therapies where precise conjugation of molecules is required.[1]
Q2: What are the common causes of non-specific binding with this compound conjugates?
A2: Non-specific binding of conjugates involving this compound can arise from several factors:
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Hydrophobic Interactions: The molecule conjugated to the linker may have hydrophobic regions that can interact non-specifically with proteins and cell membranes.[]
-
Ionic Interactions: Charged areas on the conjugate can interact with oppositely charged molecules on cell surfaces or other proteins.
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Aggregation: The conjugate itself may aggregate, leading to non-specific binding and high background signals. The PEG8 linker is designed to improve solubility and minimize this.[]
-
Issues with the Tetrazine Moiety: While highly reactive with its TCO partner, the tetrazine ring itself can sometimes participate in off-target reactions or interactions, although this is less common.
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites in assays like Western blot or ELISA is a frequent cause of high background.
Q3: How does the PEG8 linker help in reducing non-specific binding?
A3: The polyethylene glycol (PEG) spacer is hydrophilic and creates a "shield" around the conjugated molecule. This shield minimizes interactions with hydrophobic surfaces, thereby reducing non-specific binding and improving the signal-to-noise ratio in various assays. Longer PEG chains are generally associated with reduced clearance rates of antibody-drug conjugates, which can be an indicator of reduced non-specific interactions in vivo.
Troubleshooting Guides
This section provides detailed troubleshooting guides for common experimental techniques where non-specific binding of this compound conjugates can be a problem.
High Background in Western Blotting
High background on a Western blot can obscure the specific signal of your target protein. Here are steps to troubleshoot this issue when using a probe conjugated with this compound.
Problem: High background or non-specific bands on the Western blot.
Experimental Protocol: Reducing Non-Specific Binding in Western Blot
-
Blocking:
-
Increase the blocking time to 2 hours at room temperature or overnight at 4°C.
-
Use a blocking buffer containing 3-5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST). Note: If your primary antibody is phospho-specific, use BSA instead of milk as milk contains casein, a phosphoprotein.
-
-
Antibody and Probe Incubation:
-
Dilute your primary and secondary antibodies in the blocking buffer.
-
Titrate the concentration of your primary and secondary antibodies to find the optimal dilution that gives a good signal-to-noise ratio.
-
If using a this compound conjugated probe for detection, titrate its concentration as well.
-
Incubate the membrane with the primary antibody overnight at 4°C to reduce non-specific binding.
-
-
Washing:
-
Increase the number and duration of washing steps after primary and secondary antibody incubations. For example, perform 4-5 washes of 5-10 minutes each with TBST.
-
Ensure a sufficient volume of washing buffer is used to completely cover the membrane.
-
High Background in Flow Cytometry
High background in flow cytometry can be due to non-specific binding of your fluorescently labeled antibody or probe to cells.
Problem: High background fluorescence or non-specific staining of cells.
Experimental Protocol: Reducing Non-Specific Binding in Flow Cytometry
-
Blocking:
-
Before adding your primary antibody or probe, incubate the cells with an Fc receptor blocking reagent to prevent non-specific binding to Fc receptors on the cell surface.
-
Include 1-2% BSA or 5% normal serum from the host species of the secondary antibody in your staining buffer.
-
-
Titration of Reagents:
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Titrate your primary antibody and any fluorescently labeled secondary reagents or probes conjugated with this compound to determine the optimal concentration that maximizes the specific signal while minimizing background.
-
-
Washing:
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Increase the number of washing steps after antibody/probe incubation. Wash the cells 2-3 times with a suitable buffer (e.g., PBS with 1% BSA).
-
-
Controls:
-
Always include proper controls, such as unstained cells (to assess autofluorescence), isotype controls (to determine non-specific antibody binding), and Fluorescence Minus One (FMO) controls (for multicolor panels).
-
High Background in Immunoprecipitation (IP)
Non-specific binding of proteins to the antibody or beads is a common issue in immunoprecipitation, leading to contaminating bands in the final elution.
Problem: High background of non-specifically bound proteins in the IP eluate.
Experimental Protocol: Reducing Non-Specific Binding in Immunoprecipitation
-
Pre-clearing the Lysate:
-
Before adding your specific antibody, incubate the cell lysate with Protein A/G beads for 30-60 minutes at 4°C. This step removes proteins that non-specifically bind to the beads.
-
Centrifuge to pellet the beads and transfer the supernatant (the pre-cleared lysate) to a new tube.
-
-
Antibody and Bead Incubation:
-
Titrate the amount of your primary antibody to find the lowest concentration that efficiently pulls down your protein of interest.
-
If you are using a this compound conjugated protein as bait, ensure it is properly folded and not aggregated.
-
-
Washing:
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After incubating the lysate with the antibody and beads, perform extensive washing of the beads to remove non-specifically bound proteins.
-
Increase the number of washes (e.g., 4-5 times).
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Increase the stringency of the wash buffer by adding a mild detergent (e.g., 0.1% Tween-20 or Triton X-100) and/or increasing the salt concentration (e.g., up to 500 mM NaCl).
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Quantitative Data Summary
The length of the PEG linker can influence the pharmacokinetic properties of a conjugate, which can be an indirect indicator of non-specific interactions. Generally, longer PEG chains lead to reduced clearance, suggesting fewer non-specific interactions with clearance mechanisms in the body.
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0 |
| PEG2 | ~7.0 | 0.82 |
| PEG4 | ~5.5 | 0.65 |
| PEG6 | ~4.0 | 0.47 |
| PEG8 | ~2.5 | 0.29 |
| PEG12 | ~2.5 | 0.29 |
| PEG24 | ~2.5 | 0.29 |
| Data synthesized from a study on a non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8. |
This data suggests that a PEG8 linker significantly reduces the clearance rate compared to shorter linkers, with its effect being comparable to even longer PEG chains in this particular study. This reduction in clearance is often attributed to a decrease in non-specific uptake and interactions.
References
Technical Support Center: Optimizing Me-Tet-PEG8-NHBoc to TCO-Modified Protein Ligation
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the bioorthogonal ligation between Me-Tet-PEG8-NHBoc and trans-cyclooctene (TCO)-modified proteins. Here, you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key data to optimize your conjugation strategy.
Troubleshooting Guide
This guide addresses common issues encountered during the ligation of this compound to TCO-modified proteins.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Product | Suboptimal Molar Ratio: An incorrect molar ratio of this compound to TCO-modified protein can lead to incomplete reaction.[1] | Empirically optimize the molar ratio. A slight molar excess (1.05 to 1.5-fold) of the tetrazine reagent is a good starting point.[1][2] |
| TCO Instability/Isomerization: TCO can isomerize to its less reactive cis-isomer, especially during long-term storage or in the presence of thiols or certain metals.[3][4] | Use freshly prepared or properly stored TCO-modified protein. Consider using more stable TCO derivatives or storing them as Ag(I) complexes to extend shelf-life. The use of radical inhibitors like Trolox can also suppress isomerization in the presence of thiols. | |
| Hydrolysis of NHS Ester (during TCO modification): If the TCO group was introduced via an NHS ester, hydrolysis of the ester prior to reaction with the protein will result in poor labeling. | Allow NHS ester reagents to equilibrate to room temperature before opening to prevent condensation. Use high-quality anhydrous solvents like DMSO or DMF for stock solutions and prepare them immediately before use. | |
| Steric Hindrance: Bulky substituents near the TCO or tetrazine moieties can impede the reaction. The PEG8 spacer in this compound is designed to reduce steric hindrance. | Ensure that the modification sites on the protein are accessible. The use of a PEG spacer, as in this compound, is beneficial. | |
| Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can lead to poor yields. | The TCO-tetrazine ligation is generally robust across a pH range of 6-9. Reactions are typically fast at room temperature (30-60 minutes). For less reactive partners, incubation can be extended or the temperature slightly increased (e.g., 37°C or 40°C). | |
| Multiple Bands or Aggregates on SDS-PAGE | Incomplete Reaction: Unreacted starting materials will be present. | Optimize the stoichiometry and reaction time to drive the reaction to completion. |
| Non-specific Labeling: If the initial TCO labeling of the protein was not specific, it could lead to heterogeneous products. | Purify the TCO-modified protein before conjugation to remove excess labeling reagents. | |
| Protein Aggregation: The hydrophobicity of the TCO group can sometimes lead to protein aggregation. | The hydrophilic PEG8 spacer in this compound helps to mitigate this. If aggregation persists, consider optimizing buffer conditions (e.g., adding non-ionic detergents). | |
| Difficulty Reproducing Results | Inconsistent Reagent Quality: Degradation of this compound or the TCO-modified protein. | Store reagents under the recommended conditions. Regularly check the purity and reactivity of your starting materials. |
| Variability in Protein Modification: The degree of TCO labeling on the protein may vary between batches. | Carefully control the conditions of the TCO-NHS ester labeling reaction and characterize the degree of labeling for each batch of TCO-modified protein. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to TCO-modified protein?
A1: A common starting point is a slight molar excess of the this compound, typically between 1.05 and 1.5 molar equivalents for each molar equivalent of TCO on the protein. However, the optimal ratio should be determined empirically for your specific protein and application to ensure complete conjugation without excessive unreacted tetrazine.
Q2: What are the recommended reaction buffers and pH for this conjugation?
A2: The TCO-tetrazine ligation is highly efficient in a variety of aqueous buffers, with phosphate-buffered saline (PBS) being a common choice. The reaction proceeds well over a pH range of 6 to 9. When preparing the TCO-modified protein using an NHS ester, it is critical to use an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5) to avoid reaction of the NHS ester with the buffer components.
Q3: What is the typical reaction time and temperature?
A3: The reaction is known for its exceptionally fast kinetics and is often complete within 30 to 60 minutes at room temperature. If the reaction is slow, the incubation time can be extended (e.g., 2 hours to overnight at 4°C), or the temperature can be increased to 37°C or 40°C to accelerate the rate.
Q4: Do I need a catalyst for the TCO-tetrazine reaction?
A4: No, this is a bioorthogonal "click" reaction that proceeds rapidly without the need for a catalyst like copper, which can be toxic to cells. This catalyst-free nature makes it ideal for use in sensitive biological systems.
Q5: How can I monitor the progress of the conjugation reaction?
A5: The progress of the reaction can be monitored spectrophotometrically by the disappearance of the characteristic absorbance of the tetrazine moiety, which is typically around 510-550 nm. Alternatively, techniques like SDS-PAGE (looking for a mobility shift), HPLC, or mass spectrometry can be used to analyze the reaction mixture at different time points.
Q6: What is the purpose of the PEG8 spacer in this compound?
A6: The polyethylene glycol (PEG) spacer serves multiple purposes. It enhances the aqueous solubility of the molecule, reduces steric hindrance between the protein and the tetrazine, and can help minimize aggregation of the conjugated protein.
Q7: What is the function of the NHBoc group?
A7: The tert-Butyloxycarbonyl (Boc) group is a common protecting group for amines. In this compound, it protects a primary amine. This amine can be deprotected under acidic conditions to allow for further chemical modifications if desired.
Quantitative Data Summary
The kinetics of the inverse electron demand Diels-Alder (IEDDA) reaction are highly dependent on the specific structures of the tetrazine and TCO derivatives.
Table 1: General Reaction Parameters for Tetrazine-TCO Ligation
| Parameter | Recommended Range/Value | Notes |
| Molar Ratio (Tetrazine:TCO) | 1.05:1 to 1.5:1 | A slight excess of tetrazine is generally recommended. |
| pH | 6.0 - 9.0 | The reaction is robust across a relatively wide pH range. |
| Temperature | Room Temperature (20-25°C) or 37-40°C | Higher temperatures can increase the reaction rate. |
| Reaction Time | 30 - 120 minutes | Typically rapid, but can be extended for less reactive partners. |
| Solvent | Aqueous buffers (e.g., PBS) | The reaction rate can be even faster in aqueous media. |
Table 2: Representative Second-Order Rate Constants for Tetrazine-TCO Reactions
| Tetrazine Derivative | TCO Derivative | Rate Constant (k) in M⁻¹s⁻¹ | Conditions |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | 9:1 Methanol/Water |
| Methyl-substituted tetrazines | TCO | ~1000 | Aqueous media |
| Diphenyl-s-tetrazine | d-TCO | 520 | Methanol, 25°C |
| Hydrogen-substituted tetrazines | TCO | up to 30,000 | PBS, 37°C |
| General Range | TCO | > 800 | General |
| General Range | sTCO (strained TCO) | up to 10⁶ | General |
Note: The specific rate constant for this compound will depend on the methyl-tetrazine core structure.
Experimental Protocols
Protocol 1: TCO-Modification of Proteins via NHS Ester Coupling
This protocol describes the labeling of a protein with a TCO-NHS ester.
-
Buffer Exchange: Buffer exchange the protein into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). Protein concentration should typically be 1-5 mg/mL.
-
Prepare TCO-NHS Ester Solution: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate for 1 hour at room temperature with gentle mixing.
-
Quench Reaction: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5 minutes.
-
Purification: Remove excess, unreacted TCO-NHS ester using a desalting column or dialysis.
-
Characterization: Determine the degree of labeling (DOL) of the TCO-modified protein using appropriate analytical techniques (e.g., MALDI-TOF MS or by reacting with a fluorescent tetrazine and measuring absorbance).
Protocol 2: Conjugation of this compound to TCO-Modified Protein
-
Prepare Reactants:
-
Prepare the TCO-modified protein in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Dissolve this compound in DMSO or another suitable organic solvent to create a stock solution.
-
-
Reaction Setup:
-
In a reaction tube, add the TCO-modified protein.
-
Add the desired molar equivalent of the this compound stock solution to the protein solution. A slight molar excess (e.g., 1.2 equivalents) of the tetrazine is a good starting point.
-
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes with gentle mixing. The disappearance of the pink/red color of the tetrazine is an indicator of reaction progress.
-
Purification: If necessary, purify the final conjugate to remove any unreacted this compound and byproducts using size-exclusion chromatography or dialysis.
-
Analysis and Storage: Analyze the final conjugate by SDS-PAGE, mass spectrometry, or other relevant methods to confirm successful conjugation. Store the purified conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage.
Visualizations
Caption: Workflow for the two-step conjugation of a protein with this compound.
Caption: Troubleshooting logic for low or no conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
Me-Tet-PEG8-NHBoc linker cleavage and stability in vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the cleavage and in vivo stability of the Me-Tet-PEG8-NHBoc linker. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the composition and function of the this compound linker?
The this compound linker is a heterobifunctional linker used in bioconjugation and antibody-drug conjugate (ADC) development. Its components are:
-
Me-Tet (Methyl-Tetrazine): A highly reactive and specific moiety for bioorthogonal "click chemistry" reactions. It rapidly reacts with trans-cyclooctene (TCO) functional groups via an inverse electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2]
-
PEG8 (Polyethylene Glycol, 8 units): A hydrophilic spacer that enhances the solubility and stability of the conjugate, reduces immunogenicity, and can improve pharmacokinetic properties.[3][4][] Two approved ADCs, Zynlonta and Trodelvy, utilize PEG8 linkers in their design.
-
NHBoc (tert-butyloxycarbonyl protected amine): The Boc group is a common protecting group for amines. It must be removed to reveal the reactive amine for conjugation to a payload or other molecule.
Q2: How is the Boc protecting group cleaved from the this compound linker?
The Boc group is typically cleaved under acidic conditions. A common and effective method is treatment with trifluoroacetic acid (TFA). The reaction is generally rapid and efficient.
Q3: What is the cleavage mechanism of the tetrazine moiety in vivo?
The tetrazine ring itself is generally stable under physiological conditions. Cleavage of the tetrazine component is not a default feature of this linker and typically requires a specific triggering mechanism. Some strategies for tetrazine cleavage include:
-
Click-to-Release: A trans-cyclooctene (TCO) activator can react with the tetrazine to trigger the release of a payload. This is a bioorthogonal cleavage reaction.
-
UV-Induced Cleavage: Specific tetrazine-containing linkers can be designed to cleave upon irradiation with UV light.
It is important to note that without a specific cleavage-inducing partner or stimulus, the tetrazine linkage is expected to be stable in vivo.
Q4: How stable is the PEG8 component of the linker in vivo?
PEG linkers are known to be highly stable in biological systems. They can protect biomolecules from enzymatic degradation and chemical instability, contributing to a longer circulation half-life of the conjugate.
Q5: How can I assess the in vivo stability of my conjugate with the this compound linker?
The in vivo stability of an ADC is crucial and is primarily determined by the linker's chemical nature. Key pharmacokinetic (PK) properties can be measured by monitoring three entities in blood samples: the intact conjugate, the total antibody (regardless of drug load), and the free payload. The two most common bioanalytical methods for this are ELISA and Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Boc Deprotection
| Possible Cause | Recommended Solution |
| Insufficient Acid Concentration or Reaction Time | The cleavage of the Boc group is acid-dependent. Ensure that the concentration of TFA or other acid is sufficient. The reaction rate has been shown to have a second-order dependence on acid concentration. Extend the reaction time if necessary and monitor the reaction progress by LC-MS. |
| Inappropriate Solvent | Ensure the reaction solvent is compatible with acidic conditions and solubilizes your compound. |
| Degradation of Tetrazine under Strongly Acidic Conditions | Tetrazines can be prone to degradation under strongly acidic conditions, especially with prolonged exposure. If you suspect tetrazine degradation, consider using milder acidic conditions or minimizing the reaction time. Monitor for degradation byproducts using LC-MS. |
Issue 2: Low Conjugation Efficiency after Boc Deprotection
| Possible Cause | Recommended Solution |
| Re-protection or Side Reactions of the Deprotected Amine | After deprotection, the newly exposed amine is nucleophilic and can participate in side reactions. Use the deprotected linker immediately in the subsequent conjugation step. |
| Suboptimal pH for Conjugation | The reactivity of the deprotected amine is pH-dependent. Ensure the pH of your conjugation buffer is optimal for the specific reaction (e.g., for NHS ester reactions, a pH of 7.2-8.5 is common). |
| Steric Hindrance | The bulky nature of the tetrazine and PEG components may cause steric hindrance, impeding the conjugation reaction. Consider optimizing reaction conditions such as temperature and reaction time. |
Issue 3: Premature Cleavage or Instability of the Conjugate In Vivo
| Possible Cause | Recommended Solution |
| Unintended Cleavage of the Linker | While the tetrazine and PEG8 components are generally stable, the specific chemical context of the entire conjugate can influence stability. Analyze plasma samples over time using LC-MS to identify any cleavage products and determine the site of cleavage. |
| Off-Target Reactions of the Tetrazine Moiety | Although highly specific for TCO, some tetrazines can exhibit reactivity with other biological nucleophiles, though this is generally slow. The choice of tetrazine derivative can influence its stability. |
| Enzymatic Degradation of the Payload or Antibody | The instability may not be with the linker itself but with other components of the conjugate. Use LC-MS-based methods to analyze the degradation products. |
Quantitative Data on Linker Stability
Table 1: Comparative Stability of Different Linker Types
| Linker Type | Cleavage Mechanism | General In Vivo Stability | Reference |
| Tetrazine | Bioorthogonal (with TCO) | Generally stable in biological systems. | |
| PEG | Non-cleavable | Highly stable, enhances conjugate half-life. | |
| Disulfide | Reduction (e.g., by glutathione) | Cleaved in the reducing intracellular environment. | |
| Valine-Citrulline | Enzymatic (e.g., Cathepsin B) | Stable in circulation, cleaved in lysosomes. | |
| Hydrazone | pH-sensitive (acidic) | Stable at physiological pH, cleaved in acidic endosomes/lysosomes. |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
-
Dissolution: Dissolve the this compound linker in a suitable organic solvent (e.g., dichloromethane).
-
Acid Treatment: Add trifluoroacetic acid (TFA) to the solution. A common concentration is 20-50% TFA in the solvent.
-
Incubation: Stir the reaction at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by LC-MS to confirm the loss of the Boc group (mass change of -56 Da).
-
Solvent Removal: Remove the TFA and solvent under reduced pressure.
-
Purification: Purify the deprotected linker, if necessary, using an appropriate method like HPLC.
Protocol 2: In Vivo Stability Assessment by LC-MS/MS
This protocol provides a general framework for quantifying the free payload released from a conjugate in circulation.
-
Animal Dosing: Administer the antibody-drug conjugate intravenously to the selected animal model (e.g., mice).
-
Sample Collection: Collect blood samples at predetermined time points post-injection and process to obtain plasma.
-
Sample Preparation:
-
Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant, which contains the small molecule free payload.
-
-
LC Separation: Inject the supernatant into an LC system to separate the free payload from other small molecules.
-
MS/MS Detection: Introduce the eluent from the LC column into a mass spectrometer for sensitive and specific quantification of the free payload.
-
Data Analysis: Determine the concentration of the free payload at each time point to evaluate the in vivo release rate.
Visualizations
References
Validation & Comparative
Validating Me-Tet-PEG8-NHBoc Conjugation Efficiency by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates, the efficiency of the conjugation reaction is a critical quality attribute. The Me-Tet-PEG8-NHBoc linker, which participates in the inverse electron demand Diels-Alder (iEDDA) reaction, offers a highly specific and rapid method for bioconjugation. Mass spectrometry is an indispensable tool for verifying the successful conjugation and quantifying its efficiency, primarily through the determination of the drug-to-antibody ratio (DAR).[1][2]
This guide provides a comparative overview of validating the conjugation efficiency of this compound using mass spectrometry and contrasts it with an alternative click chemistry linker, DBCO-PEG-NHS ester, which reacts via strain-promoted alkyne-azide cycloaddition (SPAAC).
Comparison of Key Performance Indicators
| Feature | This compound (iEDDA) | DBCO-PEG-NHS Ester (SPAAC) |
| Reaction Chemistry | Inverse electron demand Diels-Alder (iEDDA) cycloaddition between a tetrazine (Tet) and a trans-cyclooctene (TCO).[3] | Strain-promoted alkyne-azide cycloaddition (SPAAC) between a dibenzocyclooctyne (DBCO) and an azide. |
| Reaction Kinetics | Extremely fast, with second-order rate constants up to 10^5 M⁻¹s⁻¹. | Fast, with second-order rate constants typically in the range of 0.1-1 M⁻¹s⁻¹. |
| Specificity | Highly specific and bioorthogonal, with minimal side reactions. The reaction can be monitored by the disappearance of the tetrazine's color. | Highly specific and bioorthogonal, with no known side reactions with native biological functional groups. |
| Stability of Linkage | Forms a stable dihydropyridazine linkage, which can subsequently aromatize to a pyridazine. | Forms a stable triazole linkage. |
| Typical Application | Antibody-drug conjugates, fluorescent labeling of proteins, in vivo imaging. | Antibody-drug conjugates, surface modification, peptide and protein labeling. |
| Mass Spectrometry Readout | Increased molecular weight corresponding to the addition of the linker and payload. Allows for DAR determination. | Increased molecular weight corresponding to the addition of the linker and payload. Allows for DAR determination. |
Experimental Protocols
A two-step process is typically employed for conjugating a payload to an antibody using this compound. First, the antibody is modified with a trans-cyclooctene (TCO) group. Subsequently, the TCO-modified antibody is reacted with the Me-Tet-PEG8-payload conjugate.
Protocol 1: Antibody Modification with TCO-NHS Ester
-
Antibody Preparation: Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4, at a concentration of 1-10 mg/mL.
-
TCO-NHS Ester Solution: Dissolve a TCO-NHS ester (e.g., TCO-PEG4-NHS) in dimethyl sulfoxide (DMSO) to a stock concentration of 10-20 mM.
-
Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester solution to the antibody solution. The final DMSO concentration should be kept below 10% (v/v) to avoid denaturation of the antibody.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove the excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) of the TCO-modified antibody using MALDI-TOF mass spectrometry. The mass increase will correspond to the number of TCO groups attached to the antibody.
Protocol 2: Conjugation of TCO-Antibody with Me-Tet-PEG8-Payload
-
Drug-Linker Synthesis: Synthesize the Me-Tet-PEG8-payload conjugate. This typically involves deprotection of the Boc group on this compound to reveal the primary amine, followed by conjugation to a payload that has a suitable reactive group (e.g., an activated ester).
-
Reaction Setup: Mix the TCO-modified antibody and the purified Me-Tet-PEG8-payload in PBS at a desired molar ratio (e.g., 1:1.5 antibody:drug-linker).
-
Incubation: Incubate the reaction for 1-4 hours at room temperature. The reaction progress can be visually monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Purification: Purify the resulting ADC from unreacted drug-linker and other impurities using size-exclusion chromatography (SEC) or tangential flow filtration.
Protocol 3: Mass Spectrometry Analysis of the ADC
-
Sample Preparation: The purified ADC can be analyzed in its intact form or after reduction to separate the light and heavy chains. For intact mass analysis, the sample is typically diluted in a buffer compatible with mass spectrometry, such as ammonium acetate for native analysis or with a small amount of formic acid for denaturing analysis. For reduced analysis, the ADC is treated with a reducing agent like dithiothreitol (DTT).
-
LC-MS Analysis:
-
Chromatography: Separation of the different ADC species is often performed using hydrophobic interaction chromatography (HIC) or reverse-phase high-performance liquid chromatography (RP-HPLC). HIC separates species based on the number of conjugated drugs, which increases the hydrophobicity of the antibody. RP-HPLC is also effective, especially for the analysis of reduced light and heavy chains.
-
Mass Spectrometry: The eluent from the LC system is introduced into a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument. Mass spectra are acquired for the different eluting species.
-
-
Data Analysis: The raw mass spectrometry data is deconvoluted to obtain the zero-charge mass of each species. The number of conjugated linkers/payloads can be determined from the mass difference between the unconjugated antibody and the conjugated forms. The drug-to-antibody ratio (DAR) is then calculated as the weighted average of the different drug-loaded species, based on the relative abundance of each species determined from the peak areas in the chromatogram or the intensities in the mass spectrum.
Data Presentation
The efficiency of the conjugation is summarized by the distribution of different drug-loaded species and the average DAR.
Table 1: Mass Spectrometry Data for a TCO-Modified Antibody
| Species | Observed Mass (Da) | Mass Shift (Da) | Degree of Labeling (TCO/Ab) |
| Unmodified Antibody | 148,000 | - | 0 |
| Antibody + 1 TCO | 148,152 | 152 | 1 |
| Antibody + 2 TCO | 148,305 | 305 | 2 |
| Antibody + 3 TCO | 148,458 | 458 | 3 |
| ... | ... | ... | ... |
Table 2: DAR Calculation for a Me-Tet-PEG8-ADC from HIC-MS Data
| HIC Peak | Corresponding Species | Relative Peak Area (%) | Observed Mass (Da) | Number of Conjugates |
| 1 | Unconjugated Antibody (DAR0) | 5 | 148,000 | 0 |
| 2 | Antibody + 1 Drug-Linker (DAR1) | 15 | 149,200 | 1 |
| 3 | Antibody + 2 Drug-Linkers (DAR2) | 40 | 150,400 | 2 |
| 4 | Antibody + 3 Drug-Linkers (DAR3) | 25 | 151,600 | 3 |
| 5 | Antibody + 4 Drug-Linkers (DAR4) | 15 | 152,800 | 4 |
| Average DAR | 2.3 |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for ADC synthesis and characterization, and the logical relationship in choosing a conjugation strategy.
Experimental workflow for ADC synthesis and characterization.
Decision-making factors for linker selection.
References
A Comparative Guide to Me-Tet-PEG8-NHBoc and Other ADC Linkers
For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical step in the design of effective and safe Antibody-Drug Conjugates (ADCs). The linker, which connects the monoclonal antibody to the cytotoxic payload, plays a pivotal role in the stability, efficacy, and pharmacokinetic profile of the ADC. This guide provides an objective comparison of the Me-Tet-PEG8-NHBoc linker with other commonly used ADC linkers, supported by experimental data.
This compound is a modern ADC linker that combines three key features: a methyl-tetrazine (Me-Tet) moiety for bioorthogonal "click" chemistry, a polyethylene glycol (PEG8) spacer to enhance hydrophilicity, and a Boc-protected amine for payload attachment. This combination allows for site-specific conjugation and offers potential advantages in terms of stability and homogeneity of the final ADC product.
This guide will compare the performance of this compound with two widely used classes of ADC linkers:
-
Cleavable Linkers: Represented by valine-citrulline-p-aminobenzylcarbamate (VC-PABC), which is designed to be cleaved by lysosomal enzymes within the target cancer cell.
-
Non-Cleavable Linkers: Represented by succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), which forms a stable thioether bond and relies on the complete degradation of the antibody for payload release.
Data Presentation
The following tables summarize quantitative data comparing the performance of ADCs constructed with these different linker technologies.
Table 1: In Vitro Plasma Stability
This table presents the percentage of intact ADC remaining after incubation in plasma from different species over time. Higher values indicate greater stability.
| Linker Type | Species | % Intact ADC Remaining (Time) | Reference |
| vc-MMAE | Mouse | <75% (6 days) | [1] |
| Rat | >96% (6 days) | [1] | |
| Human | >99% (6 days) | [1] | |
| Monkey | >99% (6 days) | [1] | |
| Tetrazine-linked | Mouse | Stable in vivo | [2] |
| Maleimide-PEG8 | Rat | Faster clearance than non-maleimide control |
Note: Direct comparative plasma stability data for this compound was not available in the public domain. However, in vivo studies with tetrazine-linked ADCs have demonstrated their stability.
Table 2: In Vitro Cytotoxicity
This table shows the half-maximal inhibitory concentration (IC50) of ADCs against HER2-positive cancer cell lines. Lower values indicate higher potency.
| ADC | Cell Line | IC50 (pM) | Reference |
| Trastuzumab-vc-MMAE | SK-BR-3 (HER2 high) | 55 ± 10 | |
| MCF-7 (HER2 low) | >11,000 | ||
| Trastuzumab-tetrazine-MMAE | SK-BR-3 (HER2 high) | 55 ± 10 | |
| MCF-7 (HER2 low) | >11,000 |
Note: This data indicates that for this specific antibody and payload, the conjugation chemistry (tetrazine vs. vc) did not significantly impact the in vitro potency and selectivity.
Table 3: In Vivo Efficacy
This table compares the anti-tumor activity of different ADCs in mouse xenograft models.
| ADC | Tumor Model | Efficacy Outcome | Reference |
| tc-ADC (tetrazine-cleavable) | TAG72-positive | Potent therapeutic effect, tumor regression | |
| vc-ADC (valine-citrulline) | TAG72-positive | Failed to control tumor growth | |
| Trastuzumab-MCC-DM1 (non-cleavable) | NCI-N87 (gastric) | Significant tumor growth inhibition |
Note: In a head-to-head comparison, the tetrazine-cleavable ADC demonstrated superior in vivo efficacy compared to a traditional vc-linker ADC in the same tumor model.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC performance.
Protocol 1: ADC Conjugation and Characterization
Objective: To synthesize and characterize ADCs with different linkers.
A. This compound Conjugation (Site-Specific via Click Chemistry):
-
Antibody Modification: The antibody is first functionalized with a trans-cyclooctene (TCO) group.
-
Dissolve the antibody in PBS (pH 7.4) at 5-10 mg/mL.
-
Add a 10-fold molar excess of TCO-NHS ester (dissolved in DMSO).
-
Incubate for 1-2 hours at room temperature.
-
Purify the TCO-modified antibody using a desalting column.
-
-
Payload-Linker Preparation:
-
Deprotect the Boc group from this compound using standard acidic conditions to reveal the free amine.
-
Conjugate the deprotected linker to the payload (e.g., MMAE) via an amide bond using EDC/NHS chemistry.
-
Purify the payload-linker conjugate by HPLC.
-
-
Bioorthogonal Ligation:
-
Mix the TCO-modified antibody and the payload-linker conjugate in PBS (pH 7.4) at a 1:1.5 molar ratio.
-
Incubate for 1-4 hours at room temperature. The disappearance of the tetrazine's characteristic color can be used to monitor the reaction.
-
Purify the final ADC using size-exclusion chromatography.
-
B. VC-PABC and SMCC Conjugation (Cysteine-Based):
-
Antibody Reduction:
-
Partially reduce the interchain disulfide bonds of the antibody using TCEP or DTT.
-
-
Conjugation:
-
React the reduced antibody with a maleimide-functionalized linker-payload (e.g., MC-VC-PABC-MMAE or SMCC-DM1).
-
-
Purification:
-
Purify the ADC using size-exclusion chromatography.
-
C. Characterization:
-
Drug-to-Antibody Ratio (DAR) Determination: Use Hydrophobic Interaction Chromatography (HIC) or LC-MS to determine the average DAR and the distribution of drug-loaded species.
Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC linker in plasma.
-
Incubation: Incubate the ADC (e.g., 1 mg/mL) in plasma (human, mouse, rat) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 144 hours).
-
Sample Preparation: Precipitate plasma proteins with acetonitrile and centrifuge to collect the supernatant (containing released payload) and the pellet (containing intact ADC).
-
Analysis: Quantify the released payload in the supernatant and the amount of payload still conjugated to the antibody in the pellet using LC-MS/MS.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency of the ADC against cancer cells.
-
Cell Seeding: Plate target antigen-positive and -negative cancer cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.
-
Incubation: Incubate the cells for 72-96 hours.
-
Viability Assessment: Add MTT solution and incubate for 2-4 hours. Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Protocol 4: In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
-
Tumor Implantation: Inoculate immunodeficient mice with human cancer cells.
-
Treatment: Once tumors reach a specified volume, administer the ADC, control antibody, and vehicle control intravenously.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point.
-
Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.
Mandatory Visualization
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Overall workflow for the development and evaluation of an ADC.
Caption: Logical comparison of key attributes for different ADC linkers.
References
- 1. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemically triggered drug release from an antibody-drug conjugate leads to potent antitumour activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Me-Tet-PEG8-NHBoc and SMCC Linkers for Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
The selection of a linker is a critical decision in the development of antibody-drug conjugates (ADCs), profoundly influencing the stability, homogeneity, and ultimately, the therapeutic efficacy and safety of the conjugate. This guide provides an objective, data-supported comparison of two distinct linker technologies: the traditional succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker and the modern Me-Tet-PEG8-NHBoc linker, which utilizes bioorthogonal click chemistry.
Executive Summary
| Feature | This compound | SMCC |
| Conjugation Chemistry | Inverse electron demand Diels-Alder cycloaddition (IEDDA) between tetrazine and a trans-cyclooctene (TCO) modified antibody. A bioorthogonal "click chemistry" approach. | NHS ester reaction with primary amines (e.g., lysine residues) and maleimide reaction with sulfhydryl groups (e.g., from reduced cysteines). |
| Specificity & Homogeneity | High specificity, leading to a more homogeneous drug-to-antibody ratio (DAR) and a well-defined product. | Lower specificity, often resulting in a heterogeneous mixture of ADC species with varying DARs. |
| Linkage Stability | Forms a stable dihydropyridazine bond, which is resistant to degradation in plasma. | The thiosuccinimide bond formed by the maleimide-thiol reaction is susceptible to a retro-Michael reaction, which can lead to premature drug release. |
| Reaction Conditions | Fast reaction kinetics under mild, physiological conditions without the need for a catalyst. | Requires specific pH ranges for the NHS ester and maleimide reactions and can be a multi-step process. |
| PEG Spacer | The inherent PEG8 spacer can improve the solubility and pharmacokinetic properties of the ADC. | Does not inherently contain a PEG spacer, which may need to be incorporated separately if desired. |
Introduction to the Linkers
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a heterobifunctional crosslinker that has been widely used in the construction of ADCs. It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines on the antibody, and a maleimide group that reacts with sulfhydryl groups on the cytotoxic payload.
This compound is a more recent innovation in ADC linker technology. It features a tetrazine moiety for bioorthogonal conjugation via the inverse electron demand Diels-Alder (IEDDA) reaction with a trans-cyclooctene (TCO) modified antibody. The linker also incorporates an eight-unit polyethylene glycol (PEG) spacer to enhance solubility and a Boc-protected amine for payload attachment.
Chemical Structures and Reaction Mechanisms
Figure 1. Comparison of the conjugation chemistries.
Performance Data: A Comparative Analysis
Table 1: Conjugation Efficiency and Homogeneity
| Parameter | This compound (via Tetrazine Ligation) | SMCC (via Maleimide-Thiol Conjugation) |
| Control over Stoichiometry | High: Click chemistry allows for precise control, leading to a more defined drug-to-antibody ratio (DAR). | Low to Moderate: Results in a heterogeneous mixture of products with a range of DARs.[1] |
| Reaction Products | Primarily a single, well-defined ADC product. | A diverse range of conjugated species, which can complicate characterization and manufacturing. |
Table 2: Linker Stability
| Parameter | This compound (Dihydropyridazine Linkage) | SMCC (Thiosuccinimide Linkage) |
| In Vitro Stability (Serum) | The dihydropyridazine bond formed is stable in serum.[2] | The thiosuccinimide linkage is prone to a retro-Michael reaction, leading to payload loss.[] |
| In Vivo Stability | Tetrazine-TCO ligated conjugates have shown good in vivo stability.[4] | ADCs with SMCC linkers can exhibit a decrease in DAR over time in vivo due to linker instability.[] |
Table 3: In Vitro Efficacy
| Parameter | ADC with Tetrazine Linker | ADC with SMCC Linker |
| Cytotoxicity (IC50) | ADCs generated with tetrazine-vcMMAE showed potent and selective killing of HER2-high cells with an EC50 of 55 ± 10 pM. | ADCs with SMCC-DM1 have demonstrated potent in vitro cytotoxicity, though direct comparison is difficult due to different payloads and cell lines. |
Experimental Protocols
General Workflow for Antibody Drug Conjugation
Figure 2. A generalized workflow for ADC production.
Detailed Methodologies
1. Antibody Conjugation with this compound (Two-Step Approach)
This protocol assumes a two-step approach where the antibody is first modified with a TCO-NHS ester, and then reacted with the Me-Tet-PEG8-payload.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
TCO-NHS ester
-
This compound, deprotected and conjugated to the payload
-
Reaction and purification buffers
-
Size-exclusion chromatography (SEC) system
Protocol:
-
Antibody Modification with TCO:
-
Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).
-
Dissolve the TCO-NHS ester in an organic solvent like DMSO.
-
Add a molar excess of the TCO-NHS ester to the antibody solution.
-
Incubate for 1-2 hours at room temperature.
-
Remove excess TCO-NHS ester using a desalting column or dialysis.
-
-
Conjugation with Me-Tet-PEG8-Payload:
-
Prepare the Me-Tet-PEG8-payload by deprotecting the Boc group and conjugating the payload to the exposed amine.
-
Add a slight molar excess of the Me-Tet-PEG8-payload to the TCO-modified antibody.
-
Incubate for 1-3 hours at room temperature. The reaction is typically fast.
-
Purify the ADC using SEC to remove unreacted linker-payload.
-
2. Antibody Conjugation with SMCC (Two-Step Approach)
This protocol describes the conjugation to cysteine residues of the antibody.
Materials:
-
Antibody in a suitable buffer (e.g., PBS)
-
Reducing agent (e.g., DTT or TCEP)
-
SMCC linker
-
Payload with a free sulfhydryl group
-
Reaction and purification buffers
-
Size-exclusion chromatography (SEC) system
Protocol:
-
Antibody Reduction:
-
Prepare the antibody at 1-10 mg/mL in PBS.
-
Add a 10-20 fold molar excess of TCEP or DTT to the antibody solution.
-
Incubate for 1-2 hours at 37°C to reduce the interchain disulfide bonds.
-
Remove the reducing agent using a desalting column.
-
-
Payload-Linker Preparation and Conjugation:
-
Dissolve the SMCC linker in an organic solvent (e.g., DMSO).
-
React the SMCC with the amine-containing payload (if applicable, otherwise the SMCC is reacted with the antibody first).
-
Alternatively, and more commonly for cysteine conjugation, the antibody is first reacted with SMCC, purified, and then the thiol-containing payload is added.
-
For conjugation to the reduced antibody, add the maleimide-activated payload to the antibody solution.
-
Incubate for 1-2 hours at room temperature.
-
Quench the reaction with an excess of a thiol-containing molecule like cysteine.
-
Purify the ADC using SEC.
-
Signaling Pathways
The choice of linker does not directly alter the signaling pathway targeted by the antibody component of the ADC. The antibody's binding to its target antigen initiates the downstream effects. However, the efficiency of payload delivery, which is influenced by linker stability and cleavage, can significantly impact the potency of the ADC in modulating these pathways. For instance, a more stable linker ensures that the cytotoxic payload reaches the target cell and is released intracellularly, leading to a more effective disruption of pathways involved in cell proliferation and survival.
Figure 3. General mechanism of action for an ADC.
Conclusion
The this compound linker, leveraging bioorthogonal click chemistry, offers significant advantages over the traditional SMCC linker for antibody conjugation. Its ability to form a stable linkage with high precision leads to the production of more homogeneous and well-defined ADCs. This improved stability can translate to a better safety profile by minimizing premature drug release and off-target toxicity. While SMCC remains a viable and widely used linker, the superior control and stability offered by tetrazine-based linkers like this compound represent a significant advancement in the field of antibody-drug conjugates, paving the way for the development of safer and more effective targeted therapies. The inclusion of a PEG spacer further enhances the potential of this compound to improve the pharmacokinetic properties of the resulting ADC.
References
- 1. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and Efficient Generation of Stable Antibody–Drug Conjugates via an Encoded Cyclopropene and an Inverse‐Electron‐Demand Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemically triggered drug release from an antibody-drug conjugate leads to potent antitumour activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
Beyond PEG: A Comparative Guide to Alternative Linkers for Enhancing Antibody-Drug Conjugate Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
The linker connecting an antibody to a cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. While polyethylene glycol (PEG) has been the conventional choice for improving ADC pharmacokinetics, concerns regarding immunogenicity and non-biodegradability have spurred the development of innovative alternatives. This guide provides an objective comparison of promising substitutes for PEG linkers, supported by preclinical data, to inform the selection of optimal linker technologies for next-generation ADCs.
The Limitations of Poly(ethylene glycol) (PEG) Linkers
PEG has been widely adopted to enhance the solubility, stability, and circulation half-life of bioconjugates. Its hydrophilic and flexible nature can shield the payload from degradation and reduce immunogenicity. However, the "PEG dilemma" has emerged as a significant challenge. A substantial portion of the population has pre-existing anti-PEG antibodies, which can lead to accelerated blood clearance of PEGylated therapeutics and potential hypersensitivity reactions.[1] Furthermore, PEG's lack of biodegradability raises concerns about long-term tissue accumulation and potential toxicity.[1] These drawbacks necessitate the exploration of alternative linkers that offer the benefits of PEG without its associated liabilities.
Emerging Alternatives to PEG Linkers
Several classes of alternative linkers have shown promise in improving ADC pharmacokinetics while addressing the limitations of PEG. This guide focuses on three prominent alternatives: polysarcosine, polypeptides, and poly(2-oxazolines).
Polysarcosine (PSar)
Polysarcosine, a polymer of the endogenous amino acid sarcosine (N-methylated glycine), is a highly hydrophilic and biocompatible alternative to PEG.[2][3] Preclinical studies have demonstrated that PSar-based linkers can enhance the physicochemical properties and pharmacokinetic profiles of ADCs, particularly those with high drug-to-antibody ratios (DARs).[2]
Polypeptide Linkers
Utilizing naturally occurring amino acids, polypeptide linkers offer excellent biocompatibility and biodegradability. Their sequences can be rationally designed to control hydrophilicity, stability, and cleavage characteristics. These linkers are emerging as a versatile platform to fine-tune the pharmacokinetic properties of ADCs.
Poly(2-oxazolines) (POx)
Poly(2-oxazolines) are a class of polymers with "stealth" properties similar to PEG, offering good biocompatibility and solubility. The properties of POx can be tuned by modifying the side chains, allowing for the creation of linkers with desired characteristics for ADC development.
Comparative Pharmacokinetic Data
The following table summarizes available preclinical pharmacokinetic data for ADCs utilizing different linker technologies. It is important to note that direct head-to-head comparisons across all linker types in a single study are limited, and data is compiled from various preclinical models and ADC constructs.
| Linker Type | ADC Construct (Antibody-Payload) | Animal Model | Key Pharmacokinetic Parameters | Reference |
| Polysarcosine (PSar) | Trastuzumab-MMAE (DAR 8) | Sprague-Dawley Rat | Clearance: 38.9 mL/day/kg | |
| PEG | Trastuzumab-MMAE (DAR 8) | Sprague-Dawley Rat | Clearance: 47.3 mL/day/kg | |
| Polysarcosine (PSar) | Trastuzumab-MMAE (DAR 8) | SCID Mouse | Clearance: 15.8 mL/day/kg | |
| No Hydrophilic Linker | Trastuzumab-MMAE (DAR 8) | SCID Mouse | Clearance: 37.6 mL/day/kg | |
| Peptide (CX-Linker) | Trastuzumab-DM1 | Rat | t½: 9.9 daysCL: 0.7 mL/h/kgAUC₀-∞: 15,225 h·µg/mL | |
| Non-cleavable (SMCC) | Trastuzumab-DM1 | Rat | t½: 10.4 daysCL: 0.7 mL/h/kgAUC₀-∞: 14,370 h·µg/mL |
Key Findings:
-
In a direct comparison, the polysarcosine-linked ADC demonstrated a lower clearance rate in rats compared to the PEG-linked ADC, suggesting a longer circulation time.
-
The inclusion of a polysarcosine linker significantly reduced the clearance of a high-DAR ADC in mice compared to an ADC without a hydrophilic linker.
-
A novel peptide-based linker (CX-linker) showed comparable pharmacokinetic parameters to the widely used non-cleavable SMCC linker, indicating its potential as a stable and effective alternative.
Experimental Workflows and Methodologies
The evaluation of ADC pharmacokinetics involves a series of well-defined experimental procedures. Below are diagrams illustrating a typical experimental workflow and detailed protocols for key assays.
Detailed Experimental Protocols
Murine Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of an ADC in a murine model.
Materials:
-
Tumor-bearing mice (e.g., athymic nude mice with xenograft tumors)
-
Antibody-Drug Conjugate
-
Sterile vehicle (e.g., phosphate-buffered saline)
-
Blood collection supplies (e.g., EDTA-coated capillaries)
Procedure:
-
Animal Acclimatization and Tumor Implantation: Acclimatize mice for at least one week. Implant tumor cells subcutaneously and allow tumors to grow to a specified size (e.g., 100-200 mm³).
-
ADC Administration: Administer a single intravenous (IV) dose of the ADC via the tail vein.
-
Serial Blood Collection: Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose).
-
Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Tissue Harvesting (Optional): At terminal time points, euthanize mice and collect tumors and other relevant organs for biodistribution studies.
Total Antibody Quantification by ELISA
Objective: To measure the concentration of total antibody (conjugated and unconjugated) in plasma samples.
Procedure:
-
Coating: Coat a 96-well plate with a capture antibody specific for the ADC's antibody component. Incubate overnight at 4°C.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer.
-
Sample Incubation: Add diluted plasma samples and standards to the wells and incubate.
-
Detection: Add a horseradish peroxidase (HRP)-conjugated detection antibody that also binds to the ADC's antibody.
-
Substrate Addition: Add a TMB substrate solution and stop the reaction with a stop solution.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Quantification: Calculate the total antibody concentration based on a standard curve.
Unconjugated Payload Quantification by LC-MS/MS
Objective: To measure the concentration of free, unconjugated cytotoxic payload in plasma.
Procedure:
-
Sample Preparation: Precipitate proteins from plasma samples using a solvent like acetonitrile.
-
Chromatographic Separation: Inject the supernatant onto a reverse-phase liquid chromatography column to separate the payload from other plasma components.
-
Mass Spectrometry Detection: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the payload.
-
Quantification: Determine the concentration of the unconjugated payload by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard.
Signaling Pathway and Mechanism of Action
The primary role of the linker is to ensure the stable circulation of the ADC and the efficient release of the payload at the target site. The choice of linker does not typically influence the intrinsic signaling pathway of the cytotoxic payload itself. For instance, if the payload is a topoisomerase I inhibitor, it will exert its effect by intercalating into DNA and inhibiting the topoisomerase I enzyme, regardless of the linker used for its delivery. The diagram below illustrates the general mechanism of action for an ADC.
Conclusion
The landscape of ADC linker technology is evolving beyond PEG, with promising alternatives like polysarcosine, polypeptides, and poly(2-oxazolines) offering advantages in terms of biocompatibility, biodegradability, and reduced immunogenicity. Preclinical data, although not yet fully comprehensive for direct comparisons, suggests that these novel linkers can significantly improve the pharmacokinetic profiles of ADCs. Polysarcosine, in particular, has demonstrated the potential to outperform PEG in certain contexts. As more head-to-head comparative studies become available, the rational selection of these advanced linkers will be instrumental in developing safer and more effective Antibody-Drug Conjugates for cancer therapy.
References
A Comparative Guide to the Characterization of Me-Tet-PEG8-NHBoc Conjugates: HPLC vs. SDS-PAGE
For researchers, scientists, and professionals in drug development, the precise characterization of bioconjugates is paramount to ensuring product quality, efficacy, and safety. The covalent attachment of moieties like Me-Tet-PEG8-NHBoc to proteins, a common strategy in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics, necessitates robust analytical methods to verify successful conjugation and characterize the final product. High-Performance Liquid Chromatography (HPLC) and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) are two of the most common techniques employed for this purpose. This guide provides an objective comparison of these methods for the characterization of this compound conjugates, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Analysis
The following table summarizes the quantitative data that can be obtained from the analysis of a hypothetical this compound-antibody conjugate using various HPLC and electrophoretic techniques. This allows for a direct comparison of their capabilities in assessing critical quality attributes.
| Parameter | RP-HPLC | SEC-HPLC | SDS-PAGE (Densitometry) | Native-PAGE |
| Purity (%) | 95.2 | 98.5 (main peak) | 94.8 | >95 (qualitative) |
| Aggregate (%) | Not ideal for quantification | 1.2 | Not resolved | <5 (qualitative) |
| Unconjugated Antibody (%) | 4.5 | Resolved from conjugate | 5.0 | Resolved from conjugate |
| Free Linker (%) | 0.3 | Resolved from conjugate | Not detected | Not detected |
| Apparent Molecular Weight (kDa) | N/A | ~155 | ~175 (anomalous migration) | Varies (charge/size) |
| Resolution | High (isoforms) | Moderate (size variants) | Low | Moderate |
| Quantitative Accuracy | High | High | Moderate | Low (semi-quantitative) |
| Throughput | Moderate | Moderate | High | High |
Experimental Methodologies
Detailed protocols for the key analytical techniques are provided below. These are generalized procedures and may require optimization for specific protein conjugates.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. The addition of the this compound linker, which contains a hydrophobic Boc group and a hydrophilic PEG spacer, alters the overall hydrophobicity of the protein, allowing for the separation of conjugated, unconjugated, and partially conjugated species.
Protocol:
-
Column: A C4 or C8 reversed-phase column is typically used for protein separations.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm (for the protein) and 214 nm (for the peptide bonds).
-
Sample Preparation: The conjugate sample is diluted in Mobile Phase A to a concentration of 1 mg/mL.
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)
SEC-HPLC separates molecules based on their hydrodynamic radius (size in solution). This method is particularly useful for quantifying high molecular weight species such as aggregates, as well as separating the conjugated antibody from the smaller, unconjugated linker.
Protocol:
-
Column: A silica-based SEC column with a suitable pore size for the expected molecular weight range of the conjugate and its aggregates.
-
Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: The conjugate sample is diluted in the mobile phase to a concentration of 1 mg/mL and filtered through a 0.22 µm filter.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE separates proteins primarily based on their molecular weight after denaturation with SDS. While a valuable tool, the migration of PEGylated proteins in SDS-PAGE can be anomalous due to the PEG chain's interaction with SDS and its large hydrodynamic radius, often resulting in the protein appearing larger than its actual molecular weight.[1]
Protocol:
-
Gel Preparation: A 4-12% gradient polyacrylamide gel is prepared.
-
Sample Buffer: Laemmli sample buffer (with or without a reducing agent like β-mercaptoethanol, depending on the desired analysis of subunit structure).
-
Sample Preparation: The conjugate sample is mixed with the sample buffer and heated at 95°C for 5 minutes to denature the protein.
-
Electrophoresis: The samples are loaded onto the gel, and electrophoresis is carried out at a constant voltage (e.g., 150V) until the dye front reaches the bottom of the gel.
-
Staining: The gel is stained with Coomassie Brilliant Blue to visualize the protein bands. For specific detection of the PEG moiety, a barium iodide stain can be employed.[2]
-
Densitometry: The stained gel is imaged, and the relative intensity of the bands is quantified using densitometry software to estimate purity and the extent of conjugation.
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the characterization of a this compound conjugate, from the conjugation reaction to the comparative analysis of the final product.
Comparison with Other Alternatives
While HPLC and SDS-PAGE are workhorse techniques, a comprehensive characterization often benefits from orthogonal methods that provide complementary information.
-
Native Polyacrylamide Gel Electrophoresis (Native-PAGE): This technique separates proteins in their non-denatured state based on both size and charge. A significant advantage of Native-PAGE is that it avoids the interaction between PEG and SDS, which can cause band broadening and smearing in SDS-PAGE.[1][3] This often results in sharper bands and better resolution of different conjugated species. However, molecular weight estimation is not straightforward as migration is not solely dependent on size.
-
Mass Spectrometry (MS): MS is a powerful tool for obtaining precise molecular weight information.[4] Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) can confirm the successful conjugation and determine the number of linkers attached to the protein (the drug-to-antibody ratio, or DAR, in the case of ADCs). When coupled with liquid chromatography (LC-MS), it provides detailed characterization of different conjugated species.
-
Capillary Electrophoresis (CE): CE offers high-resolution separation of proteins and their conjugates. Capillary Gel Electrophoresis (CGE), a variant of CE, can be considered an automated, high-resolution alternative to SDS-PAGE for purity and molecular weight analysis.
Conclusion
Both HPLC and SDS-PAGE are valuable techniques for the characterization of this compound conjugates. HPLC, particularly SEC-HPLC and RP-HPLC, provides robust quantitative data on purity, aggregation, and the presence of unconjugated species. SDS-PAGE offers a rapid, high-throughput method for visualizing the conjugation products and estimating purity, although its accuracy for molecular weight determination of PEGylated proteins is limited. For a comprehensive understanding of the conjugate's properties, a multi-faceted approach employing a combination of these techniques, along with orthogonal methods like Native-PAGE and Mass Spectrometry, is highly recommended. This integrated analytical strategy ensures a thorough characterization of the bioconjugate, which is critical for advancing its development as a potential therapeutic.
References
- 1. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 4. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
A Comparative Guide to the In Vitro and In Vivo Stability of Different PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The stability of a therapeutic or diagnostic agent is a critical determinant of its efficacy and safety. Polyethylene glycol (PEG) linkers are widely employed in drug development to enhance the solubility, stability, and circulation half-life of molecules such as proteins, peptides, and antibody-drug conjugates (ADCs).[1][2][3] The choice of PEG linker, however, is not trivial, as its properties—including length, structure, and polydispersity—can significantly impact the conjugate's performance both in laboratory assays (in vitro) and within a living organism (in vivo).[4]
This guide provides an objective comparison of the stability of different PEG linkers, supported by experimental data and detailed methodologies, to inform the selection of the optimal linker for your research and development needs.
The Impact of PEG Linker Properties on Stability
The stability of a PEGylated molecule is influenced by several key characteristics of the linker:
-
Length and Molecular Weight : Longer PEG chains generally lead to a larger hydrodynamic radius, which can shield the conjugated molecule from proteolytic enzymes and reduce renal clearance, thereby extending its circulation half-life in vivo.[5] However, excessively long linkers may negatively affect the biological activity of the conjugated molecule.
-
Dispersity : PEG linkers can be either polydisperse , a mixture of polymers with a range of molecular weights, or monodisperse (often referred to as discrete PEG or dPEG®), which consists of a single molecular structure with a precise molecular weight. Monodisperse PEGs offer greater control over the final product's homogeneity, which can lead to more consistent and reproducible pharmacokinetic profiles. The heterogeneity of polydisperse PEGs can complicate synthesis, purification, and characterization.
-
Linker Chemistry : The chemical bonds used to attach the PEG to the molecule of interest can be designed to be stable or cleavable under specific physiological conditions (e.g., in the acidic environment of a tumor or in the presence of specific enzymes). The choice between a stable or cleavable linker depends on the desired mechanism of action of the therapeutic.
In Vitro vs. In Vivo Stability Assessment
In vitro and in vivo studies provide complementary information about the stability of PEGylated conjugates.
In vitro studies are conducted in a controlled laboratory environment and are essential for initial screening and optimization. These assays can assess a conjugate's stability in plasma or serum, its susceptibility to enzymatic degradation, and its tendency to aggregate. While valuable, in vitro studies cannot fully replicate the complex physiological environment of a living organism.
In vivo studies are performed in animal models and provide a more comprehensive understanding of a conjugate's behavior in a complex biological system. These studies are crucial for determining pharmacokinetic parameters such as circulation half-life, as well as biodistribution and overall efficacy.
Quantitative Data Presentation
The following tables summarize quantitative data from various studies comparing the stability and performance of molecules conjugated with different PEG linkers.
Table 1: In Vivo Pharmacokinetic Comparison of Different Length PEG Linkers
| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes. |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG. |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG. |
| Recombinant Human TIMP-1 | None | Plasma half-life of 1.1 hours in mice. |
| Recombinant Human TIMP-1 | 20 kDa | Plasma half-life extended to 28 hours in mice. |
| Methotrexate-loaded Chitosan Nanoparticles | 2 kDa, 5 kDa, 10 kDa | Area Under the Curve (AUC) increased with increasing PEG molecular weight, indicating longer circulation. |
Table 2: Comparison of Monodisperse vs. Polydisperse PEG Linkers
| Feature | Monodisperse (Discrete) PEG | Polydisperse PEG |
| Composition | Single, defined chemical structure with a precise molecular weight. | A mixture of polymers with an average molecular weight and a range of chain lengths. |
| Homogeneity | Produces homogeneous conjugates, leading to consistent and reproducible quality. | Results in a heterogeneous mixture of conjugates, which can complicate synthesis and purification. |
| Immunogenicity | May overcome the immunogenic issues associated with conventional PEGylated drugs. | Can enhance immunogenic and antigenic responses, potentially reducing therapeutic efficacy. |
| Characterization | Simpler and more insightful analytical characterization is possible. | Characterization can be challenging due to the mixture of species. |
| Regulatory | May face fewer hurdles in obtaining FDA approval due to product consistency. | The heterogeneity can be a concern for regulatory agencies. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PEG linker stability. Below are representative protocols for key experiments.
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of a PEGylated conjugate in plasma over time.
Methodology:
-
Preparation: The PEGylated conjugate is incubated in fresh plasma (e.g., human, mouse, or rat) at a concentration relevant to its therapeutic dose.
-
Incubation: The mixture is incubated at 37°C with gentle agitation.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).
-
Analysis: The stability of the conjugate is assessed using techniques such as:
-
Size Exclusion Chromatography (SEC): To detect aggregation or fragmentation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and quantify the intact conjugate and any degradation products.
-
-
Data Interpretation: The percentage of intact conjugate remaining at each time point is calculated to determine its plasma stability.
In Vivo Pharmacokinetic Study
Objective: To determine the circulation half-life and other pharmacokinetic parameters of a PEGylated conjugate in an animal model.
Methodology:
-
Animal Model: Typically, mice or rats are used.
-
Administration: The PEGylated conjugate is administered intravenously (i.v.) at a specific dose.
-
Blood Sampling: Blood samples are collected from the animals at predetermined time points (e.g., 5 min, 30 min, 1, 2, 4, 8, 24, 48, and 72 hours) post-injection.
-
Plasma Preparation: Plasma is isolated from the blood samples by centrifugation.
-
Quantification: The concentration of the PEGylated conjugate in the plasma samples is quantified using a suitable analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or LC-MS.
-
Data Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including half-life (t½), area under the curve (AUC), and clearance.
Visualizing Experimental Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.
References
- 1. purepeg.com [purepeg.com]
- 2. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]
- 3. PEGylation, the ultimate strategy to improve the in vivo efficiency of bioactive compounds [iris.cnr.it]
- 4. benchchem.com [benchchem.com]
- 5. PEGylation for Peptide Stability & Half-Life - Creative Peptides [creative-peptides.com]
A Comparative Guide to the Kinetics of Inverse Electron-Demand Diels-Alder (iEDDA) Reactions for Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The inverse electron-demand Diels-Alder (iEDDA) reaction has emerged as a powerful tool in bioorthogonal chemistry, enabling the selective and rapid conjugation of molecules in complex biological environments.[1][2] Among the various dienes employed for this reaction, methyltetrazine derivatives are of particular interest due to their favorable kinetics and stability. This guide provides a comparative kinetic analysis of PEGylated methyltetrazines, such as Me-Tet-PEG8-NHBoc, within the broader context of commonly used tetrazine reagents in iEDDA reactions, supported by experimental data and detailed protocols.
The iEDDA reaction between a tetrazine and a strained dienophile, most notably trans-cyclooctene (TCO), is prized for its exceptionally fast reaction rates, often orders of magnitude higher than other click chemistry reactions.[3][4] This high reactivity allows for efficient labeling and conjugation at low concentrations, a critical advantage for in vivo applications.
Comparative Kinetic Data
The reactivity of a tetrazine in an iEDDA reaction is highly dependent on the substituents on the tetrazine ring and the nature of the dienophile. The following table summarizes second-order rate constants for various tetrazine derivatives with common dienophiles, providing a baseline for comparison.
| Diene (Tetrazine Derivative) | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | 2000 ± 400 | 9:1 Methanol:Water, 25°C |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | 1140 ± 40 | Methanol, 25°C |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | 400 ± 20 | THF, 25°C |
| Methyltetrazine derivatives | trans-cyclooctene (TCO) | ~1000 | Aqueous media |
| 3-(p-benzylamino)-6-methyl-s-tetrazine | (E)-cyclooct-4-enol | 3.1 | CD₃CN |
| 3,6-diphenyl-s-tetrazine | (E)-cyclooct-4-enol | 0.043 | CD₃CN |
| Norbornene-modified 2'-deoxyuridines | Tetrazine-modified dye | 0.15 x 10⁻² - 7.7 x 10⁻² | H₂O/DMSO (99:1 v/v) |
| Water-soluble s-TCO derivative | 3,6-dipyridyl-s-tetrazine derivative | (3,300 ± 40) x 10³ | Not specified |
Note: The kinetic data for a specific this compound was not publicly available. The data for "Methyltetrazine derivatives" in aqueous media provides a relevant estimate for a PEGylated methyltetrazine.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for reproducing and comparing kinetic data. Below is a generalized protocol for determining the second-order rate constant of an iEDDA reaction using UV-Vis spectrophotometry.
Objective: To determine the second-order rate constant (k₂) for the reaction between a tetrazine derivative and a dienophile.
Materials:
-
Tetrazine derivative (e.g., this compound)
-
Dienophile (e.g., trans-cyclooctene)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the tetrazine derivative and the dienophile in the desired reaction buffer. The concentration of the dienophile should be at least 10-fold higher than the tetrazine to ensure pseudo-first-order kinetics.
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to monitor the absorbance of the tetrazine at its λ_max (typically around 520-540 nm for most tetrazines) over time.
-
Reaction Initiation: In a quartz cuvette, mix the tetrazine solution with the dienophile solution to initiate the reaction. The final concentrations should be carefully controlled.
-
Data Acquisition: Immediately begin recording the absorbance of the tetrazine at its λ_max at regular time intervals until the reaction is complete (i.e., the absorbance no longer changes).
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k_obs).
-
Calculate the second-order rate constant (k₂) by dividing the pseudo-first-order rate constant by the concentration of the dienophile used in excess: k₂ = k_obs / [Dienophile]
-
Visualizing the Reaction and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: General mechanism of the inverse electron-demand Diels-Alder (iEDDA) reaction.
Caption: Experimental workflow for determining iEDDA reaction kinetics.
Comparison with Alternatives
The iEDDA reaction, particularly with highly reactive tetrazines, offers significant advantages over other bioorthogonal reactions.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): While also catalyst-free, iEDDA reactions with TCO are generally much faster than SPAAC.
-
Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC): CuAAC requires a copper catalyst, which can be toxic to living systems, a limitation not present in iEDDA reactions.
-
Staudinger Ligation: The Staudinger ligation generally exhibits slower kinetics compared to the iEDDA reaction.
The choice of a specific methyltetrazine derivative will depend on the application's requirements for reaction speed, stability, and solubility. The inclusion of a PEG linker, as in this compound, is designed to enhance aqueous solubility and reduce non-specific binding, making it a suitable candidate for biological applications. While specific kinetic data for this exact compound is not available in the literature, the general high reactivity of methyltetrazines with TCO suggests it would be a highly efficient tool for bioorthogonal conjugation.
References
- 1. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
A Comparative Analysis of Cleavable and Non-Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, profoundly influencing its mechanism of action, stability, and therapeutic window. This guide provides an objective comparison of these two linker strategies, supported by experimental data, detailed methodologies, and visual representations to inform rational ADC development.
Introduction to ADC Linkers
Linkers in ADCs are not merely spacers; they are sophisticated chemical entities designed to remain stable in systemic circulation and release the potent payload at the tumor site. This targeted delivery is intended to maximize the therapeutic effect on cancer cells while minimizing off-target toxicity to healthy tissues. The fundamental distinction between linker types lies in their payload release mechanism.[1]
Cleavable linkers are engineered to be labile under specific physiological conditions prevalent in the tumor microenvironment or within cancer cells.[2] These triggers can include:
-
Enzymatic cleavage: Utilizing proteases, such as cathepsins, that are often overexpressed in tumor lysosomes. The valine-citrulline (vc) dipeptide is a classic example of a protease-sensitive motif.[3]
-
pH sensitivity: Exploiting the acidic environment of endosomes and lysosomes (pH 4.5-6.5) compared to the physiological pH of blood (pH 7.4). Hydrazone linkers are a common example.[1]
-
Glutathione sensitivity: Leveraging the higher intracellular concentration of reducing agents like glutathione (GSH) in tumor cells compared to the bloodstream. Disulfide linkers are susceptible to cleavage in this reducing environment.[1]
Non-cleavable linkers , in contrast, are highly stable and lack a specific cleavage site. The release of the payload from these linkers is dependent on the complete proteolytic degradation of the antibody backbone within the lysosome following internalization. This results in the release of the payload still attached to the linker and a single amino acid residue from the antibody.
Comparative Performance Data
The selection of a cleavable or non-cleavable linker has a significant impact on the ADC's performance. The following tables summarize quantitative data from head-to-head comparative studies.
Table 1: In Vitro Cytotoxicity
| Antibody | Target | Payload | Linker Type | Cell Line | IC50 (ng/mL) | Reference |
| Trastuzumab | HER2 | MMAE | Cleavable (vc) | SK-BR-3 (HER2 high) | ~20 | |
| Trastuzumab | HER2 | MMAE | Non-cleavable (mc) | SK-BR-3 (HER2 high) | ~150 | |
| Anti-CD22 | CD22 | DM1 | Cleavable (SPP) | RAJI (B-cell lymphoma) | Lower IC50 | |
| Anti-CD22 | CD22 | DM1 | Non-cleavable (MCC) | RAJI (B-cell lymphoma) | Higher IC50 | |
| Anti-CD22 | CD22 | CBI-dimer | Cleavable | WSU-DLCL2 | More Potent | |
| Anti-CD22 | CD22 | CBI-dimer | Non-cleavable | WSU-DLCL2 | Less Potent |
Table 2: In Vivo Efficacy
| ADC | Linker Type | Tumor Model | Efficacy Outcome | Reference |
| Anti-CD22-DM1 | Cleavable (SPP) | RAJI xenograft | Tumor growth inhibition | |
| Anti-CD22-DM1 | Non-cleavable (MCC) | RAJI xenograft | Less effective than cleavable | |
| Anti-CD79b-DM1 | Cleavable (SPP) | BJAB-luc xenograft | Tumor regression | |
| Anti-CD79b-DM1 | Non-cleavable (MCC) | BJAB-luc xenograft | Tumor regression | |
| Anti-CD22-CBI-dimer | Non-cleavable | BJAB.Luc xenograft | Durable tumor regression | |
| Pinatuzumab vedotin (anti-CD22-vc-MMAE) | Cleavable (vc) | BJAB.Luc xenograft | Less durable response |
Table 3: Pharmacokinetics & Stability
| ADC | Linker Type | Species | Key Finding | Reference |
| Trastuzumab-vc-MMAE | Cleavable (vc) | Rat | 20% payload loss in plasma after 1 week | |
| ADC with tandem cleavable linker | Cleavable | Rat | No payload loss in plasma after 1 week | |
| Anti-CD22/CD79b ADCs | Non-cleavable | Rat | Reduced target-independent toxicity vs. cleavable | |
| ADCs with cleavable linkers | Cleavable | Human (meta-analysis) | Associated with higher systemic toxicities | |
| ADCs with non-cleavable linkers | Non-cleavable | Human (meta-analysis) | Associated with lower systemic toxicities |
The Bystander Effect: A Key Differentiator
A significant advantage of many cleavable linkers is their ability to induce a "bystander effect." This occurs when the released, membrane-permeable payload diffuses out of the target antigen-positive cell and kills adjacent antigen-negative tumor cells. This is particularly beneficial in treating heterogeneous tumors where not all cells express the target antigen. In contrast, the payload-linker-amino acid complex released from non-cleavable linkers is often charged and membrane-impermeable, thus limiting the bystander effect.
A study comparing the HER2-targeting ADCs T-DM1 (non-cleavable) and T-DXd (cleavable) demonstrated that T-DXd induced significant cytotoxicity in HER2-negative cells when co-cultured with HER2-positive cells, indicative of a strong bystander effect, whereas T-DM1 did not show this effect.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different linkers.
This colorimetric assay measures cell viability by quantifying the metabolic activity of living cells.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADCs (cleavable and non-cleavable) and unconjugated antibody controls
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADCs and control antibodies in complete medium. Remove the existing medium from the cells and add the diluted ADCs.
-
Incubation: Incubate the plates for a duration relevant to the payload's mechanism of action (typically 72-120 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
This assay evaluates the ability of an ADC's released payload to kill neighboring antigen-negative cells.
Materials:
-
Ag+ cell line
-
Ag- cell line genetically engineered to express a fluorescent protein (e.g., GFP)
-
ADCs (cleavable and non-cleavable)
-
96-well plates (black-walled, clear bottom for fluorescence reading)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and GFP-expressing Ag- cells in the same wells of a 96-well plate. The ratio of Ag+ to Ag- cells can be varied (e.g., 1:1, 1:3, 3:1). Include monoculture controls of Ag- cells alone.
-
ADC Treatment: Treat the co-cultures and monoculture controls with serial dilutions of the ADCs.
-
Incubation: Incubate the plates for 72-120 hours.
-
Viability Assessment: Measure the GFP fluorescence intensity using a fluorescence plate reader. This will specifically quantify the viability of the Ag- cell population.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
This study assesses the anti-tumor activity of ADCs in a living organism.
Procedure:
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., RAJI, BJAB-luc) into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth until tumors reach a pre-determined average size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, cleavable ADC, non-cleavable ADC).
-
ADC Administration: Administer the ADCs and controls to the mice, typically via intravenous injection, at specified dose levels and schedules.
-
Tumor Measurement: Measure tumor volume (e.g., using calipers) and body weight at regular intervals throughout the study.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Analyze for statistically significant differences in tumor growth inhibition between the groups.
This analysis determines the absorption, distribution, metabolism, and excretion (ADME) of the ADC.
Procedure:
-
ADC Administration: Administer a single dose of the ADC to animals (e.g., mice or rats).
-
Blood Sampling: Collect blood samples at various time points post-administration.
-
Sample Processing: Process the blood to obtain plasma.
-
Bioanalysis: Quantify the concentrations of total antibody, conjugated ADC, and free payload in the plasma samples using methods such as ELISA and LC-MS/MS.
-
Data Analysis: Plot the plasma concentration-time curves and calculate key pharmacokinetic parameters such as half-life, clearance, and area under the curve (AUC).
Visualizing the Mechanisms
The following diagrams illustrate the distinct mechanisms of action and experimental workflows.
Conclusion
The choice between cleavable and non-cleavable linkers is a multifaceted decision that depends on the specific therapeutic application. Cleavable linkers offer the potential for enhanced efficacy through the bystander effect, which is particularly advantageous for treating heterogeneous tumors. However, this can come at the cost of reduced plasma stability and a higher risk of off-target toxicity. Non-cleavable linkers generally provide greater stability and a more favorable safety profile, but their efficacy may be limited to tumors with high and homogenous antigen expression. A thorough understanding of the target biology, tumor microenvironment, and the physicochemical properties of the payload is essential for the rational design of ADCs with an optimal therapeutic index.
References
Assessing the Immunogenicity of Antibody-Drug Conjugates Featuring the Me-Tet-PEG8-NHBoc Linker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Antibody-Drug Conjugates (ADCs) has marked a significant stride in targeted cancer therapy. These tripartite molecules, comprising a monoclonal antibody, a potent cytotoxic payload, and a chemical linker, are engineered to selectively deliver therapeutic agents to tumor cells, thereby minimizing systemic toxicity. The linker is a critical determinant of an ADC's stability, pharmacokinetic profile, and, importantly, its immunogenicity. This guide provides a comparative assessment of the immunogenicity potential of ADCs utilizing the Me-Tet-PEG8-NHBoc linker against other common linker technologies, supported by available data and detailed experimental methodologies.
The this compound linker is a novel construct featuring a methyl-tetrazine (Me-Tet) moiety for bioorthogonal "click chemistry" conjugation, a polyethylene glycol (PEG) spacer of eight units (PEG8) to enhance hydrophilicity, and a Boc-protected amine for further functionalization. While direct, head-to-head clinical immunogenicity data for this specific linker is not yet widely available in peer-reviewed literature, an assessment of its potential immunogenicity can be inferred by examining its constituent parts and comparing them to established linker classes.
Comparative Analysis of ADC Linker Technologies
The choice of linker significantly influences the potential for inducing an anti-drug antibody (ADA) response. ADAs can impact an ADC's safety, efficacy, and pharmacokinetics. The following table summarizes the key characteristics and immunogenicity considerations for the this compound linker in comparison to other prevalent linker types.
| Linker Type | Example(s) | Conjugation Chemistry | Key Advantages | Potential Immunogenicity Profile & Considerations | Reported ADA Incidence (for class) |
| This compound | (Investigational) | Inverse-electron-demand Diels-Alder cycloaddition (IEDDA) "Click Chemistry" | Site-specific conjugation, high reaction efficiency, stability. The PEG8 spacer enhances solubility and is expected to reduce aggregation and immunogenicity.[1][2] | The tetrazine moiety is a novel chemical entity and could be immunogenic. The PEG component, while generally considered to reduce immunogenicity, can itself elicit anti-PEG antibodies in some individuals (the "PEG dilemma").[3] The short PEG8 length may be less immunogenic than longer PEG chains. | Data not available for this specific linker. |
| Cleavable Linkers | |||||
| Valine-Citrulline (vc) | Brentuximab vedotin | Thiol-maleimide | Well-characterized, stable in circulation, efficiently cleaved by lysosomal proteases (Cathepsin B).[2] | The dipeptide sequence is generally considered to have low immunogenicity.[2] However, the linker-payload moiety can act as a hapten. | ~37% for Brentuximab vedotin (ADAs primarily against the antibody component). Incidence for other vc-MMAE ADCs ranges from 0% to 35.8%. |
| Hydrazone | Gemtuzumab ozogamicin | Amine-hydrazone | pH-sensitive cleavage in the acidic environment of endosomes/lysosomes. | Can be less stable in circulation, potentially leading to premature drug release and off-target toxicities which might indirectly influence the immune response. | Low, only 2 out of 182 patients tested positive for antibodies to the linker/calicheamicin portion for Gemtuzumab ozogamicin. |
| Disulfide | Anetumab ravtansine | Thiol-disulfide exchange | Cleaved in the reducing intracellular environment. | Stability can be variable. Premature cleavage can lead to off-target effects. | Data varies depending on the specific ADC. |
| Non-Cleavable Linkers | |||||
| Thioether (e.g., SMCC) | Ado-trastuzumab emtansine (T-DM1) | Thiol-maleimide | High stability in circulation, relies on antibody degradation for payload release. | The linker-drug metabolite is less likely to diffuse out of the target cell, potentially reducing off-target effects and bystander killing. This may lead to a lower immunogenic potential compared to some cleavable linkers. | 5.3% for Ado-trastuzumab emtansine (ADAs primarily against linker-drug and/or neoepitopes). |
Signaling Pathways and Experimental Workflows
ADA Response Signaling Pathway
The induction of an ADA response against an ADC is a complex process involving the adaptive immune system. The following diagram illustrates the key steps involved.
Experimental Workflow for Immunogenicity Assessment
A tiered approach is recommended for assessing the immunogenicity of ADCs. This typically involves screening for binding antibodies, confirming their specificity, and then characterizing their properties, such as neutralizing potential and domain specificity.
Detailed Experimental Protocols
Accurate assessment of immunogenicity is crucial for the development of safe and effective ADCs. Below are detailed methodologies for key experiments.
Anti-Drug Antibody (ADA) Screening and Confirmation: Bridging ELISA
This assay is a common method for detecting binding ADAs in patient serum.
Principle: ADAs, being bivalent, can "bridge" two molecules of the ADC. In this assay, one ADC molecule is used for capture and another, labeled ADC molecule is used for detection.
Methodology:
-
Plate Coating:
-
Coat a high-binding 96-well microplate with the ADC (e.g., 1-2 µg/mL in PBS) overnight at 4°C. This will serve as the capture ADC.
-
Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites by incubating with a blocking buffer (e.g., 5% BSA in PBST) for 1-2 hours at room temperature.
-
Wash the plate as described above.
-
-
Sample Incubation:
-
Dilute patient serum samples and positive/negative controls in an appropriate assay buffer.
-
Add the diluted samples to the wells and incubate for 1-2 hours at room temperature to allow ADAs to bind to the capture ADC.
-
Wash the plate to remove unbound serum components.
-
-
Detection:
-
Add a labeled version of the ADC (e.g., biotinylated or conjugated to horseradish peroxidase - HRP) to the wells.
-
Incubate for 1 hour at room temperature to allow the detection ADC to bind to the captured ADAs.
-
Wash the plate to remove unbound detection ADC.
-
-
Signal Generation and Reading:
-
If using an HRP-conjugated detection ADC, add a suitable substrate (e.g., TMB) and incubate until color develops. Stop the reaction with a stop solution.
-
If using a biotinylated detection ADC, add streptavidin-HRP, incubate, wash, and then add the substrate.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Confirmation:
-
For samples that screen positive, a confirmatory assay is performed. This typically involves pre-incubating the patient serum with an excess of the unlabeled ADC before adding it to the assay plate. A significant reduction in the signal compared to the un-spiked sample confirms the presence of specific ADAs.
-
ADA Domain Specificity: Competitive Ligand-Binding Assay
This assay helps to identify which part of the ADC (antibody, linker, or payload) the ADAs are targeting.
Principle: The binding of ADAs to the ADC is competed with an excess of the individual components of the ADC.
Methodology:
-
Assay Setup:
-
The assay is set up similarly to the bridging ELISA screening assay.
-
-
Competition:
-
Confirmed ADA-positive serum samples are pre-incubated separately with:
-
An excess of the unconjugated monoclonal antibody.
-
An excess of the linker-payload conjugate.
-
An excess of the intact ADC (as a positive control for inhibition).
-
Assay buffer alone (as a negative control for inhibition).
-
-
-
Detection and Analysis:
-
The pre-incubated samples are then added to the bridging ELISA plate, and the assay proceeds as described above.
-
A significant reduction in the signal in the presence of a specific competitor indicates that the ADAs are directed against that component. For example, if the unconjugated antibody significantly reduces the signal, the ADAs are primarily targeting the antibody portion of the ADC.
-
In Vitro T-Cell Proliferation Assay
This assay assesses the potential of the ADC to stimulate a T-cell-dependent immune response, which is a key driver of ADA production.
Principle: The proliferation of T-cells from healthy donors is measured after exposure to the ADC. An increased proliferation rate suggests a potential for immunogenicity.
Methodology:
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors.
-
Deplete CD8+ T-cells to enrich for CD4+ T-helper cells.
-
Label the cells with a proliferation tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE).
-
-
Cell Culture and Stimulation:
-
Culture the labeled PBMCs in the presence of:
-
The ADC being tested (at various concentrations).
-
A positive control known to induce T-cell proliferation (e.g., Keyhole Limpet Hemocyanin - KLH).
-
A negative control (vehicle or an irrelevant protein).
-
-
Incubate the cells for 5-7 days.
-
-
Analysis:
-
Harvest the cells and stain them with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4).
-
Analyze the cells by flow cytometry.
-
Proliferating cells are identified by the dilution of the CFSE dye; each cell division halves the fluorescence intensity.
-
The percentage of proliferated CD4+ T-cells is quantified and compared to the negative control to determine a stimulation index. A higher stimulation index indicates a greater potential for immunogenicity.
-
Conclusion
The immunogenicity of an ADC is a multifactorial characteristic influenced by the antibody, payload, and critically, the linker. While the this compound linker offers advantages in terms of precise and stable conjugation through click chemistry and the potential for reduced immunogenicity due to its PEG component, a thorough preclinical and clinical immunogenicity risk assessment is imperative. The lack of direct comparative clinical data necessitates a careful evaluation using the robust experimental protocols outlined in this guide. By understanding the potential immunogenic profiles of different linker technologies and employing a systematic approach to immunogenicity testing, researchers and drug developers can better design and select ADC candidates with an optimized safety and efficacy profile for the benefit of patients.
References
- 1. Anti-Drug Antibody (ADA) Bridging ELISA Protocol | Thermo Fisher Scientific - IN [thermofisher.com]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. Rapid in vitro assessment of the immunogenicity potential of engineered antibody therapeutics through detection of CD4+ T cell interleukin-2 secretion - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Me-Tet-PEG8-NHBoc: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents like Me-Tet-PEG8-NHBoc is a critical component of laboratory safety and environmental responsibility. Adherence to proper disposal protocols is essential to mitigate potential risks to personnel and the environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive disposal procedure based on the chemical's constituent parts—a tetrazine moiety, a polyethylene glycol (PEG) chain, and a Boc-protected amine—and general best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle this compound with appropriate care. Based on analogous chemical structures, it should be treated as a potential irritant.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
-
Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a dust mask or respirator should be considered. All handling of the solid compound should be done in a well-ventilated area or a chemical fume hood.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash. [1]
-
Waste Collection:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[2]
-
Include any other relevant hazard information as required by your institution's safety protocols.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
The storage area should be designed to contain spills.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Note on Chemical Treatment: In the absence of a validated neutralization protocol for this compound, chemical treatment to render it non-hazardous in a laboratory setting is not recommended . The decomposition products may be unknown and potentially more hazardous.
Spill Management
In the event of a spill:
-
Evacuate the immediate area and ensure it is well-ventilated.
-
Wear the appropriate PPE as described above.
-
Absorb liquid spills with an inert material, such as sand or vermiculite. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Place the spilled material and any contaminated cleaning supplies into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report the spill to your institution's EHS department.
Quantitative Data Summary
Due to the lack of a specific SDS for this compound, quantitative data regarding disposal parameters is not available. The following table provides a general framework based on common laboratory chemical waste guidelines.
| Parameter | Guideline | Citation |
| Disposal Method | Collection as hazardous chemical waste for incineration or other approved disposal by a licensed vendor. | |
| Drain Disposal | Prohibited. | |
| Trash Disposal | Prohibited. | |
| Empty Containers | Treat as hazardous waste as they may retain product residue. Do not reuse. | |
| Spill Residue | Collect with absorbent material and dispose of as hazardous waste. |
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Me-Tet-PEG8-NHBoc
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Me-Tet-PEG8-NHBoc. The following procedures are designed to ensure safe handling, operation, and disposal of this compound, fostering a secure laboratory environment.
Core Safety and Handling Precautions
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other suitable chemical-resistant gloves. Gloves must be inspected prior to use and disposed of properly after handling.[1] | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH-approved (US) safety goggles.[1][2][3] | To protect eyes from splashes or aerosols. |
| Body Protection | A standard laboratory coat. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron is recommended.[3] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required when handled in a well-ventilated area or a fume hood. If aerosols may be generated, use a NIOSH-approved respirator. | To prevent inhalation of any fine powders or aerosols. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational workflow is critical for minimizing risks and ensuring experimental reproducibility.
-
Preparation and Planning :
-
Before handling, consult the Safety Data Sheet (SDS) for any specific handling instructions from the manufacturer if available.
-
Ensure a designated, well-ventilated workspace, preferably a chemical fume hood, is clean and uncluttered.
-
Assemble all necessary equipment and reagents before starting the experiment.
-
Ensure an emergency eyewash station and safety shower are readily accessible.
-
-
Compound Handling :
-
Wear the appropriate PPE as outlined in the table above.
-
When weighing the solid compound, do so in a fume hood to avoid inhaling any dust.
-
If creating a solution, add the solvent to the solid slowly to avoid splashing.
-
Handle the compound with care to avoid direct contact, inhalation of vapor or mist, and ingestion.
-
-
Storage :
-
Store this compound in a tightly closed container in a dry and well-ventilated place.
-
Recommended storage temperature is typically -20°C, as indicated for similar tetrazine compounds.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste containing this compound, including unused compound, contaminated consumables (e.g., pipette tips, gloves), and solutions, in a designated and clearly labeled hazardous waste container.
-
-
Disposal Method :
-
Dispose of the chemical waste through a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash. While polyethylene glycol is biodegradable, the overall compound should be treated as chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow for the safe handling of this compound from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
